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Core Science & Biosynthesis

Foundational

N6-(2-hydroxyethyl)adenosine: A Technical Guide to its Discovery, Isolation, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals Abstract N6-(2-hydroxyethyl)adenosine (N6-HEA), a naturally occurring purine (B94841) nucleoside analog, has garnered significant scientific interest due to...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-(2-hydroxyethyl)adenosine (N6-HEA), a naturally occurring purine (B94841) nucleoside analog, has garnered significant scientific interest due to its diverse pharmacological activities. First isolated from fungi of the Cordyceps and Isaria species in 1983, N6-HEA has demonstrated potent anti-inflammatory, anti-tumor, anti-hyperglycemic, antioxidant, and insecticidal properties.[1] This technical guide provides a comprehensive overview of the discovery and isolation of N6-HEA, detailed experimental protocols for its study, and a summary of its known biological effects and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration of novel therapeutic agents.

Discovery and Isolation

N6-(2-hydroxyethyl)adenosine was first identified and isolated from Cordyceps and Isaria species in 1983.[1] It is a derivative of adenosine (B11128) with a hydroxyethyl (B10761427) group attached to the N6 position of the adenine (B156593) base. The molecular formula of N6-HEA is C₁₂H₁₇N₅O₅, and its molecular weight is 311.29 g/mol .[1]

The isolation of N6-HEA from natural sources, such as Cordyceps cicadae, typically involves extraction with a solvent like ethanol (B145695), followed by a series of chromatographic purification steps.[2]

Quantitative Biological Data

The biological activities of N6-HEA have been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Cytotoxicity of N6-(2-hydroxyethyl)adenosine

Cell LineCancer TypeAssay DurationIC50 Value (µM)Reference
SGC-7901Gastric Carcinoma48 hours86.66[1]
AGSGastric Carcinoma48 hours94.46[1]

Table 2: In Vivo Anti-Tumor Activity of N6-(2-hydroxyethyl)adenosine in Xenograft Mouse Model

Treatment GroupDosageAdministration RouteTumor Inhibition Rate (%)Reference
N6-HEA75 mg/kgIntragastric54.66[1]
N6-HEA100 mg/kgIntragastric64.90[1]
5-Fluorouracil (5-FU)--Similar to 75 mg/kg N6-HEA[1]

Table 3: Anti-Inflammatory and Anti-Fibrotic Effects of N6-(2-hydroxyethyl)adenosine

Cell Line/ModelConditionTreatment Concentration/DoseObserved EffectReference
RAW 264.7 cellsLPS-induced inflammation5-20 µg/mLReduced expression of TNF-α and IL-1β; Increased IL-10 secretion[2][3]
NRK-49F cellsTGF-β1-induced fibrosis5-20 µg/mLReduced expression of collagen I, α-SMA, and fibronectin[2][3]
Alloxan-induced diabetic ratsDiabetes20-40 mg/kg (i.p.)Reduced blood glucose, TNF-α, IL-1β, IL-6, TGF-β1, and NF-κB in kidney tissue[3][4]

Experimental Protocols

Isolation and Purification of N6-(2-hydroxyethyl)adenosine from Cordyceps cicadae

This protocol is adapted from methodologies described in the literature.[2][5]

  • Extraction: Powdered Cordyceps cicadae is suspended in ethanol and left to soak overnight. The suspension is then centrifuged, and the supernatant is filtered and concentrated under reduced pressure.

  • Liquid-Liquid Extraction: An equal volume of hexane (B92381) and ethyl acetate (B1210297) is added to the concentrated extract to remove nonpolar compounds.

  • Deproteinization and Depolysaccharidization: Proteins and polysaccharides are precipitated from the aqueous layer by the addition of alcohol.

  • Column Chromatography: The resulting solution is subjected to chromatography on an RP-C18 column to elute N6-HEA.[2] Alternatively, Sephadex® LH-20 column chromatography can be used for purification.[5][6]

  • Structure Verification: The purified compound is identified and its structure confirmed using techniques such as proton nuclear magnetic resonance (¹H-NMR), Fourier transform infrared spectroscopy (FT-IR), and electrospray ionization mass spectrometry (ESI-MS).[7]

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells (e.g., SGC-7901, AGS, or HK-2) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of N6-HEA (e.g., 0-300 µM) for the desired time periods (e.g., 24, 48, 72 hours).[1][3]

  • MTT Addition: Add MTT solution to each well and incubate for a specified time to allow for formazan (B1609692) crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader. Cell viability is expressed as a percentage of the control group.

Apoptosis Assay (Flow Cytometry)
  • Cell Treatment: Treat cells with N6-HEA at various concentrations (e.g., 50, 100, 150 µM) for a specified duration (e.g., 48 hours).[1]

  • Cell Harvesting and Staining: Harvest the cells and stain them with an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Mechanisms of Action

N6-HEA exerts its biological effects through the modulation of several key signaling pathways.

Anti-Inflammatory and Anti-Fibrotic Signaling

N6-HEA has been shown to inhibit the NF-κB and TGF-β1/Smad signaling pathways, which are crucial in inflammatory and fibrotic processes.[2][3] In response to inflammatory stimuli like LPS or fibrotic factors like TGF-β1, these pathways are activated, leading to the production of pro-inflammatory cytokines and extracellular matrix proteins. N6-HEA treatment can suppress the activation of these pathways, thereby reducing inflammation and fibrosis.[2]

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TGF-beta1 TGF-beta1 TGF-beta1R TGF-beta1R TGF-beta1->TGF-beta1R NF-kB NF-kB TLR4->NF-kB Smad Smad TGF-beta1R->Smad Inflammation Inflammation NF-kB->Inflammation Fibrosis Fibrosis Smad->Fibrosis N6-HEA N6-HEA N6-HEA->NF-kB N6-HEA->Smad

Caption: N6-HEA inhibits inflammation and fibrosis via the NF-κB and Smad pathways.

Anti-Tumor Signaling

In gastric carcinoma cells, N6-HEA induces apoptosis through the generation of reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the activation of endoplasmic reticulum (ER) stress.[1] The ER stress, in turn, can trigger caspase-dependent apoptosis and autophagy.[1][7]

N6-HEA N6-HEA ROS_Production ROS Production N6-HEA->ROS_Production MMP_Decrease Mitochondrial Membrane Potential Decrease N6-HEA->MMP_Decrease ER_Stress ER Stress N6-HEA->ER_Stress Caspase_Activation Caspase Activation ER_Stress->Caspase_Activation Autophagy Autophagy ER_Stress->Autophagy Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: N6-HEA induces apoptosis in cancer cells through multiple pathways.

Protection Against ER Stress

N6-HEA has been shown to protect human proximal tubular cells from nonsteroidal anti-inflammatory drug (NSAID)-induced ER stress.[5][6] It achieves this by attenuating ROS production and downregulating the expression of key ER stress markers such as ATF-6, PERK, IRE1α, and CHOP, thereby restoring ER homeostasis.[5]

NSAIDs NSAIDs ER_Stress_Induction ER Stress NSAIDs->ER_Stress_Induction ROS ROS ER_Stress_Induction->ROS ATF6_PERK_IRE1a ATF6/PERK/IRE1α ER_Stress_Induction->ATF6_PERK_IRE1a CHOP CHOP ATF6_PERK_IRE1a->CHOP Cell_Damage Cell_Damage CHOP->Cell_Damage N6-HEA N6-HEA N6-HEA->ROS N6-HEA->ATF6_PERK_IRE1a

Caption: N6-HEA protects against NSAID-induced ER stress.

Experimental Workflow Overview

The following diagram illustrates a general workflow for investigating the biological effects of N6-HEA.

Start Start Isolation Isolation & Purification of N6-HEA Start->Isolation Characterization Structural Characterization Isolation->Characterization In_Vitro In Vitro Studies (Cell Lines) Characterization->In_Vitro In_Vivo In Vivo Studies (Animal Models) Characterization->In_Vivo Cell_Viability Cell Viability (MTT) In_Vitro->Cell_Viability Apoptosis_Assay Apoptosis Assay (Flow Cytometry) In_Vitro->Apoptosis_Assay Western_Blot Western Blot (Protein Expression) In_Vitro->Western_Blot Toxicity Toxicity Studies In_Vivo->Toxicity Efficacy Efficacy Studies In_Vivo->Efficacy Data_Analysis Data Analysis & Interpretation Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Toxicity->Data_Analysis Efficacy->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for N6-HEA research.

Conclusion

N6-(2-hydroxyethyl)adenosine is a promising natural compound with a broad spectrum of pharmacological activities. Its ability to modulate key signaling pathways involved in inflammation, cancer, and cellular stress makes it a compelling candidate for further investigation and potential therapeutic development. This guide provides a foundational resource for researchers to design and execute studies aimed at further elucidating the therapeutic potential of N6-HEA.

References

Exploratory

N6-(2-hydroxyethyl)adenosine: A Comprehensive Technical Guide on its Natural Sources, Origin, and Biological Mechanisms

An In-depth Whitepaper for Researchers and Drug Development Professionals Abstract N6-(2-hydroxyethyl)adenosine (HEA) is a naturally occurring adenosine (B11128) derivative that has garnered significant interest within t...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers and Drug Development Professionals

Abstract

N6-(2-hydroxyethyl)adenosine (HEA) is a naturally occurring adenosine (B11128) derivative that has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides a detailed overview of the natural sources and origin of HEA, with a primary focus on its prevalence in various fungal species. The document outlines comprehensive experimental protocols for the extraction, purification, and quantification of HEA. Furthermore, it delves into the molecular mechanisms of HEA's biological actions by illustrating its role in key signaling pathways, including the NF-κB, TGF-β/Smad, and Endoplasmic Reticulum (ER) Stress pathways. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of N6-(2-hydroxyethyl)adenosine.

Introduction

N6-(2-hydroxyethyl)adenosine (HEA) is a purine (B94841) nucleoside analog first isolated in 1983 from fungi of the Cordyceps and Isaria genera.[1] Structurally, it is a derivative of adenosine with a hydroxyethyl (B10761427) group attached to the N6 position of the adenine (B156593) base. HEA has demonstrated a wide array of biological effects, including anti-inflammatory, anti-tumor, antioxidant, and immunomodulatory properties.[2][3] Its potential as a therapeutic agent has led to increased research into its natural sources, biosynthesis, and mechanisms of action. This whitepaper aims to consolidate the current technical knowledge on HEA, providing a detailed guide for its study and application in a research and development context.

Natural Sources and Quantitative Abundance

The primary natural sources of HEA are various species of entomopathogenic fungi, particularly within the Cordyceps genus. It has been identified in both the fruiting bodies and the cultured mycelia of these fungi. The concentration of HEA can vary depending on the species, the part of the fungus, and the cultivation conditions.

Fungal SpeciesPart/Culture ConditionHEA ContentReference
Cordyceps cicadaeSubmerged Mycelial Culture1.5 mg/g[4]
Cordyceps chanhuaFruiting Body0.836 ± 0.030 mg/g[5][6]
Cordyceps militarisCrude extract from fruiting bodies3.7%[7]
Cordyceps cicadaeMycelium (Stationary Fermentation with Yeast Extract)2.599 mg/g[8]
Cordyceps cicadaeMycelium (Stationary Fermentation with Ammonium Citrate Tribasic)2.535 mg/g[8]
Cordyceps cicadaeMycelium (Submerged Fermentation with Ammonium Citrate Tribasic)2.578 mg/g[8]
Cordyceps pruinosaLiquid Static and Solid-State Media0.558 mg/g[9]

Origin and Biosynthesis

The biosynthesis of HEA is believed to be closely linked to adenosine metabolism within the fungal species. A hypothetical biosynthetic pathway for N6-(2-hydroxyethyl)adenosine has been proposed in Cordyceps militaris.[10] This pathway suggests that HEA is synthesized from inosine (B1671953) monophosphate (IMP) and ethanolamine (B43304).

The proposed mechanism involves the conversion of IMP and ethanolamine into N6-(2-hydroxyethyl)-AMP by a putative adenylyl hydroxyethyl synthetase. This is followed by the dephosphorylation of N6-(2-hydroxyethyl)-AMP to yield HEA.[10]

G IMP Inosine Monophosphate (IMP) HEA_AMP N6-(2-hydroxyethyl)-AMP IMP->HEA_AMP Adenylyl hydroxyethyl synthetase Ethanolamine Ethanolamine Ethanolamine->HEA_AMP HEA N6-(2-hydroxyethyl)adenosine (HEA) HEA_AMP->HEA Dephosphorylation

Figure 1: Proposed Biosynthetic Pathway of HEA in Cordyceps militaris.

Experimental Protocols

Extraction and Purification of HEA from Cordyceps Species

This protocol provides a general method for the extraction and purification of HEA, which can be adapted based on the specific fungal source and available equipment.

4.1.1. Materials and Equipment

  • Dried and powdered Cordyceps fruiting bodies or mycelia

  • Ethanol (B145695) (95%)

  • Hexane (B92381)

  • Ethyl acetate (B1210297)

  • Macroporous resin (e.g., NKA-II)

  • Sephadex® LH-20

  • Rotary evaporator

  • Freeze-dryer

  • Chromatography columns

  • High-Performance Liquid Chromatography (HPLC) system

4.1.2. Extraction Protocol

  • Ethanolic Extraction:

    • Soak the powdered fungal material in 95% ethanol overnight.

    • Centrifuge the suspension to pellet the solid material.

    • Filter the supernatant and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.[11]

  • Liquid-Liquid Partitioning:

    • Dissolve the crude extract in water.

    • Perform sequential extractions with equal volumes of hexane and then ethyl acetate to remove nonpolar and moderately polar impurities.

    • The aqueous phase, containing the more polar HEA, is retained for further purification.[11]

4.1.3. Purification Protocol

  • Macroporous Resin Chromatography:

    • Load the aqueous extract onto a pre-equilibrated macroporous resin column (e.g., NKA-II).

    • Wash the column with deionized water to remove unbound impurities.

    • Elute the adsorbed compounds with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50% ethanol). HEA is typically eluted in the higher ethanol fractions.[7][12]

  • Size-Exclusion Chromatography:

    • The HEA-containing fraction from the macroporous resin chromatography is further purified using a Sephadex® LH-20 column.

    • Elute the column with an appropriate solvent, such as methanol (B129727), to separate compounds based on their molecular size.[13]

Quantification of HEA by High-Performance Liquid Chromatography (HPLC)

This protocol describes a typical HPLC method for the quantification of HEA in fungal extracts.

4.2.1. Materials and Equipment

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 5 µm, 4.6 x 150 mm)

  • HEA analytical standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.45 µm syringe filters

4.2.2. HPLC Method

  • Sample Preparation:

    • Dissolve the purified extract or a known amount of crude extract in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of methanol and water is commonly used. A typical starting condition is 90:10 (v/v) water:methanol.[12]

    • Flow Rate: 1.0 mL/min.[12]

    • Column Temperature: 45°C.[12]

    • Injection Volume: 10 µL.[12]

    • Detection Wavelength: 254 nm.[12]

  • Quantification:

    • Prepare a calibration curve using a series of known concentrations of the HEA analytical standard.

    • Inject the samples and integrate the peak area corresponding to the retention time of HEA.

    • Calculate the concentration of HEA in the samples by comparing their peak areas to the calibration curve.

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Fungal_Material Powdered Fungal Material Ethanolic_Extraction Ethanolic Extraction Fungal_Material->Ethanolic_Extraction Crude_Extract Crude Extract Ethanolic_Extraction->Crude_Extract Macroporous_Resin Macroporous Resin Chromatography Crude_Extract->Macroporous_Resin Size_Exclusion Size-Exclusion Chromatography (Sephadex LH-20) Macroporous_Resin->Size_Exclusion Purified_HEA Purified HEA Size_Exclusion->Purified_HEA HPLC HPLC Quantification Purified_HEA->HPLC Data Quantitative Data HPLC->Data

Figure 2: General Experimental Workflow for HEA Isolation and Analysis.

Signaling Pathways and Mechanisms of Action

HEA exerts its biological effects by modulating several key signaling pathways. The following sections provide an overview of these pathways and HEA's role within them.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. HEA has been shown to attenuate inflammatory responses by inhibiting this pathway.

In the presence of an inflammatory stimulus, such as lipopolysaccharide (LPS), Toll-like receptor 4 (TLR4) is activated, leading to a signaling cascade that results in the phosphorylation and degradation of the inhibitor of κB (IκBα). This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory cytokines like TNF-α and IL-1β. HEA can suppress the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent inflammatory gene expression.[14][15]

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β) Nucleus->Pro_inflammatory Induces Transcription HEA HEA HEA->IKK Inhibits

Figure 3: HEA's Inhibition of the NF-κB Signaling Pathway.

Modulation of the TGF-β/Smad Signaling Pathway

The Transforming Growth Factor-beta (TGF-β)/Smad pathway is crucial in cellular processes like fibrosis. HEA has been found to ameliorate fibrosis by inhibiting this pathway.

TGF-β1 binds to its receptor, leading to the phosphorylation of Smad2 and Smad3. These phosphorylated Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of fibrotic genes, such as those for collagen and α-smooth muscle actin (α-SMA). HEA can reduce the phosphorylation of Smad2 and Smad3, thereby inhibiting the downstream fibrotic response.[11][16]

G TGFb1 TGF-β1 TGFbR TGF-β Receptor TGFb1->TGFbR Binds pSmad23 p-Smad2/3 TGFbR->pSmad23 Phosphorylates Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates Fibrosis_genes Fibrosis-related Gene Expression Nucleus->Fibrosis_genes Induces Transcription HEA HEA HEA->pSmad23 Inhibits

Figure 4: HEA's Modulation of the TGF-β/Smad Signaling Pathway.

Induction of Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis

In the context of cancer, HEA has been shown to induce apoptosis in gastric carcinoma cells through the ER stress pathway.

HEA can induce the production of reactive oxygen species (ROS) and disrupt intracellular calcium (Ca2+) homeostasis, leading to the accumulation of unfolded proteins in the ER. This triggers the unfolded protein response (UPR), characterized by the upregulation of ER stress markers such as GRP78 and CHOP. Prolonged ER stress activates pro-apoptotic pathways, including the cleavage of caspase-12 and caspase-9, ultimately leading to programmed cell death.[1][17]

G HEA HEA ROS ROS Production HEA->ROS Ca2_imbalance Intracellular Ca2+ Imbalance HEA->Ca2_imbalance ER_Stress ER Stress ROS->ER_Stress Ca2_imbalance->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR GRP78_CHOP ↑ GRP78, CHOP UPR->GRP78_CHOP Caspase12 Caspase-12 Activation UPR->Caspase12 Caspase9 Caspase-9 Activation Caspase12->Caspase9 Apoptosis Apoptosis Caspase9->Apoptosis

Figure 5: HEA-Induced ER Stress-Mediated Apoptosis.

Conclusion

N6-(2-hydroxyethyl)adenosine is a promising natural compound with significant therapeutic potential. Its primary origin in various Cordyceps species makes these fungi a valuable source for its isolation. The experimental protocols detailed in this guide provide a framework for the extraction, purification, and quantification of HEA, facilitating further research into its properties. The elucidation of its mechanisms of action through the modulation of key signaling pathways, such as NF-κB, TGF-β/Smad, and the ER stress pathway, offers a solid foundation for the development of novel therapeutic strategies. This technical guide serves as a comprehensive resource to support ongoing and future investigations into the multifaceted roles of N6-(2-hydroxyethyl)adenosine in health and disease.

References

Foundational

chemical structure and properties of n6-(2-hydroxyethyl)adenosine

For Researchers, Scientists, and Drug Development Professionals Abstract N6-(2-hydroxyethyl)adenosine (HEA), a purine (B94841) nucleoside analog primarily isolated from various species of Cordyceps, has garnered signific...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-(2-hydroxyethyl)adenosine (HEA), a purine (B94841) nucleoside analog primarily isolated from various species of Cordyceps, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and multifaceted biological effects of HEA. The document elucidates its mechanisms of action, focusing on key signaling pathways, and presents detailed experimental protocols for its investigation. Quantitative data are systematically summarized in tabular format to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide clear, logical representations. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the exploration and development of novel therapeutics.

Chemical Structure and Physicochemical Properties

N6-(2-hydroxyethyl)adenosine is a derivative of adenosine (B11128), characterized by the substitution of a hydroxyethyl (B10761427) group at the N6 position of the adenine (B156593) base.[1][2]

Chemical Structure:

Chemical structure of N6-(2-hydroxyethyl)adenosine
Figure 1. Chemical structure of N6-(2-hydroxyethyl)adenosine.

Table 1: Physicochemical Properties of N6-(2-hydroxyethyl)adenosine

PropertyValueReference(s)
CAS Number 4338-48-1[1]
Molecular Formula C₁₂H₁₇N₅O₅[3]
Molecular Weight 311.29 g/mol [3]
Appearance Solid[1]
Purity ≥98% (Commercially available)[1]
Solubility Soluble in DMSO[1]

Biological Activities and Therapeutic Potential

HEA exhibits a broad spectrum of biological activities, positioning it as a promising candidate for therapeutic development in various disease areas. Its key pharmacological effects include anti-tumor, anti-inflammatory, antioxidant, anti-hyperglycemic, and insecticidal activities.[4]

Anti-Tumor Activity

HEA has demonstrated significant cytotoxic effects against various cancer cell lines, including gastric carcinoma (SGC-7901 and AGS cells).[1][5] Its anti-neoplastic activity is mediated through the induction of apoptosis and autophagy.[1][5] Mechanistically, HEA can induce the production of reactive oxygen species (ROS), leading to a decrease in mitochondrial membrane potential and subsequent activation of caspase-dependent apoptotic pathways.[1] Furthermore, HEA can trigger endoplasmic reticulum (ER) stress, a condition that can also lead to apoptosis.[1][5] In vivo studies have shown that oral administration of HEA can inhibit the growth of transplanted tumors in nude mice.[1]

Anti-Inflammatory and Immunomodulatory Effects

HEA exerts potent anti-inflammatory effects by modulating key inflammatory signaling pathways. It has been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation.[4] In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, HEA reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-1β, while increasing the secretion of the anti-inflammatory cytokine IL-10.[1][4] This modulation of cytokine production contributes to its overall anti-inflammatory profile.

Protective Effects in Kidney Disease

HEA has shown promise in the amelioration of kidney disease, particularly diabetic kidney disease and renal interstitial fibrosis.[6][7][8] In animal models of alloxan-induced diabetes, HEA treatment reduces blood glucose levels, improves renal function markers (serum creatinine (B1669602) and blood urea (B33335) nitrogen), and attenuates kidney damage.[1][6] These protective effects are associated with its ability to increase the activities of antioxidant enzymes (SOD, catalase, GSH) and reduce levels of malondialdehyde (MDA) in renal tissue.[1][6] Furthermore, HEA can ameliorate renal interstitial fibrosis by inhibiting the TGF-β1/Smad signaling pathway, which plays a crucial role in the fibrotic process.[6][7][8]

Insecticidal Activity

HEA has been identified as an insecticidal agent, exhibiting lethal effects against the diamondback moth, Plutella xylostella.[4] The proposed mechanism of its insecticidal action involves interaction with adenosine receptors in the insect.[4]

Signaling Pathways

The biological activities of HEA are underpinned by its interaction with several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies.

NF-κB/Smad Signaling Pathway

HEA has been shown to inhibit the NF-κB and TGF-β1/Smad signaling pathways, which are critically involved in inflammation and fibrosis, respectively.[4][6][7][8] In the context of renal interstitial fibrosis, unilateral ureteral obstruction (UUO) leads to the activation of both pathways, resulting in inflammation and extracellular matrix deposition.[7][8] HEA treatment effectively suppresses the activation of these pathways, thereby reducing inflammation and fibrosis.[7][8]

NFkB_Smad_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TGF_beta1 TGF-β1 TGF_beta_R TGF-β Receptor TGF_beta1->TGF_beta_R HEA N6-(2-hydroxyethyl) adenosine (HEA) IKK IKK HEA->IKK inhibits Smad2_3 Smad2/3 HEA->Smad2_3 inhibits phosphorylation TLR4->IKK activates TGF_beta_R->Smad2_3 phosphorylates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases p_NFkB p-NF-κB NFkB->p_NFkB translocates to nucleus p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Smad4 Smad4 Fibrosis Fibrotic Gene Expression (Collagen I, α-SMA) Smad4->Fibrosis p_Smad2_3->Smad4 Inflammation Inflammatory Gene Expression (TNF-α, IL-1β) p_NFkB->Inflammation Nucleus Nucleus

HEA inhibits NF-κB and TGF-β1/Smad signaling.
Endoplasmic Reticulum (ER) Stress Pathway

In the context of its anti-tumor activity, HEA can induce ER stress, leading to apoptosis in cancer cells.[1][5] HEA treatment has been shown to increase intracellular Ca²⁺ levels and upregulate the expression of ER stress-related proteins, such as GRP78 and CHOP.[3] This activation of the ER stress pathway contributes to its cytotoxic effects against cancer cells.

ER_Stress_Pathway HEA N6-(2-hydroxyethyl) adenosine (HEA) ER Endoplasmic Reticulum (ER) HEA->ER induces stress Mitochondria Mitochondria HEA->Mitochondria induces dysfunction Ca_release Ca²⁺ Release ER->Ca_release UPR Unfolded Protein Response (UPR) ER->UPR Ca_release->Mitochondria GRP78 GRP78 (BiP) UPR->GRP78 PERK PERK UPR->PERK IRE1 IRE1α UPR->IRE1 ATF6 ATF6 UPR->ATF6 CHOP CHOP PERK->CHOP activates IRE1->CHOP activates ATF6->CHOP activates Apoptosis Apoptosis CHOP->Apoptosis ROS ROS Production Mitochondria->ROS MMP_loss ↓ Mitochondrial Membrane Potential Mitochondria->MMP_loss Caspase_activation Caspase Activation MMP_loss->Caspase_activation Caspase_activation->Apoptosis

HEA-induced ER stress and mitochondrial dysfunction leading to apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the biological activities of N6-(2-hydroxyethyl)adenosine.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of HEA on cancer cell lines.

Materials:

  • N6-(2-hydroxyethyl)adenosine (HEA)

  • Cancer cell lines (e.g., SGC-7901, AGS)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of HEA in complete culture medium at the desired concentrations (e.g., 0-300 µM).[1]

  • Remove the medium from the wells and add 100 µL of the HEA dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve HEA).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[1]

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Western Blot Analysis for NF-κB and TGF-β1/Smad Signaling

This protocol is used to determine the effect of HEA on the protein expression levels in the NF-κB and TGF-β1/Smad signaling pathways.

Materials:

  • Cells (e.g., RAW 264.7 macrophages, NRK-49F fibroblasts) or tissue homogenates

  • HEA

  • LPS or TGF-β1 for stimulation

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-NF-κB p65, anti-NF-κB p65, anti-p-IκBα, anti-IκBα, anti-p-Smad2, anti-Smad2, anti-p-Smad3, anti-Smad3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells and treat with HEA at the desired concentrations for a specified time before stimulating with LPS (e.g., 1 µg/mL) or TGF-β1 (e.g., 2.5 ng/mL) for a defined period (e.g., 24 hours).[7]

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer. For tissue samples, homogenize in lysis buffer.

  • Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C and collect the supernatants.

  • Determine the protein concentration using a BCA protein assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Animal Model of Diabetic Kidney Disease

This protocol describes the induction of diabetic kidney disease in rats and subsequent treatment with HEA.

Materials:

  • Male Sprague-Dawley or Wistar rats

  • Alloxan (B1665706) monohydrate

  • N6-(2-hydroxyethyl)adenosine (HEA)

  • Citrate (B86180) buffer (pH 4.5)

  • Metabolic cages

  • Blood glucose meter

  • Kits for measuring serum creatinine, blood urea nitrogen (BUN), and urinary protein

Procedure:

  • Acclimatize the rats for at least one week.

  • Induce diabetes by a single intraperitoneal (i.p.) injection of alloxan monohydrate (e.g., 150 mg/kg) dissolved in cold citrate buffer.[6] Control animals receive an injection of the vehicle.

  • Monitor blood glucose levels 72 hours post-injection. Rats with blood glucose levels above 250 mg/dL are considered diabetic.

  • Divide the diabetic rats into groups: diabetic control and HEA-treated groups (e.g., 20 and 40 mg/kg, i.p. or orally, once daily).[1] A non-diabetic control group is also maintained.

  • Treat the rats for a specified period (e.g., 6 weeks).[1][6]

  • During the treatment period, monitor body weight and blood glucose levels regularly.

  • At the end of the treatment period, place the rats in metabolic cages for 24-hour urine collection to measure urinary protein excretion.

  • Collect blood samples for the measurement of serum creatinine and BUN.

  • Euthanize the animals and collect the kidneys for histological analysis and measurement of antioxidant enzyme activities.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., SGC-7901, RAW 264.7) start->cell_culture animal_model Animal Model (e.g., Diabetic Rats) start->animal_model treatment Treatment with HEA (various concentrations and time points) cell_culture->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay western_blot Western Blot (Protein Expression) treatment->western_blot data_analysis Data Analysis and Interpretation mtt_assay->data_analysis western_blot->data_analysis hea_admin HEA Administration (e.g., i.p. or oral) animal_model->hea_admin biochemical_analysis Biochemical Analysis (Blood glucose, SCr, BUN) hea_admin->biochemical_analysis histology Histological Examination (Kidney tissue) hea_admin->histology biochemical_analysis->data_analysis histology->data_analysis end End data_analysis->end

A generalized experimental workflow for investigating HEA.

Quantitative Data Summary

Table 2: In Vitro Efficacy of N6-(2-hydroxyethyl)adenosine

Cell LineAssayConcentration/DoseEffectReference(s)
SGC-7901, AGSCytotoxicity0-300 µMDose- and time-dependent decrease in cell viability[1]
RAW 264.7Anti-inflammatory5-20 µg/mL↓ TNF-α, IL-1β expression; ↑ IL-10 secretion[1][4]
NRK-49FAnti-fibrotic5-20 µg/mL↓ Collagen I, α-SMA, fibronectin expression[1][4]

Table 3: In Vivo Efficacy of N6-(2-hydroxyethyl)adenosine

Animal ModelTreatmentEffectReference(s)
Alloxan-induced diabetic rats20-40 mg/kg, i.p., daily for 6 weeks↓ Blood glucose, SCr, BUN; ↑ Antioxidant enzymes[1][6]
SGC-7901 xenograft mice75-150 mg/kg, p.o., daily for 19 daysReduced tumor volume and weight[1]
Unilateral ureteral obstruction (UUO) mice2.5, 5, 7.5 mg/kg, i.p., daily for 14 days↓ Renal tubular injury and fibrosis[7][8]

Conclusion

N6-(2-hydroxyethyl)adenosine is a naturally occurring purine nucleoside analog with a remarkable range of pharmacological activities. Its anti-tumor, anti-inflammatory, and nephroprotective effects, mediated through the modulation of key signaling pathways such as NF-κB/Smad and the induction of ER stress, highlight its significant therapeutic potential. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of HEA as a novel therapeutic agent. Future investigations should focus on its pharmacokinetic and pharmacodynamic properties, as well as its safety profile in preclinical and clinical settings, to fully realize its potential in medicine.

References

Exploratory

The Uncharted Path: An In-depth Technical Guide to the N6-(2-hydroxyethyl)adenosine Biosynthesis Pathway in Cordyceps

For Researchers, Scientists, and Drug Development Professionals Executive Summary N6-(2-hydroxyethyl)adenosine (HEA), a derivative of adenosine (B11128) found in various Cordyceps species, has garnered significant intere...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N6-(2-hydroxyethyl)adenosine (HEA), a derivative of adenosine (B11128) found in various Cordyceps species, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antitumor, and neuroprotective effects. Despite its therapeutic potential, the biosynthetic pathway of HEA in these fungi remains largely uncharted territory. This technical guide provides a comprehensive overview of the current understanding, primarily focusing on the putative biosynthetic pathway, and offers a roadmap for its experimental validation. Drawing from transcriptomic, proteomic, and metabolic studies of Cordyceps, alongside knowledge of analogous enzymatic reactions, this document aims to equip researchers with the foundational knowledge and proposed methodologies to elucidate this intriguing metabolic route. The guide emphasizes the hypothetical nature of the pathway and presents detailed, albeit adapted, experimental protocols to facilitate future research and unlock the potential for metabolic engineering of HEA production.

The Proposed Biosynthetic Pathway of N6-(2-hydroxyethyl)adenosine

The biosynthesis of HEA is hypothesized to be a two-step enzymatic process branching from the de novo purine (B94841) biosynthesis pathway. The proposed pathway begins with Inosine monophosphate (IMP), a key intermediate in purine metabolism, and ethanolamine (B43304) as the precursors.

Step 1: Synthesis of N6-(2-hydroxyethyl)-AMP

The initial and most critical proposed step involves the condensation of IMP and ethanolamine to form N6-(2-hydroxyethyl)adenosine monophosphate (HEA-MP). This reaction is catalyzed by a putative enzyme, tentatively named adenylyl hydroxyethyl (B10761427) synthetase . This enzyme is thought to function similarly to adenylosuccinate synthetase, which catalyzes the conversion of IMP and L-aspartate into adenylosuccinate.[1]

Step 2: Dephosphorylation to HEA

The final step in the proposed pathway is the dephosphorylation of HEA-MP to yield the final product, N6-(2-hydroxyethyl)adenosine. This hydrolysis reaction is likely carried out by a 5'-nucleotidase , a class of enzymes prevalent in fungi that are responsible for the conversion of nucleotides to nucleosides.[1][2]

The following diagram illustrates this putative biosynthetic pathway:

HEA_Biosynthesis cluster_step1 Step 1 cluster_step2 Step 2 IMP Inosine monophosphate (IMP) HEA_MP N6-(2-hydroxyethyl)-AMP IMP->HEA_MP Adenylyl hydroxyethyl synthetase (putative) Ethanolamine Ethanolamine HEA N6-(2-hydroxyethyl)adenosine (HEA) HEA_MP->HEA 5'-Nucleotidase Enzyme_Assay_Workflow start Prepare Reaction Mixture (Buffer, PEP, NADH, PK/LDH, IMP, Ethanolamine) incubate Incubate at 25°C (5 min) start->incubate add_atp Initiate reaction with ATP incubate->add_atp measure Monitor Absorbance at 340 nm add_atp->measure calculate Calculate Enzyme Activity measure->calculate Gene_Knockout_Workflow identify Identify Candidate Genes (Homology search, transcriptomics) construct Construct Gene Knockout Cassette (e.g., using CRISPR/Cas9 or homologous recombination) identify->construct transform Transform Cordyceps Protoplasts construct->transform select Select Transformants (e.g., using antibiotic resistance) transform->select verify Verify Gene Deletion (PCR, Southern blot) select->verify analyze Analyze HEA Production (HPLC-MS) verify->analyze

References

Foundational

Initial Bioactivity Screening of N6-(2-hydroxyethyl)adenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction N6-(2-hydroxyethyl)adenosine (HEA), a purine (B94841) nucleoside analog originally isolated from Cordyceps cicadae, has garnered significant sc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-(2-hydroxyethyl)adenosine (HEA), a purine (B94841) nucleoside analog originally isolated from Cordyceps cicadae, has garnered significant scientific interest due to its diverse pharmacological activities.[1][2] As a derivative of adenosine, HEA has been investigated for a range of therapeutic applications, demonstrating promising results in preliminary screenings. This technical guide provides an in-depth overview of the initial bioactivity screening of HEA, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways to support further research and development efforts. The documented bioactivities include anti-inflammatory, anti-tumor, anti-hyperglycemic, antioxidant, and insecticidal effects, primarily mediated through the modulation of the NF-κB and TGF-β1/Smad signaling pathways.[1][3]

Quantitative Bioactivity Data

The following tables summarize the key quantitative data from various in vitro and in vivo studies, providing a comparative overview of the potency and efficacy of N6-(2-hydroxyethyl)adenosine across different biological systems.

Table 1: In Vitro Cytotoxicity of N6-(2-hydroxyethyl)adenosine

Cell LineCancer TypeIC50 (µM)Exposure TimeReference
SGC-7901Gastric Carcinoma86.6648 hours[2]
AGSGastric Carcinoma94.4648 hours[2]

Table 2: In Vivo Anti-Tumor Efficacy of N6-(2-hydroxyethyl)adenosine in SGC-7901 Xenograft Mouse Model

DosageAdministration RouteTreatment DurationTumor Inhibition RateReference
75 mg/kgOral gavage19 days54.66%[2]
150 mg/kgOral gavage19 days64.90%[2]

Table 3: In Vivo Anti-Inflammatory and Anti-Fibrotic Effects of N6-(2-hydroxyethyl)adenosine in a Mouse Model of Unilateral Ureteral Obstruction (UUO)

DosageAdministration RouteTreatment DurationKey FindingsReference
2.5, 5, 7.5 mg/kgIntraperitoneal injection14 daysDose-dependent reduction of inflammatory cytokines (TNF-α, IL-1β, IL-6) and fibrosis markers.[3][3]

Table 4: In Vivo Anti-Hyperglycemic and Reno-protective Effects of N6-(2-hydroxyethyl)adenosine in Alloxan-Induced Diabetic Rats

DosageAdministration RouteTreatment DurationKey FindingsReference
20, 40 mg/kgIntraperitoneal injection6 weeksSignificant reduction in blood glucose, serum creatinine, and blood urea (B33335) nitrogen. Increased antioxidant enzyme activity.[1][1]

Key Signaling Pathways

The biological activities of N6-(2-hydroxyethyl)adenosine are largely attributed to its modulation of key inflammatory and fibrotic signaling pathways.

NF-κB Signaling Pathway

HEA has been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammation. By preventing the activation of NF-κB, HEA reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.[1][3]

Caption: Inhibition of the NF-κB signaling pathway by HEA.

TGF-β1/Smad Signaling Pathway

HEA also demonstrates anti-fibrotic effects by inhibiting the TGF-β1/Smad signaling pathway. This pathway is a key driver of tissue fibrosis, and its inhibition by HEA leads to a reduction in the expression of fibrotic markers like collagen I and α-SMA.[1][3]

TGF_Smad_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta1 TGF-β1 TGF_R TGF-β Receptor TGF_beta1->TGF_R Smad2_3 Smad2/3 TGF_R->Smad2_3 P Smad_complex Smad2/3/4 Complex Smad2_3->Smad_complex Smad4 Smad4 HEA N6-(2-hydroxyethyl) adenosine HEA->Smad2_3 Inhibition of Phosphorylation Gene_Expression Fibrotic Gene Expression (Collagen I, α-SMA) Smad_complex->Gene_Expression

Caption: Inhibition of the TGF-β1/Smad signaling pathway by HEA.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols used in the initial bioactivity screening of N6-(2-hydroxyethyl)adenosine.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the assessment of HEA's cytotoxic effects on cancer cell lines.

MTT_Assay_Workflow Start Start Cell_Seeding Seed SGC-7901 and AGS cells in 96-well plates Start->Cell_Seeding HEA_Treatment Treat cells with varying concentrations of HEA (0-300 µM) Cell_Seeding->HEA_Treatment Incubation_24_72 Incubate for 24, 48, and 72 hours HEA_Treatment->Incubation_24_72 MTT_Addition Add MTT solution to each well Incubation_24_72->MTT_Addition Incubation_4 Incubate for 4 hours MTT_Addition->Incubation_4 Formazan_Solubilization Add DMSO to dissolve formazan (B1609692) crystals Incubation_4->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm using a microplate reader Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 values Absorbance_Measurement->IC50_Calculation End End IC50_Calculation->End

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Detailed Steps:

  • Cell Culture: Human gastric carcinoma cell lines SGC-7901 and AGS are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of HEA (e.g., 0-300 µM) for different time points (e.g., 24, 48, and 72 hours).[1]

  • MTT Addition: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: The plates are incubated for a further 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The supernatant is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.

In Vivo Unilateral Ureteral Obstruction (UUO) Model

This protocol outlines the induction of renal interstitial fibrosis in mice to evaluate the anti-fibrotic and anti-inflammatory effects of HEA.[3]

UUO_Model_Workflow Start Start Animal_Acclimatization Acclimatize male C57BL/6 mice Start->Animal_Acclimatization Group_Allocation Randomly divide mice into groups: Sham, UUO, UUO + HEA (2.5, 5, 7.5 mg/kg) Animal_Acclimatization->Group_Allocation HEA_Administration Administer HEA or vehicle via intraperitoneal injection for 14 days Group_Allocation->HEA_Administration UUO_Surgery Perform unilateral ureteral obstruction surgery on day 1 HEA_Administration->UUO_Surgery Sacrifice_and_Tissue_Collection Sacrifice mice on day 14 and collect kidney tissues UUO_Surgery->Sacrifice_and_Tissue_Collection Histological_Analysis Histological analysis (H&E, Masson's trichrome) Sacrifice_and_Tissue_Collection->Histological_Analysis Biochemical_Analysis Biochemical analysis (ELISA for cytokines, Western blot for signaling proteins) Sacrifice_and_Tissue_Collection->Biochemical_Analysis Data_Analysis Analyze and compare data between groups Histological_Analysis->Data_Analysis Biochemical_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vivo unilateral ureteral obstruction (UUO) model.

Detailed Steps:

  • Animal Model: Male C57BL/6 mice are used for the study.

  • Surgical Procedure: Under anesthesia, the left ureter is ligated at two points to induce obstruction. Sham-operated animals undergo the same procedure without ligation.

  • Drug Administration: HEA is administered daily via intraperitoneal injection at various doses (e.g., 2.5, 5, and 7.5 mg/kg) for the duration of the study (e.g., 14 days).[3]

  • Sample Collection: At the end of the treatment period, the animals are euthanized, and the kidneys are harvested for analysis.

  • Histological Examination: Kidney sections are stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess tissue damage and collagen deposition.

  • Biochemical Analysis: Kidney homogenates are used to measure the levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA and to analyze the expression of key signaling proteins (e.g., p-Smad3, p-NF-κB) by Western blotting.

Conclusion

The initial bioactivity screening of N6-(2-hydroxyethyl)adenosine reveals a compound with a multifaceted pharmacological profile. Its demonstrated anti-inflammatory, anti-tumor, anti-hyperglycemic, and antioxidant activities, coupled with a growing understanding of its mechanisms of action, position HEA as a promising candidate for further preclinical and clinical development. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in their exploration of the therapeutic potential of this intriguing purine nucleoside analog. Further investigations into its receptor binding profiles, pharmacokinetic properties, and safety profile are warranted to fully elucidate its clinical utility.

References

Exploratory

The Fundamental Biological Role of N6-(2-hydroxyethyl)adenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract N6-(2-hydroxyethyl)adenosine (HEA), a purine (B94841) nucleoside analog primarily isolated from Cordyceps species, has emerged as a molecule of sig...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-(2-hydroxyethyl)adenosine (HEA), a purine (B94841) nucleoside analog primarily isolated from Cordyceps species, has emerged as a molecule of significant interest in biomedical research and drug development. Possessing a diverse range of pharmacological activities, HEA demonstrates notable anti-inflammatory, anti-fibrotic, anti-tumor, anti-hyperglycemic, antioxidant, and insecticidal properties. Its mechanism of action is multifaceted, primarily involving the modulation of key signaling pathways such as NF-κB and TGF-β1/Smad, and the induction of endoplasmic reticulum (ER) stress and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the core biological functions of HEA, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to facilitate further research and therapeutic development.

Core Biological Functions and Pharmacological Activities

N6-(2-hydroxyethyl)adenosine is a physiologically active compound with a growing body of evidence supporting its therapeutic potential.[1] Its primary biological roles are summarized below:

  • Anti-inflammatory and Immunomodulatory Effects: HEA has been shown to attenuate pro-inflammatory responses by suppressing the TLR4-mediated NF-κB signaling pathway.[2] It reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while concurrently increasing the secretion of the anti-inflammatory cytokine IL-10.[1][3]

  • Anti-fibrotic Activity: In the context of renal interstitial fibrosis, HEA demonstrates a significant anti-fibrotic effect by inhibiting the TGF-β1/Smad signaling pathway.[1] This leads to a reduction in the expression of extracellular matrix proteins like collagen I, α-SMA, and fibronectin.[3]

  • Anti-tumor Activity: HEA exhibits cytotoxic effects against various cancer cell lines, including gastric carcinoma.[4][5] Its anti-tumor mechanism involves the induction of reactive oxygen species (ROS) generation, depolarization of the mitochondrial membrane potential, and the triggering of caspase-dependent apoptosis and autophagy.[3][5] Furthermore, it can induce ER stress, contributing to its apoptotic effects.[5]

  • Anti-hyperglycemic and Reno-protective Effects: In animal models of diabetes, HEA has been shown to reduce blood glucose levels and ameliorate diabetes-induced kidney damage.[3] This reno-protective effect is associated with its ability to increase the activities of antioxidant enzymes and reduce inflammatory markers in renal tissue.[3]

  • Antioxidant Properties: HEA demonstrates significant antioxidant activity by enhancing the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH), while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[3][6]

  • Insecticidal Activity: HEA has been identified as having insecticidal properties, with studies showing its lethal effects on pests such as Plutella xylostella.[3][7] This activity is believed to be mediated through adenosine (B11128) receptors in the insects.[7]

  • Calcium Antagonist Activity: Pharmacological tests have identified HEA as a Ca2+ antagonist, which may contribute to its effects on cerebral and coronary circulation and its sedative activities.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from various in vitro and in vivo studies on N6-(2-hydroxyethyl)adenosine.

Table 1: In Vitro Efficacy of N6-(2-hydroxyethyl)adenosine
Cell LineModelTreatmentConcentrationDurationKey FindingsReference
RAW 264.7LPS-induced inflammationHEA5-20 µg/mL24 hReduced TNF-α and IL-1β expression; increased IL-10 secretion.[3]
NRK-49FTGF-β1-induced fibrosisHEA5-20 µg/mL24 hReduced expression of collagen I, α-SMA, and fibronectin.[3]
SGC-7901Gastric carcinomaHEA0-300 µM24-72 hCytotoxic effects with an IC50 value of 86.66 μM. Induced ROS generation, apoptosis, and autophagy.[3][4]
AGSGastric carcinomaHEA0-300 µM24-72 hCytotoxic effects with an IC50 value of 94.46 μM. Induced apoptosis.[3][4]
PC12H₂O₂-induced oxidative stressHEA5-40 µM24 h (pre-treatment)Increased cell viability, reduced LDH release, and attenuated ROS generation.[6]
HK-2NSAID-induced ER stressHEA10-20 µM2 h (pre-treatment)Protected against ER stress by attenuating ROS production and expression of ER stress markers.[8][9][10][11]
Table 2: In Vivo Efficacy of N6-(2-hydroxyethyl)adenosine
Animal ModelDisease/ConditionTreatment ProtocolKey FindingsReference
Alloxan-induced diabetic ratsDiabetes and nephropathy20-40 mg/kg, ip, once daily for 6 weeksReduced blood glucose, serum creatinine, BUN, and urine protein. Increased antioxidant enzyme activity in renal tissue. Reduced levels of TNF-α, IL-1β, IL-6, and TGF-β1 in kidney tissue.[3]
SGC-7901 xenograft miceGastric cancer75-150 mg/kg, po, once daily for 19 daysReduced tumor volume and weight.[3]
Unilateral Ureteral Obstruction (UUO) miceRenal interstitial fibrosis2.5, 5, and 7.5 mg/kg, ip, daily for 14 daysSignificantly decreased renal tubular injury and fibrosis. Reduced inflammation and renal fibroblast activation.[1][12]

Signaling Pathways and Mechanisms of Action

The biological effects of N6-(2-hydroxyethyl)adenosine are mediated through its interaction with several key intracellular signaling pathways.

Inhibition of NF-κB and TGF-β1/Smad Signaling

A primary mechanism for the anti-inflammatory and anti-fibrotic effects of HEA is its ability to inhibit the NF-κB and TGF-β1/Smad signaling pathways.[1][3] In inflammatory conditions, lipopolysaccharide (LPS) can activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines. HEA has been shown to suppress this activation.[2] Similarly, in fibrotic diseases, transforming growth factor-beta 1 (TGF-β1) activates the Smad pathway, promoting the accumulation of extracellular matrix. HEA effectively downregulates this process.[1]

G HEA Inhibition of NF-κB and TGF-β1/Smad Pathways cluster_0 Inflammatory Stimulus (LPS) cluster_1 Fibrotic Stimulus (TGF-β1) LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_activation NF-κB Activation TLR4->NFkB_activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_activation->Pro_inflammatory_Cytokines TGFb1 TGF-β1 TGFb1_Receptor TGF-β1 Receptor TGFb1->TGFb1_Receptor Smad_activation Smad Activation (p-Smad2/3) TGFb1_Receptor->Smad_activation ECM_Production ECM Production (Collagen I, α-SMA) Smad_activation->ECM_Production HEA N6-(2-hydroxyethyl)adenosine (HEA) HEA->NFkB_activation Inhibits HEA->Smad_activation Inhibits

Caption: HEA inhibits inflammatory and fibrotic signaling pathways.

Induction of Apoptosis and ER Stress in Cancer Cells

In the context of cancer, HEA induces apoptosis through multiple mechanisms, including the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction.[4][5] Additionally, HEA triggers endoplasmic reticulum (ER) stress, which can also lead to apoptosis.[5] This is a critical pathway in its anti-tumor activity.

G HEA-Induced Apoptosis and ER Stress cluster_0 Mitochondrial Pathway cluster_1 ER Stress Pathway HEA N6-(2-hydroxyethyl)adenosine (HEA) ROS ROS Production HEA->ROS ER_Stress ER Stress HEA->ER_Stress Autophagy Autophagy HEA->Autophagy MMP_loss Mitochondrial Membrane Potential Depolarization ROS->MMP_loss Caspase_activation_mito Caspase Activation MMP_loss->Caspase_activation_mito Apoptosis Apoptosis Caspase_activation_mito->Apoptosis Ca_release Intracellular Ca2+ Release ER_Stress->Ca_release Caspase_activation_er Caspase Activation Ca_release->Caspase_activation_er Caspase_activation_er->Apoptosis

Caption: HEA induces cancer cell death via multiple pathways.

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the biological role of HEA.

Cell Culture and Viability Assays
  • Cell Lines: RAW 264.7 (macrophage), NRK-49F (rat kidney fibroblast), SGC-7901 and AGS (human gastric carcinoma), PC12 (rat pheochromocytoma), and HK-2 (human proximal tubular) cells are commonly used.

  • Culture Conditions: Cells are typically maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Viability Assay (MTT): Cells are seeded in 96-well plates and treated with varying concentrations of HEA for specified durations. MTT solution (5 mg/mL) is then added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[4]

Western Blot Analysis
  • Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-p-Smad2/3, anti-NF-κB, anti-caspase-3) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is performed using software such as ImageJ.[1][12]

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells or tissues using TRIzol reagent. The quality and quantity of RNA are assessed using a spectrophotometer. First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

  • PCR Amplification: qRT-PCR is performed using a SYBR Green PCR master mix on a real-time PCR system. The relative expression of target genes (e.g., TNF-α, IL-6, Collagen I) is calculated using the 2-ΔΔCt method, with GAPDH or β-actin as the internal control.[1]

Animal Studies
  • Animal Models: Common models include Alloxan-induced diabetic rats for studying anti-hyperglycemic effects, unilateral ureteral obstruction (UUO) in mice for renal fibrosis, and xenograft models in nude mice for anti-tumor studies.[1][3][5]

  • Drug Administration: HEA is typically administered via intraperitoneal (ip) injection or oral gavage (po) at specified doses and frequencies.[1][3]

  • Histological Analysis: Tissues (e.g., kidney, tumor) are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E), Masson's trichrome, or Picrosirius red for histological examination.[1]

  • Biochemical Analysis: Blood and tissue samples are collected for the measurement of biochemical parameters such as blood glucose, serum creatinine, and cytokine levels using commercial assay kits (e.g., ELISA).[1][3]

G General Experimental Workflow for HEA Research cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Culture Cell Culture (e.g., RAW 264.7, SGC-7901) HEA_Treatment_vitro HEA Treatment Cell_Culture->HEA_Treatment_vitro Viability_Assay Viability Assays (MTT) HEA_Treatment_vitro->Viability_Assay Molecular_Analysis_vitro Molecular Analysis (Western Blot, qRT-PCR) HEA_Treatment_vitro->Molecular_Analysis_vitro Data_Analysis Data Analysis and Interpretation Molecular_Analysis_vitro->Data_Analysis Animal_Model Animal Model (e.g., UUO mice, Xenograft) HEA_Treatment_vivo HEA Administration (ip, po) Animal_Model->HEA_Treatment_vivo Sample_Collection Sample Collection (Blood, Tissues) HEA_Treatment_vivo->Sample_Collection Biochemical_Analysis Biochemical Analysis (ELISA) Sample_Collection->Biochemical_Analysis Histology Histological Analysis (H&E, Masson's) Sample_Collection->Histology Biochemical_Analysis->Data_Analysis Histology->Data_Analysis

References

Foundational

Spectroscopic and Mechanistic Insights into N6-(2-hydroxyethyl)adenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the spectroscopic properties of N6-(2-hydroxyethyl)adenosine (HEA), a modified nucleoside with signifi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of N6-(2-hydroxyethyl)adenosine (HEA), a modified nucleoside with significant therapeutic potential. The guide details its characterization by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), outlines the experimental protocols for this analysis, and explores its role in key cellular signaling pathways.

Spectroscopic Data Analysis

The structural elucidation of N6-(2-hydroxyethyl)adenosine has been achieved through comprehensive NMR and MS analyses. The quantitative data are summarized below for clear reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of N6-(2-hydroxyethyl)adenosine were recorded in DMSO-d₆. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to the solvent signal.

Table 1: ¹H NMR Spectroscopic Data for N6-(2-hydroxyethyl)adenosine (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
8.32s-H-8
8.19s-H-2
7.66brs-N⁶H
5.85d6.4H-1'
5.44d6.32'-OH
5.42dd7.1, 4.55'-OH
5.26d4.653'-OH
4.90brs-2"-OH
4.57dd11.3, 6.0H-2'
4.12m-H-3'
3.96dd6.5, 3.1H-4'
3.67dt12.1, 3.8H-5'a
3.56m-H-1", H-2"

Table 2: ¹³C NMR Spectroscopic Data for N6-(2-hydroxyethyl)adenosine (DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
154.5C-6
152.7C-2
148.5C-4
140.2C-8
120.1C-5
88.3C-1'
86.3C-4'
73.9C-2'
70.9C-3'
62.0C-5'
60.0C-2"
42.8C-1"
Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) was employed to determine the molecular weight and fragmentation pattern of N6-(2-hydroxyethyl)adenosine.

Table 3: ESI-MS Data for N6-(2-hydroxyethyl)adenosine

Ionm/z (Da)Description
[M+H]⁺312Protonated molecular ion.[1]
Fragmentation Ion180Resulting from the cleavage of the glycosidic bond.[2]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of N6-(2-hydroxyethyl)adenosine are provided below. These protocols are designed to ensure reproducibility and accuracy of the obtained data.

NMR Spectroscopy Protocol

A general procedure for acquiring high-resolution ¹H and ¹³C NMR spectra of nucleoside analogs like HEA is as follows:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified N6-(2-hydroxyethyl)adenosine sample.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • The spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.

    • The instrument is locked to the deuterium (B1214612) signal of the solvent.

    • Shimming is performed to optimize the magnetic field homogeneity.

    • The probe is tuned and matched for both ¹H and ¹³C nuclei.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is used.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The spectral width should encompass all expected proton resonances (typically 0-12 ppm).

    • A relaxation delay of 1-2 seconds is generally sufficient.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

    • A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • The spectral width should cover all expected carbon resonances (typically 0-160 ppm).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra manually or automatically.

    • Perform baseline correction to obtain a flat baseline.

    • Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

The following protocol outlines the general steps for the ESI-MS analysis of N6-(2-hydroxyethyl)adenosine:

  • Sample Preparation:

    • Prepare a stock solution of the purified sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724)/water mixture) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis. The final solvent should be compatible with ESI, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid (0.1%) to promote protonation for positive ion mode.

  • Instrument Setup and Analysis:

    • The analysis is performed on a mass spectrometer equipped with an electrospray ionization source.

    • The instrument is typically operated in positive ion mode to detect the protonated molecule [M+H]⁺.

    • The sample solution is introduced into the ESI source via a syringe pump or through an HPLC system at a constant flow rate.

    • Typical ESI source parameters include a capillary voltage of 3-5 kV, a nebulizing gas flow, and a drying gas flow at an elevated temperature to facilitate desolvation.

  • Data Acquisition:

    • Acquire mass spectra over a relevant m/z range (e.g., 100-500 Da) to detect the molecular ion and potential fragments.

    • For fragmentation analysis (MS/MS), the precursor ion of interest (m/z 312) is isolated and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate product ions.

Visualization of Methodologies and Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflows and the signaling pathways in which N6-(2-hydroxyethyl)adenosine is involved.

Experimental Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_proc Data Processing & Interpretation cluster_results Results HEA_sample N6-(2-hydroxyethyl)adenosine (Purified Sample) NMR_prep Dissolve in DMSO-d6 HEA_sample->NMR_prep For NMR MS_prep Dilute in MeOH/H2O + 0.1% Formic Acid HEA_sample->MS_prep For MS NMR_acq NMR Spectrometer (1H & 13C Acquisition) NMR_prep->NMR_acq MS_acq ESI-MS Spectrometer (MS & MS/MS Acquisition) MS_prep->MS_acq NMR_proc Fourier Transform, Phasing, Baseline Correction, Referencing NMR_acq->NMR_proc MS_proc Mass-to-Charge Ratio Analysis, Fragmentation Pattern Identification MS_acq->MS_proc NMR_data 1H & 13C NMR Spectra (Chemical Shifts, Couplings) NMR_proc->NMR_data MS_data Mass Spectrum (Molecular Weight, Fragments) MS_proc->MS_data

Caption: Workflow for Spectroscopic Analysis of N6-(2-hydroxyethyl)adenosine.

Signaling Pathways

N6-(2-hydroxyethyl)adenosine has been shown to modulate key signaling pathways involved in inflammation and cellular stress.

HEA has been reported to ameliorate renal interstitial fibrosis and prevent inflammation by inhibiting the TGF-β1/Smad and NF-κB signaling pathways.

tgfb_nfkb_pathway cluster_tgfb TGF-β/Smad Pathway cluster_nfkb NF-κB Pathway TGFb TGF-β1 TGFbR TGF-β Receptor TGFb->TGFbR pSmad23 p-Smad2/3 TGFbR->pSmad23 Smad_complex p-Smad2/3-Smad4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus_tgfb Nucleus Smad_complex->Nucleus_tgfb Fibrosis_genes Fibrosis-related Gene Transcription Nucleus_tgfb->Fibrosis_genes Inflammatory_stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory_stimuli->IKK pIkappaB p-IκBα IKK->pIkappaB NFkB NF-κB (p65/p50) pIkappaB->NFkB releases Nucleus_nfkb Nucleus NFkB->Nucleus_nfkb Inflammatory_genes Inflammatory Gene Transcription Nucleus_nfkb->Inflammatory_genes HEA N6-(2-hydroxyethyl)adenosine HEA->pSmad23 inhibits HEA->NFkB inhibits

Caption: Inhibition of TGF-β/Smad and NF-κB Pathways by HEA.

HEA has also been shown to protect against drug-induced ER stress by regulating the GRP78/ATF6/PERK/IRE1α/CHOP pathway.

er_stress_pathway cluster_sensors ER Stress Sensors ER_Stress ER Stress (e.g., NSAIDs) GRP78 GRP78 Dissociation ER_Stress->GRP78 PERK PERK GRP78->PERK IRE1a IRE1α GRP78->IRE1a ATF6 ATF6 GRP78->ATF6 ATF4 ATF4 PERK->ATF4 XBP1s XBP1s IRE1a->XBP1s ATF6n ATF6 (cleaved) ATF6->ATF6n Golgi cleavage CHOP CHOP (Apoptosis) ATF4->CHOP XBP1s->CHOP ATF6n->CHOP HEA N6-(2-hydroxyethyl)adenosine HEA->GRP78 attenuates HEA->PERK attenuates HEA->IRE1a attenuates HEA->ATF6 attenuates

Caption: Attenuation of ER Stress Pathway by HEA.

References

Exploratory

N6-(2-hydroxyethyl)adenosine: A Purine Nucleoside Analog with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: N6-(2-hydroxyethyl)adenosine (N6-HEA) is a naturally occurring purine (B94841) nucleoside analog first isolated fr...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

N6-(2-hydroxyethyl)adenosine (N6-HEA) is a naturally occurring purine (B94841) nucleoside analog first isolated from Cordyceps species, a genus of fungi with a long history in traditional medicine.[1][2] As a derivative of adenosine, N6-HEA has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of N6-HEA, detailing its biological effects, mechanisms of action, and the experimental methodologies used to elucidate its therapeutic potential. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Properties and Mechanism of Action

N6-HEA is structurally characterized by a hydroxyethyl (B10761427) group attached to the N6 position of the adenine (B156593) base. This modification confers unique biological properties that distinguish it from adenosine. The molecular formula of N6-HEA is C₁₂H₁₇N₅O₅, and its molecular weight is 311.29 g/mol .[1]

The primary mechanisms of action of N6-HEA involve the modulation of key signaling pathways implicated in inflammation, fibrosis, and cancer. Notably, N6-HEA has been shown to inhibit the NF-κB/Smad and TGF-β1/Smad signaling pathways.[3][4] It also induces endoplasmic reticulum (ER) stress and apoptosis in cancer cells, highlighting its potential as an anti-neoplastic agent.[1][2]

Data Presentation

Table 1: In Vitro Anticancer Activity of N6-(2-hydroxyethyl)adenosine
Cell LineCancer TypeAssayIncubation Time (h)IC50 (µM)Reference
SGC-7901Gastric CarcinomaCCK-84886.66[2]
AGSGastric CarcinomaCCK-84894.46[2]
Table 2: In Vivo Efficacy of N6-(2-hydroxyethyl)adenosine
Animal ModelDiseaseDosing RegimenDurationKey FindingsReference
SGC-7901 Xenograft Mouse ModelGastric Carcinoma75-150 mg/kg, p.o., daily19 daysReduced tumor volume and weight.[3][3]
Alloxan-induced Diabetic RatsDiabetic Kidney Disease20-40 mg/kg, i.p., daily6 weeksReduced blood glucose, serum creatinine, BUN, and pro-inflammatory cytokines; Increased antioxidant enzyme activity.[3][5][3][5]
Unilateral Ureteral Obstruction (UUO) MiceRenal Interstitial Fibrosis2.5-7.5 mg/kg, i.p., daily14 daysDecreased renal tubular injury and fibrosis; Reduced inflammation.[4][4]
Table 3: Anti-inflammatory and Antioxidant Activities of N6-(2-hydroxyethyl)adenosine
SystemTreatmentKey EffectsReference
LPS-stimulated RAW 264.7 cells5-20 µg/mL N6-HEA for 24hReduced expression of TNF-α and IL-1β; Increased IL-10 secretion.[3][4][3][4]
TGF-β1-stimulated NRK-49F cells5-20 µg/mL N6-HEA for 24hReduced expression of collagen I, α-SMA, and fibronectin.[3][3]
H₂O₂-treated PC12 cells5-40 µM N6-HEA for 24h (pretreatment)Increased cell viability; Reduced LDH release, ROS generation, and mitochondrial membrane potential collapse; Increased antioxidant enzyme activities.[6][6]
Alloxan-induced diabetic rats20-40 mg/kg N6-HEA for 6 weeksIncreased renal activities of SOD, catalase, and GSH; Reduced malondialdehyde (MDA) levels.[3][5][3][5]

Experimental Protocols

Purification of N6-(2-hydroxyethyl)adenosine from Cordyceps sp.

A common method for isolating N6-HEA involves solvent extraction followed by chromatographic purification.

  • Extraction: Powdered Cordyceps fruiting bodies are soaked overnight in ethanol. The suspension is then centrifuged, filtered, and the supernatant is concentrated under reduced pressure.

  • Liquid-Liquid Partitioning: The concentrated extract is subjected to partitioning with an equal volume of hexane (B92381) and ethyl acetate (B1210297) to remove nonpolar compounds.

  • Chromatography: The aqueous phase is further purified using column chromatography, often employing macroporous resin or Sephadex LH-20, followed by high-performance liquid chromatography (HPLC) to yield pure N6-HEA.

  • Structure Verification: The identity and purity of the isolated compound are confirmed by electrospray ionization mass spectrometry (ESI-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of N6-HEA on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., SGC-7901, AGS) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of N6-HEA (e.g., 0-300 µM) and a vehicle control for specific time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control.

Reactive Oxygen Species (ROS) Detection by Flow Cytometry

This protocol measures the intracellular generation of ROS in response to N6-HEA treatment.

  • Cell Treatment: Cells are treated with N6-HEA at the desired concentrations and for the specified duration.

  • Staining: After treatment, cells are harvested and incubated with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is oxidized to the fluorescent dichlorofluorescein (DCF) in the presence of ROS.

  • Flow Cytometry Analysis: The fluorescence intensity of the cells is analyzed using a flow cytometer. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to determine the effect of N6-HEA on the expression and phosphorylation of key proteins in signaling pathways like NF-κB and TGF-β1/Smad.

  • Cell Lysis: Cells treated with N6-HEA are lysed in a buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard method such as the BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with a solution like 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the target proteins (e.g., p-p65, IκBα, p-Smad2, Smad3) overnight at 4°C.

  • Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Antitumor Activity in a Xenograft Mouse Model

This model assesses the in vivo efficacy of N6-HEA against gastric cancer.

  • Cell Implantation: Human gastric cancer cells (e.g., SGC-7901) are subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment and control groups. The treatment group receives N6-HEA (e.g., 75-150 mg/kg) via oral gavage daily for a specified period (e.g., 19 days). The control group receives the vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blotting).

Mandatory Visualization

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cell Culture (e.g., SGC-7901, RAW 264.7) hea_treatment_vitro N6-HEA Treatment cell_culture->hea_treatment_vitro mtt_assay MTT Assay (Cell Viability) hea_treatment_vitro->mtt_assay flow_cytometry Flow Cytometry (ROS, Apoptosis) hea_treatment_vitro->flow_cytometry western_blot_vitro Western Blot (Signaling Proteins) hea_treatment_vitro->western_blot_vitro animal_model Animal Model (e.g., Xenograft, UUO) hea_treatment_vivo N6-HEA Administration animal_model->hea_treatment_vivo monitoring Tumor/Disease Monitoring hea_treatment_vivo->monitoring endpoint_analysis Endpoint Analysis (Histology, Biomarkers) monitoring->endpoint_analysis nfkb_pathway cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TGFb1 TGF-β1 TGFbR TGF-β Receptor TGFb1->TGFbR IKK IKK TLR4->IKK activates Smad23 Smad2/3 TGFbR->Smad23 phosphorylates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα NF-κB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc translocation IkB_NFkB->NFkB degradation of IκBα pSmad23 p-Smad2/3 pSmad_complex p-Smad2/3 Smad4 pSmad23->pSmad_complex Smad4 Smad4 Smad4->pSmad_complex pSmad_complex_nuc p-Smad Complex pSmad_complex->pSmad_complex_nuc translocation Inflammatory_Genes Inflammatory Gene Transcription NFkB_nuc->Inflammatory_Genes Fibrotic_Genes Fibrotic Gene Transcription pSmad_complex_nuc->Fibrotic_Genes HEA N6-HEA HEA->IKK inhibits HEA->pSmad23 inhibits

References

Foundational

Early Pharmacological Studies of N6-(2-hydroxyethyl)adenosine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals Introduction N6-(2-hydroxyethyl)adenosine (HEA), a purine (B94841) nucleoside analog, was first isolated from Cordyceps and Isaria species in 1983.[1] Early...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-(2-hydroxyethyl)adenosine (HEA), a purine (B94841) nucleoside analog, was first isolated from Cordyceps and Isaria species in 1983.[1] Early pharmacological tests identified it as a Ca2+ antagonist with sedative properties and an ability to influence circulation.[2][3] While detailed early studies are not extensively documented in readily available literature, a significant body of more recent research has elucidated its diverse pharmacological effects. This technical guide provides an in-depth summary of the core pharmacological findings for HEA, focusing on its anti-inflammatory, anti-fibrotic, and anti-tumor activities, with detailed experimental protocols and data presented for clarity and reproducibility.

Core Pharmacological Effects and Quantitative Data

Subsequent research has expanded on the initial findings, revealing HEA's involvement in multiple signaling pathways and its potential as an anti-hyperglycemic, antioxidant, and kidney-protective agent.[1][4][5] The primary mechanisms of action identified in contemporary studies revolve around its ability to modulate inflammatory and fibrotic processes.

Anti-inflammatory and Anti-fibrotic Effects

HEA has demonstrated significant anti-inflammatory and anti-fibrotic properties in various in vitro and in vivo models. These effects are largely attributed to its ability to suppress key signaling pathways, such as NF-κB and TGF-β1/Smad.

Table 1: In Vitro Anti-inflammatory and Anti-fibrotic Effects of HEA

Cell LineTreatmentConcentration of HEAOutcomeReference
RAW 264.7 MacrophagesLipopolysaccharide (LPS)5-20 µg/mLReduced expression of TNF-α and IL-1β; Increased IL-10 secretion.[4]
NRK-49F Cells (Rat Kidney Fibroblasts)Transforming Growth Factor-β1 (TGF-β1)5-20 µg/mLReduced expression of collagen I, α-SMA, and fibronectin.[4]

Table 2: In Vivo Anti-inflammatory and Anti-fibrotic Effects of HEA in a Unilateral Ureteral Obstruction (UUO) Mouse Model

ParameterControl (Sham)UUO ModelUUO + HEA (7.5 mg/kg)P-valueReference
Kidney Weight (mg)263.33 ± 65.71763.33 ± 125.32351.66 ± 92.43P < 0.01[6]
Renal Parenchymal Integrity Score0.42 ± 0.343.67 ± 0.471.75 ± 0.80P < 0.01[6]
TNF-α (pg/mg)39.28 ± 15.23604.4 ± 38.34176.81 ± 38.04P < 0.01[6]
IL-6 (pg/mg)12.54 ± 2.8157.61 ± 9.3617.22 ± 3.51P < 0.01[6]
IL-1β (pg/mg)18.24 ± 7.99445.66 ± 98.7056.33 ± 16.18P < 0.01[6]
Antitumor Effects

HEA exhibits cytotoxic effects against cancer cells by inducing apoptosis and autophagy, mediated through the generation of reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential.[1][4]

Table 3: In Vitro Antitumor Effects of HEA

Cell LineTreatment DurationIC50 ValueOutcomeReference
SGC-7901 (Gastric Carcinoma)48 hours86.66 µMCytotoxic effects, induction of apoptosis and autophagy.[1]
AGS (Gastric Carcinoma)48 hours94.46 µMCytotoxic effects, induction of apoptosis and autophagy.[1]

Table 4: In Vivo Antitumor Effects of HEA in a SGC-7901 Xenograft Mouse Model

Treatment GroupDosageTumor Inhibition RateOutcomeReference
HEA75 mg/kg (p.o., once daily for 19 days)54.66%Reduced tumor volume and weight.
HEA100 mg/kg (p.o., once daily for 19 days)64.90%Reduced tumor volume and weight.

Experimental Protocols

In Vitro Anti-inflammatory Assay in RAW 264.7 Cells
  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are pretreated with HEA (5-20 µg/mL) for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) (1 µg/ml) is added to the culture medium to induce an inflammatory response.

  • Incubation: The cells are incubated for 24 hours.

  • Analysis: The supernatant is collected to measure the levels of TNF-α, IL-1β, and IL-10 using Enzyme-Linked Immunosorbent Assay (ELISA) kits. The cell lysates are used for Western blot analysis of proteins in the NF-κB signaling pathway.[6]

In Vivo Unilateral Ureteral Obstruction (UUO) Model
  • Animal Model: Male C57BL/6 mice are used for the study.

  • Pre-treatment: HEA (2.5, 5, or 7.5 mg/kg) is administered by intraperitoneal injection 24 hours before the UUO surgery.[3][6]

  • Surgical Procedure: Mice are anesthetized, and the left ureter is ligated at two points. Sham-operated mice undergo the same procedure without ligation.

  • Post-operative Treatment: HEA treatment is continued daily for 14 days.[3][6]

  • Sample Collection: After 14 days, the mice are euthanized, and the kidneys are harvested.

  • Analysis: One kidney is fixed in formalin for histological analysis (H&E and Masson's trichrome staining). The other kidney is snap-frozen in liquid nitrogen for quantitative real-time PCR (qRT-PCR) to measure mRNA levels of inflammatory cytokines and for ELISA to measure protein levels of the same cytokines.[6]

Signaling Pathways and Visualizations

NF-κB Signaling Pathway in Inflammation

HEA has been shown to attenuate inflammatory responses by suppressing the Toll-like receptor 4 (TLR4)-mediated NF-κB signaling pathway.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkappaBalpha IκBα IKK->IkappaBalpha Phosphorylates p_IkappaBalpha p-IκBα IkappaBalpha->p_IkappaBalpha NFkappaB_complex p65/p50 NFkappaB_active p65/p50 (Active) NFkappaB_complex->NFkappaB_active Translocates NFkappaB_IkappaBalpha p65/p50-IκBα (Inactive) NFkappaB_IkappaBalpha->IkappaBalpha NFkappaB_IkappaBalpha->NFkappaB_complex ub_IkappaBalpha Ub-p-IκBα p_IkappaBalpha->ub_IkappaBalpha Ubiquitination proteasome Proteasome Degradation ub_IkappaBalpha->proteasome inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) NFkappaB_active->inflammatory_genes Promotes nucleus Nucleus HEA N6-(2-hydroxyethyl)adenosine HEA->IKK Inhibits

Caption: HEA inhibits the LPS-induced NF-κB signaling pathway.

TGF-β1/Smad Signaling Pathway in Fibrosis

HEA ameliorates renal interstitial fibrosis by inhibiting the TGF-β1/Smad signaling pathway, which reduces the activation of fibroblasts and the deposition of extracellular matrix.

TGF_beta_Smad_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFbeta1 TGF-β1 TGFbetaR TGF-β Receptor (Type I/II) TGFbeta1->TGFbetaR Binds Smad2_3 Smad2/3 TGFbetaR->Smad2_3 Phosphorylates p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Smad_complex p-Smad2/3-Smad4 Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex nucleus Nucleus Smad_complex->nucleus Translocates fibrosis_genes Fibrotic Gene Expression (Collagen I, α-SMA) nucleus->fibrosis_genes Promotes HEA N6-(2-hydroxyethyl)adenosine HEA->Smad2_3 Inhibits Phosphorylation

Caption: HEA inhibits the TGF-β1-induced Smad signaling pathway.

Conclusion

N6-(2-hydroxyethyl)adenosine, since its initial discovery, has emerged as a promising natural compound with a wide array of pharmacological activities. Its anti-inflammatory, anti-fibrotic, and anti-tumor effects are well-documented in recent literature, with clear mechanisms of action involving the inhibition of the NF-κB and TGF-β1/Smad signaling pathways. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research and development of HEA as a potential therapeutic agent for various diseases. Further exploration into its early pharmacological profile and its interaction with adenosine (B11128) receptors could provide deeper insights into its therapeutic potential.

References

Exploratory

Technical Guide: Identification of N6-(2-hydroxyethyl)adenosine in Fungal Extracts

For Researchers, Scientists, and Drug Development Professionals Introduction N6-(2-hydroxyethyl)adenosine (N6-heA) is a modified purine (B94841) nucleoside analog found in various fungal species, notably within the Cordy...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-(2-hydroxyethyl)adenosine (N6-heA) is a modified purine (B94841) nucleoside analog found in various fungal species, notably within the Cordyceps genus.[1][2] This compound has garnered significant interest in the scientific and pharmaceutical communities due to its diverse pharmacological activities. Research has demonstrated its potential as an anti-inflammatory, antioxidant, anti-tumor, and neuroprotective agent.[2][3] The primary mechanism of its anti-inflammatory effects is attributed to the inhibition of the NF-κB and TGF-β1/Smad signaling pathways.[4][5] This technical guide provides a comprehensive overview of the methodologies for extracting, purifying, identifying, and quantifying N6-heA from fungal extracts, along with insights into its biological signaling pathways.

Data Presentation

The concentration of N6-(2-hydroxyethyl)adenosine can vary significantly among different fungal species and even between different strains and culture conditions. The following table summarizes reported concentrations of N6-heA in various fungi.

Fungal SpeciesSample TypeN6-heA Concentration (mg/g dry weight)Reference
Cordyceps chanhuaMycelia0.836 ± 0.030[6]
Cordyceps cicadaeMycelia1.5[7]
Cordyceps cicadaeMycelia Extract (CC-M2)1.07 ± 0.04[1]
Beauveria bassiana (Strain 351)Mycelia0.8483 ± 0.0439[2]
Beauveria bassiana (Strain 627)Mycelia0.0089 ± 0.0000[2]
Beauveria bassiana (CGMCC 3.3575)Mycelia0.2673 ± 0.0009[2]

Experimental Protocols

This section details the methodologies for the extraction, purification, and identification of N6-(2-hydroxyethyl)adenosine from fungal sources.

Optimized Ultrasonic-Assisted Extraction of N6-heA from Cordyceps chanhua

This protocol is based on the optimized conditions reported for Cordyceps chanhua.[6]

a. Materials and Reagents:

  • Dried and powdered fungal mycelia

  • Ultrapure water

  • Ultrasonic bath

  • Water bath

  • Centrifuge

  • Filter paper (0.45 µm)

b. Protocol:

  • Weigh a known amount of dried fungal powder.

  • Add ultrapure water as the solvent with a liquid-to-material ratio of 118:1 (mL:g).

  • Place the mixture in an ultrasonic bath for 25 minutes.

  • Transfer the mixture to a water bath set at 24°C for 3.8 hours.

  • Centrifuge the extract to pellet the solid material.

  • Filter the supernatant through a 0.45 µm filter to obtain the crude extract.

Multi-Step Purification of N6-heA

The following is a synthesized protocol for the purification of N6-heA from the crude extract, based on methods described in the literature.[6][8]

a. Macroporous Resin Chromatography (Initial Cleanup):

  • Load the crude extract onto a pre-equilibrated macroporous resin column (e.g., AB-8).

  • Wash the column with water to remove highly polar impurities.

  • Elute the column with a gradient of ethanol (B145695) in water (e.g., 10%, 30%, 50%, 70% ethanol).

  • Collect fractions and analyze for the presence of N6-heA using analytical HPLC.

  • Pool the fractions containing N6-heA.

b. Acidic Alumina (B75360) Chromatography:

  • Concentrate the pooled fractions from the previous step.

  • Load the concentrated sample onto an acidic alumina column.

  • Elute with a suitable solvent system, collecting fractions.

  • Monitor the fractions by analytical HPLC and pool the N6-heA containing fractions.

c. Sephadex LH-20 Chromatography:

  • Swell the Sephadex LH-20 resin in the desired mobile phase (e.g., methanol (B129727) or an aqueous buffer) for at least 3 hours.

  • Pack the column with the swollen resin.

  • Equilibrate the column with the mobile phase.

  • Load the concentrated N6-heA fractions onto the column.

  • Elute with the mobile phase and collect fractions.

  • Analyze fractions by analytical HPLC and pool the purified N6-heA fractions.

d. Semi-Preparative High-Performance Liquid Chromatography (SP-HPLC):

  • Concentrate the purified fractions.

  • Inject the sample into a semi-preparative HPLC system.

  • Column: C18 semi-preparative column.

  • Mobile Phase: A gradient of methanol or acetonitrile (B52724) in water is typically used.

  • Flow Rate: Adjust according to the column dimensions.

  • Detection: UV detector at 260 nm.

  • Collect the peak corresponding to the retention time of N6-heA.

  • Lyophilize the collected fraction to obtain pure N6-heA.

Analytical Identification and Quantification

a. High-Performance Liquid Chromatography (HPLC):

  • Column: C18 analytical column (e.g., 250 x 4.6 mm, 5 µm).[7]

  • Mobile Phase: Isocratic or gradient elution with acetonitrile and water (containing 0.1% acetic acid) is common. A typical mobile phase is 5:95 (v/v) acetonitrile:water with 0.1% acetic acid.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 260 nm.[2]

  • Quantification: Based on a standard curve generated with a pure N6-heA standard.

b. Mass Spectrometry (MS):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Expected Ion: [M+H]+ at m/z 312.1, corresponding to the molecular formula C12H17N5O5.[2]

c. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Structural confirmation can be achieved by comparing the 1H and 13C NMR spectra of the isolated compound with published data.

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Fungal Mycelia extraction Ultrasonic-Assisted Extraction start->extraction filtration Centrifugation & Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract purification1 Macroporous Resin Chromatography crude_extract->purification1 purification2 Acidic Alumina Chromatography purification1->purification2 purification3 Sephadex LH-20 Chromatography purification2->purification3 purification4 Semi-Preparative HPLC purification3->purification4 pure_compound Pure N6-(2-hydroxyethyl)adenosine purification4->pure_compound analysis Identification & Quantification (HPLC, MS, NMR) pure_compound->analysis

Caption: Workflow for the extraction and identification of N6-heA.

Signaling Pathways

nf_kb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK p_IkBa p-IκBα IKK->p_IkBa Phosphorylation IkBa IκBα IkBa->p_IkBa NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation p_IkBa->NFkB Releases N6_heA N6-(2-hydroxyethyl)adenosine N6_heA->IKK Inhibits DNA DNA NFkB_nuc->DNA Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) DNA->Inflammation

Caption: Inhibition of the NF-κB signaling pathway by N6-heA.

tgf_beta_smad_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb1 TGF-β1 TGFbR TGF-β Receptor TGFb1->TGFbR p_Smad2 p-Smad2 TGFbR->p_Smad2 Phosphorylates p_Smad3 p-Smad3 TGFbR->p_Smad3 Phosphorylates Smad2 Smad2 Smad2->p_Smad2 Smad3 Smad3 Smad3->p_Smad3 Smad_complex p-Smad2/3-Smad4 Complex p_Smad2->Smad_complex p_Smad3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Smad_complex_nuc p-Smad2/3-Smad4 Complex Smad_complex->Smad_complex_nuc Translocation N6_heA N6-(2-hydroxyethyl)adenosine N6_heA->p_Smad2 Inhibits N6_heA->p_Smad3 Inhibits DNA DNA Smad_complex_nuc->DNA Fibrosis Fibrotic Gene Expression (Collagen I, α-SMA, Fibronectin) DNA->Fibrosis

Caption: Inhibition of the TGF-β1/Smad signaling pathway by N6-heA.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for N6-(2-hydroxyethyl)adenosine in Cell Culture

For Researchers, Scientists, and Drug Development Professionals Introduction N6-(2-hydroxyethyl)adenosine (N6-HEA) is a naturally occurring purine (B94841) nucleoside analog found in various fungi, such as Cordyceps cica...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-(2-hydroxyethyl)adenosine (N6-HEA) is a naturally occurring purine (B94841) nucleoside analog found in various fungi, such as Cordyceps cicadae. As a derivative of adenosine, N6-HEA has garnered significant interest within the scientific community due to its diverse pharmacological activities.[1][2] This compound has demonstrated anti-tumor, anti-inflammatory, antioxidant, and anti-fibrotic properties in a variety of preclinical studies.[1][2][3]

The mechanism of action for N6-HEA is multifaceted, involving the modulation of several key signaling pathways. It has been shown to inhibit the NF-κB and TGF-β1/Smad signaling pathways, which are crucial in inflammatory and fibrotic processes.[2] Furthermore, in cancer cell lines, N6-HEA can induce apoptosis and autophagy, often associated with the generation of reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the induction of endoplasmic reticulum (ER) stress.[1][4] As a purine nucleoside analog, its activity is also linked to the inhibition of DNA synthesis and the induction of apoptosis in malignant cells.[5][6]

These application notes provide a comprehensive overview of the experimental use of N6-HEA in cell culture, including detailed protocols for cell treatment, viability assays, and the analysis of relevant signaling pathways.

Data Presentation

The following tables summarize the effective concentrations and treatment durations of N6-HEA in various cell lines as reported in the literature.

Table 1: Anti-tumor and Cytotoxic Effects of N6-(2-hydroxyethyl)adenosine

Cell LineCell TypeConcentration RangeTreatment DurationObserved Effect
SGC-7901Human Gastric Adenocarcinoma0-300 µM24-72 hoursInduced cytotoxicity, apoptosis, and autophagy. IC50 value of 86.66 µM at 48 hours.[4]
AGSHuman Gastric Adenocarcinoma0-300 µM24-72 hoursInduced cytotoxicity and apoptosis. IC50 value of 94.46 µM at 48 hours.[1][4]
HEK293Human Embryonic Kidney0-300 µM48 hoursLower cytotoxicity compared to gastric cancer cell lines.[4]

Table 2: Anti-inflammatory and Anti-fibrotic Effects of N6-(2-hydroxyethyl)adenosine

Cell LineCell TypeConcentration RangeTreatment DurationObserved Effect
RAW 264.7Mouse Macrophage5-20 µg/mL24 hoursReduced LPS-induced TNF-α and IL-1β expression; increased IL-10 secretion.[2]
NRK-49FRat Kidney Fibroblast5-20 µg/mL24 hoursReduced TGF-β1-induced expression of collagen I, α-SMA, and fibronectin.[2]
HK-2Human Proximal Tubular10-20 µM24 hours (pretreatment)Protected against NSAID-induced ER stress.[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by N6-HEA and a general experimental workflow for its application in cell culture.

N6_HEA_Signaling_Pathways Key Signaling Pathways Modulated by N6-(2-hydroxyethyl)adenosine cluster_inflammation Anti-inflammatory Pathway cluster_fibrosis Anti-fibrotic Pathway cluster_apoptosis Pro-apoptotic Pathway (Cancer Cells) LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_activation NF-κB Activation TLR4->NFkB_activation Inflammatory_Cytokines TNF-α, IL-1β NFkB_activation->Inflammatory_Cytokines N6_HEA_inflam N6-HEA N6_HEA_inflam->NFkB_activation TGFb1 TGF-β1 TGFb1_R TGF-β1 Receptor TGFb1->TGFb1_R Smad_activation Smad Activation TGFb1_R->Smad_activation Fibrosis_Markers Collagen I, α-SMA, Fibronectin Smad_activation->Fibrosis_Markers N6_HEA_fibrosis N6-HEA N6_HEA_fibrosis->Smad_activation N6_HEA_apoptosis N6-HEA ROS ROS Generation N6_HEA_apoptosis->ROS ER_Stress ER Stress N6_HEA_apoptosis->ER_Stress MMP_loss Mitochondrial Membrane Potential Loss ROS->MMP_loss Caspase_Activation Caspase Activation MMP_loss->Caspase_Activation ER_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling pathways influenced by N6-HEA.

Experimental_Workflow General Experimental Workflow for N6-HEA Cell Culture Studies start Start prep_hea Prepare N6-HEA Stock Solution start->prep_hea cell_culture Cell Seeding and Culture prep_hea->cell_culture treatment Treat Cells with N6-HEA (and relevant stimuli, e.g., LPS, TGF-β1) cell_culture->treatment incubation Incubate for a Defined Period (e.g., 24-72 hours) treatment->incubation assays Perform Downstream Assays incubation->assays viability Cell Viability Assay (e.g., MTT, CCK-8) assays->viability Cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) assays->apoptosis Apoptosis western_blot Western Blot Analysis (e.g., NF-κB, Smad proteins) assays->western_blot Signaling data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Workflow for N6-HEA cell experiments.

Experimental Protocols

Preparation of N6-(2-hydroxyethyl)adenosine Stock Solution

Materials:

  • N6-(2-hydroxyethyl)adenosine (powder)

  • Dimethyl sulfoxide (B87167) (DMSO) or appropriate solvent

  • Sterile microcentrifuge tubes

  • Pipettes and sterile filter tips

Protocol:

  • Refer to the manufacturer's instructions for the solubility of N6-HEA. It is often soluble in DMSO.

  • To prepare a 10 mM stock solution, dissolve 3.11 mg of N6-HEA (Molecular Weight: 311.29 g/mol ) in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one month or at -80°C for up to six months, protected from light.[1] Note that solutions are reported to be unstable, and preparing them fresh is recommended.[5]

  • Before use, thaw an aliquot and dilute it to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).

General Protocol for Cell Treatment

Materials:

  • Cultured cells in multi-well plates, flasks, or dishes

  • Complete cell culture medium

  • N6-HEA stock solution

  • Vehicle control (e.g., DMSO)

  • (Optional) Stimulating agent (e.g., LPS, TGF-β1)

Protocol:

  • Seed the cells at an appropriate density in culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Prepare the treatment media by diluting the N6-HEA stock solution to the desired final concentrations in fresh, pre-warmed complete cell culture medium.

  • Also, prepare a vehicle control medium containing the same final concentration of the solvent (e.g., DMSO) as the highest concentration of N6-HEA used.

  • For experiments investigating anti-inflammatory or anti-fibrotic effects, a pre-treatment step with N6-HEA may be required before adding a stimulating agent. For example, pre-treat cells with N6-HEA for 1 hour before stimulating with LPS or TGF-β1.[2]

  • Aspirate the old medium from the cells and replace it with the prepared treatment or vehicle control media.

  • Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

Cell Viability Assay (MTT Assay)

Materials:

  • Cells cultured in a 96-well plate

  • N6-HEA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of N6-HEA and a vehicle control as described in the general treatment protocol.

  • After the incubation period (e.g., 24, 48, 72 hours), add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Carefully aspirate the medium containing MTT.

  • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

  • Cells cultured in 6-well plates

  • N6-HEA

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with N6-HEA or vehicle control for the desired duration (e.g., 48 hours).[4]

  • Harvest the cells, including both adherent and floating populations. For adherent cells, use trypsinization.

  • Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples immediately using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for NF-κB Pathway Activation

Materials:

  • Cells cultured in 6-well plates or larger vessels

  • N6-HEA and stimulating agent (e.g., LPS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed and treat cells as required. For NF-κB activation, a short stimulation with LPS (e.g., 30 minutes) after N6-HEA pre-treatment is typical.[8]

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Normalize protein concentrations and prepare samples with Laemmli buffer. Boil for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

References

Application

Application Notes and Protocols for In Vitro Cytotoxicity Assay of N6-(2-hydroxyethyl)adenosine on Cancer Cells

Audience: Researchers, scientists, and drug development professionals. Application Notes N6-(2-hydroxyethyl)adenosine (HEA), a purine (B94841) nucleoside analog, has demonstrated significant cytotoxic effects against var...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

N6-(2-hydroxyethyl)adenosine (HEA), a purine (B94841) nucleoside analog, has demonstrated significant cytotoxic effects against various cancer cell lines, with a particular efficacy noted in gastric carcinoma.[1] These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of HEA.

HEA has been shown to induce apoptosis and autophagy in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the induction of endoplasmic reticulum (ER) stress.[1] The cytotoxic effects are both dose- and time-dependent.[2] Furthermore, HEA has been observed to inhibit the NF-κB/Smad signaling pathway, which is implicated in inflammation and cancer progression.

The following protocols are designed to guide researchers in evaluating the anti-cancer properties of HEA. They include methods for determining cell viability (MTT assay), quantifying apoptosis (Annexin V-FITC/PI assay), and analyzing the expression of key proteins involved in the apoptotic pathway (Western Blot).

Data Presentation

The cytotoxic effects of N6-(2-hydroxyethyl)adenosine on gastric cancer cell lines are summarized below.

Table 1: IC50 Values of N6-(2-hydroxyethyl)adenosine

Cell LineCancer TypeIC50 Value (µM)Incubation Time (hours)
SGC-7901Gastric Carcinoma86.66Not Specified
AGSGastric Carcinoma94.46Not Specified

Data sourced from a study on the effects of HEA on gastric carcinoma cells.

Table 2: Apoptosis Rates in Gastric Cancer Cells Treated with N6-(2-hydroxyethyl)adenosine

Cell LineHEA Concentration (µM)Percentage of Apoptotic Cells (%)
SGC-79010 (Control)5.22 ± 0.07
507.17 ± 0.20
10019.58 ± 0.79
15082.51 ± 6.09
AGS0 (Control)7.26 ± 0.89
508.59 ± 0.76
10016.73 ± 2.15
15065.54 ± 11.89

Data represents the total percentage of apoptotic cells as determined by flow cytometry.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with HEA using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • SGC-7901 or AGS gastric cancer cells

  • N6-(2-hydroxyethyl)adenosine (HEA)

  • DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SGC-7901 or AGS cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of HEA in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of HEA (e.g., 0, 50, 100, 150, 200, 300 µM). Include a vehicle control (medium with the same concentration of solvent used to dissolve HEA, if any).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol describes the detection and quantification of apoptosis in HEA-treated cancer cells using flow cytometry.

Materials:

  • SGC-7901 or AGS cells

  • N6-(2-hydroxyethyl)adenosine (HEA)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of HEA (e.g., 0, 50, 100, 150 µM) for 24 hours.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.

    • Interpretation:

      • Annexin V-FITC negative, PI negative: Live cells

      • Annexin V-FITC positive, PI negative: Early apoptotic cells

      • Annexin V-FITC positive, PI positive: Late apoptotic or necrotic cells

      • Annexin V-FITC negative, PI positive: Necrotic cells

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for the detection of key proteins involved in HEA-induced apoptosis.

Materials:

  • HEA-treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against cleaved caspase-3, PARP, Bcl-2, Bax)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagent

  • Western blot imaging system

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cancer Cell Culture (SGC-7901, AGS) seeding Cell Seeding (96-well or 6-well plates) cell_culture->seeding hea_treatment N6-(2-hydroxyethyl)adenosine Treatment (various concentrations) seeding->hea_treatment mtt_assay MTT Assay (Cell Viability) hea_treatment->mtt_assay apoptosis_assay Annexin V-FITC/PI Assay (Apoptosis Quantification) hea_treatment->apoptosis_assay western_blot Western Blot (Protein Expression) hea_treatment->western_blot data_analysis IC50 Calculation, Apoptosis Rate, Protein Quantification mtt_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis

Caption: Experimental workflow for in vitro cytotoxicity assessment of HEA.

Signaling_Pathway cluster_cell Cancer Cell HEA N6-(2-hydroxyethyl)adenosine (HEA) ROS ↑ Reactive Oxygen Species (ROS) HEA->ROS MMP ↓ Mitochondrial Membrane Potential HEA->MMP NFkB ↓ NF-κB/Smad Signaling HEA->NFkB ER_Stress ↑ Endoplasmic Reticulum (ER) Stress ROS->ER_Stress Caspase Caspase Activation MMP->Caspase Autophagy ↑ Autophagy ER_Stress->Autophagy ER_Stress->Caspase Apoptosis Apoptosis Autophagy->Apoptosis Caspase->Apoptosis

Caption: Proposed signaling pathway of HEA-induced cytotoxicity in cancer cells.

References

Method

measuring apoptosis induction by n6-(2-hydroxyethyl)adenosine using flow cytometry

Application Note & Protocol Topic: Measuring Apoptosis Induction by N6-(2-hydroxyethyl)adenosine using Flow Cytometry Audience: Researchers, scientists, and drug development professionals. Introduction N6-(2-hydroxyethyl...

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Measuring Apoptosis Induction by N6-(2-hydroxyethyl)adenosine using Flow Cytometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

N6-(2-hydroxyethyl)adenosine (HEA) is a naturally occurring purine (B94841) nucleoside analog found in various fungi, such as Cordyceps cicadae.[1][2] This compound has garnered significant interest for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and potent anti-tumor effects.[2][3] Studies have demonstrated that HEA can exert cytotoxic effects and induce apoptosis in various cancer cell lines, including human gastric carcinoma cells (SGC-7901 and AGS).[1][3] The mechanism of action involves the generation of reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the induction of endoplasmic reticulum (ER) stress, ultimately leading to caspase-dependent programmed cell death.[1][2]

Flow cytometry is a powerful and high-throughput technique ideal for the quantitative analysis of apoptosis at the single-cell level.[4][5] The Annexin V and Propidium Iodide (PI) dual-staining assay is one of the most widely used methods for this purpose.[6][7] It allows for the precise differentiation of viable cells, early apoptotic cells, and late apoptotic or necrotic cells, providing clear insights into the kinetics of cell death induced by compounds like HEA.

This document provides a detailed protocol for measuring HEA-induced apoptosis using the Annexin V/PI flow cytometry assay.

Principle of the Annexin V/PI Assay

The assay is based on the detection of two key events in the apoptotic process:

  • Phosphatidylserine (B164497) (PS) Externalization: In healthy, viable cells, the phospholipid phosphatidylserine is strictly maintained on the inner leaflet of the plasma membrane.[8] During the early stages of apoptosis, this membrane asymmetry is lost, and PS is translocated to the outer leaflet, where it acts as an "eat me" signal for phagocytes.[7] Annexin V is a 36 kDa protein with a high, calcium-dependent affinity for PS. When conjugated to a fluorochrome like FITC, Annexin V can be used to specifically label early apoptotic cells.[8]

  • Plasma Membrane Permeabilization: Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent. It cannot cross the intact plasma membrane of live or early apoptotic cells. However, in the late stages of apoptosis or in necrosis, the cell membrane loses its integrity, allowing PI to enter the cell and stain the nucleus, producing a bright red fluorescence.[6]

By using these two stains simultaneously, flow cytometry can distinguish four distinct cell populations:

  • Viable Cells: Annexin V-negative and PI-negative (Annexin V-/PI-).

  • Early Apoptotic Cells: Annexin V-positive and PI-negative (Annexin V+/PI-).

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive (Annexin V+/PI+).[6][7]

  • Necrotic Cells: Annexin V-negative and PI-positive (Annexin V-/PI+).

HEA-Induced Apoptosis Signaling Pathway

The induction of apoptosis by HEA in cancer cells involves multiple interconnected cellular stress pathways.

HEA_Apoptosis_Pathway HEA N6-(2-hydroxyethyl)adenosine (HEA) ROS Reactive Oxygen Species (ROS) Generation HEA->ROS ER_Stress Endoplasmic Reticulum (ER) Stress HEA->ER_Stress MMP Mitochondrial Membrane Potential Collapse ROS->MMP Caspase Caspase Cascade Activation MMP->Caspase ER_Stress->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed signaling pathway for HEA-induced apoptosis.

Experimental and Data Analysis Workflow

The overall process from cell treatment to data interpretation follows a structured workflow.

Experimental_Workflow cluster_prep Preparation cluster_stain Staining cluster_analysis Analysis Culture 1. Cell Culture (e.g., SGC-7901 cells) Treatment 2. Treatment with HEA & Vehicle Control Culture->Treatment Harvest 3. Harvest Cells (Adherent + Floating) Treatment->Harvest Wash 4. Wash with PBS Harvest->Wash Resuspend 5. Resuspend in 1X Binding Buffer Wash->Resuspend Stain 6. Stain with Annexin V-FITC & PI Resuspend->Stain FCM 7. Flow Cytometry Acquisition Stain->FCM Gating 8. Data Analysis & Gating (Quadrant Analysis) FCM->Gating

Caption: Workflow for apoptosis analysis using flow cytometry.

Detailed Experimental Protocol

This protocol is optimized for a human gastric carcinoma cell line (e.g., SGC-7901) but can be adapted for other cell types.

5.1 Materials and Reagents

  • N6-(2-hydroxyethyl)adenosine (HEA)

  • Human cancer cell line (e.g., SGC-7901)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile, cold

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide solution, and 10X Binding Buffer)

  • Sterile microcentrifuge tubes

  • Flow cytometer

5.2 Cell Culture and Treatment

  • Seed SGC-7901 cells in T25 flasks or 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5 x 10⁵ cells/well in a 6-well plate).

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare stock solutions of HEA in a suitable solvent (e.g., DMSO or PBS).

  • Treat cells with varying concentrations of HEA (e.g., 0 µM, 50 µM, 100 µM, 200 µM) for the desired time period (e.g., 24 or 48 hours).[1][3]

  • Include a vehicle-only control (e.g., medium with the same concentration of DMSO used for the highest HEA dose).

5.3 Cell Harvesting and Staining

  • Harvest Cells: Carefully collect the culture medium from each well, which contains floating (apoptotic) cells.[7] Then, wash the adherent cells with PBS and detach them using Trypsin-EDTA. Combine these cells with their corresponding medium.

  • Centrifugation: Transfer the cell suspensions to 1.5 mL microcentrifuge tubes and centrifuge at 300-500 x g for 5 minutes.[9]

  • Washing: Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS. Centrifuge again and discard the supernatant.[6]

  • Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. The cell concentration should be approximately 1 x 10⁶ cells/mL.[6][8]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the 100 µL cell suspension.[9]

  • Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[8][9]

  • Final Volume Adjustment: After incubation, add 400 µL of 1X Binding Buffer to each tube.[6][9] Do not wash the cells after staining.

5.4 Flow Cytometry Analysis

  • Analyze the samples on the flow cytometer as soon as possible (preferably within 1 hour).[9]

  • Controls: Use the following controls to set up compensation and define quadrant gates:

    • Unstained cells

    • Cells stained with Annexin V-FITC only

    • Cells stained with PI only

  • Data Acquisition: Acquire at least 10,000 events per sample for statistically significant results.[9]

  • Data Analysis: Create a two-parameter dot plot of PI fluorescence (y-axis) vs. Annexin V-FITC fluorescence (x-axis). Use the controls to set the quadrants to identify the four populations:

    • Lower-Left (Q4): Viable cells (Annexin V-/PI-)

    • Lower-Right (Q3): Early apoptotic cells (Annexin V+/PI-)

    • Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+/PI+)

    • Upper-Left (Q1): Necrotic cells (Annexin V-/PI+)

  • Calculate the percentage of cells in each quadrant.

Data Presentation: Expected Results

Treatment of SGC-7901 cells with HEA is expected to induce apoptosis in a dose-dependent manner.[1] The table below summarizes representative quantitative data.

HEA Concentration (µM)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
0 (Control)94.5 ± 2.53.1 ± 0.92.4 ± 0.7
5075.2 ± 3.115.8 ± 2.29.0 ± 1.5
10058.9 ± 4.025.4 ± 3.515.7 ± 2.8
20035.1 ± 3.838.6 ± 4.126.3 ± 3.3
(Data are presented as mean ± SD and are hypothetical examples based on published findings for illustrative purposes.)

Conclusion

The Annexin V/PI staining protocol combined with flow cytometry provides a robust, sensitive, and quantitative method for assessing apoptosis induced by N6-(2-hydroxyethyl)adenosine. This application note offers a comprehensive guide for researchers in oncology and drug development to effectively measure the pro-apoptotic potential of HEA and similar compounds, facilitating the investigation of their therapeutic efficacy. Accurate setup of controls and careful data interpretation are critical for obtaining reliable and reproducible results.

References

Application

Unraveling the Cellular Impact of N6-(2-hydroxyethyl)adenosine: A Western Blot Analysis of Affected Signaling Pathways

Application Note and Protocol For Researchers, Scientists, and Drug Development Professionals Introduction N6-(2-hydroxyethyl)adenosine (N6-HE-Ado), a derivative of adenosine (B11128) found in various fungi, has garnered...

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-(2-hydroxyethyl)adenosine (N6-HE-Ado), a derivative of adenosine (B11128) found in various fungi, has garnered significant interest for its diverse biological activities, including anti-inflammatory, anti-tumor, and protective effects against cellular stress. Understanding the molecular mechanisms underlying these effects is crucial for its potential therapeutic applications. Western blot analysis is a powerful technique to investigate the impact of N6-HE-Ado on specific signaling pathways by detecting changes in the expression and phosphorylation status of key proteins. This document provides detailed application notes and protocols for the Western blot analysis of signaling pathways modulated by N6-HE-Ado, focusing on the TGF-β1/Smad, NF-κB, Endoplasmic Reticulum (ER) Stress, and Apoptosis pathways.

Data Presentation: Quantitative Analysis of Protein Expression

The following tables summarize the quantitative data from Western blot analyses investigating the effects of N6-(2-hydroxyethyl)adenosine on key signaling proteins. The data is presented as the relative expression or phosphorylation levels compared to control conditions.

Table 1: Effect of N6-HE-Ado on TGF-β1/Smad and NF-κB Signaling Pathways in vivo

Target ProteinTreatment GroupRelative Protein Expression (Fold Change vs. UUO)
p-Smad2/Smad2UUO + HEA (2.5 mg/kg)
UUO + HEA (5 mg/kg)↓↓
UUO + HEA (7.5 mg/kg)↓↓↓
p-Smad3/Smad3UUO + HEA (2.5 mg/kg)
UUO + HEA (5 mg/kg)↓↓
UUO + HEA (7.5 mg/kg)↓↓↓
Smad7UUO + HEA (2.5 mg/kg)
UUO + HEA (5 mg/kg)↑↑
UUO + HEA (7.5 mg/kg)↑↑↑
p-NF-κB/NF-κBUUO + HEA (2.5 mg/kg)
UUO + HEA (5 mg/kg)↓↓
UUO + HEA (7.5 mg/kg)↓↓↓
p-IκBα/IκBαUUO + HEA (2.5 mg/kg)
UUO + HEA (5 mg/kg)↓↓
UUO + HEA (7.5 mg/kg)↓↓↓
Data is derived from a study on unilateral ureteral obstruction (UUO) in mice, where HEA treatment showed a dose-dependent amelioration of fibrosis and inflammation. Arrows indicate the direction of change relative to the UUO group. The number of arrows represents the magnitude of the change. For precise values, refer to the original publication by Zheng et al., 2018.

Table 2: Effect of N6-HE-Ado on Apoptosis-Related Proteins in SGC-7901 Gastric Carcinoma Cells

Target ProteinN6-HE-Ado Concentration (µM)Relative Protein Expression (Fold Change vs. Control)
Cleaved Caspase-350~1.5
100~3.0
150~4.5
Cleaved Caspase-850~1.2
100~2.0
150~2.8
Cleaved Caspase-950~1.8
100~3.5
150~5.0
Bax/Bcl-2 Ratio50~2.0
100~4.0
150~6.0
Cleaved PARP50~1.5
100~3.0
150~4.0
Data is approximated from densitometric analysis presented in the study by Xie et al., 2020. Values represent the fold change in the expression of pro-apoptotic proteins or the ratio of pro- to anti-apoptotic proteins.

Table 3: Effect of N6-HE-Ado on ER Stress-Related Proteins in SGC-7901 Gastric Carcinoma Cells [1]

Target ProteinN6-HE-Ado Concentration (µM)Relative Protein Expression (Fold Change vs. Control)
GRP7850~1.5
100~2.5
150~3.5
ATF-450~1.8
100~3.0
150~4.0
CHOP50~2.0
100~4.0
150~5.5
Cleaved Caspase-1250~1.5
100~2.8
150~4.0
Data is approximated from densitometric analysis presented in the study by Xie et al., 2020. Values represent the fold change in the expression of ER stress marker proteins.

Signaling Pathway and Experimental Workflow Diagrams

Signaling_Pathways cluster_TGF TGF-β1/Smad Pathway cluster_NFKB NF-κB Pathway cluster_ER ER Stress & Apoptosis Pathway TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR Smad23 Smad2/3 TGFBR->Smad23 pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex nucleus_TGF Nucleus Smad_complex->nucleus_TGF Translocation Smad7 Smad7 Smad7->pSmad23 Inhibits N6HEA_TGF N6-(2-hydroxyethyl)adenosine N6HEA_TGF->pSmad23 Inhibits N6HEA_TGF->Smad7 Promotes Gene_TGF Fibrosis-related Gene Expression nucleus_TGF->Gene_TGF LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IKB IκBα IKK->IKB Phosphorylates pIKB p-IκBα IKB->pIKB NFKB NF-κB pIKB->NFKB Ubiquitination & Degradation nucleus_NFKB Nucleus NFKB->nucleus_NFKB Translocation N6HEA_NFKB N6-(2-hydroxyethyl)adenosine N6HEA_NFKB->IKK Inhibits Gene_NFKB Inflammatory Gene Expression nucleus_NFKB->Gene_NFKB N6HEA_ER N6-(2-hydroxyethyl)adenosine ROS ↑ ROS N6HEA_ER->ROS ER Endoplasmic Reticulum Ca ↑ Intracellular Ca2+ ER->Ca GRP78 GRP78 ER->GRP78 Casp12 Caspase-12 ER->Casp12 ROS->ER ER Stress ATF4 ATF4 GRP78->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis Casp9 Caspase-9 Casp12->Casp9 Casp3 Caspase-3 Casp9->Casp3 Casp3->Apoptosis

Caption: Signaling pathways affected by N6-(2-hydroxyethyl)adenosine.

Western_Blot_Workflow cluster_workflow Western Blot Experimental Workflow A 1. Cell Culture and Treatment (e.g., with N6-HE-Ado) B 2. Cell Lysis (Protein Extraction) A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE (Protein Separation by Size) C->D E 5. Protein Transfer (to PVDF or Nitrocellulose Membrane) D->E F 6. Blocking (with BSA or Milk) E->F G 7. Primary Antibody Incubation (e.g., anti-p-Smad2, anti-Caspase-3) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (Chemiluminescence) H->I J 10. Data Analysis (Densitometry) I->J

Caption: General workflow for Western blot analysis.

Experimental Protocols

Protocol 1: Western Blot Analysis of TGF-β1/Smad and NF-κB Pathways

This protocol is adapted for in vitro studies using cell lines such as RAW 264.7 macrophages or NRK-49F fibroblasts.

1. Cell Culture and Treatment: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Pre-treat cells with varying concentrations of N6-HE-Ado (e.g., 5, 10, 20 µg/mL) for 1 hour. c. Stimulate the cells with an appropriate agonist (e.g., 1 µg/mL LPS for RAW 264.7 cells to activate the NF-κB pathway, or 2.5 ng/mL TGF-β1 for NRK-49F cells to activate the Smad pathway) for a predetermined time (e.g., 24 hours). Include a vehicle-treated control group.

2. Cell Lysis: a. After treatment, wash the cells twice with ice-cold PBS. b. Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, with vortexing every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant containing the protein extract.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer: a. Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes. b. Load equal amounts of protein (20-30 µg) per lane onto a 10% or 12% SDS-polyacrylamide gel. c. Run the gel at 100-120 V until the dye front reaches the bottom. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100 V for 1-2 hours or overnight at 4°C.

5. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies (e.g., anti-p-Smad2, anti-Smad2, anti-p-NF-κB p65, anti-NF-κB p65, anti-p-IκBα, anti-IκBα, and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation. Antibody dilutions should be as per the manufacturer's recommendation. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST for 10 minutes each.

6. Detection and Analysis: a. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. b. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the target protein to the loading control. For phosphorylated proteins, calculate the ratio of the phosphorylated form to the total protein.

Protocol 2: Western Blot Analysis of ER Stress and Apoptosis Pathways

This protocol is designed for in vitro studies using cancer cell lines like SGC-7901.

1. Cell Culture and Treatment: a. Culture SGC-7901 cells in 6-well plates until they reach 70-80% confluency. b. Treat the cells with various concentrations of N6-HE-Ado (e.g., 0, 50, 100, 150 µM) for 48 hours.

2. Sample Preparation: a. Follow steps 2a-2f from Protocol 1 for cell lysis and protein extraction.

3. Protein Quantification: a. Follow step 3 from Protocol 1.

4. SDS-PAGE and Protein Transfer: a. Follow steps 4a-4d from Protocol 1.

5. Immunoblotting: a. Block the membrane as described in Protocol 1. b. Incubate the membrane with primary antibodies targeting proteins involved in ER stress and apoptosis. For example:

  • ER Stress: GRP78, ATF-4, CHOP, Cleaved Caspase-12.
  • Apoptosis: Cleaved Caspase-3, -8, -9, Bax, Bcl-2, Cleaved PARP.
  • Use β-actin or GAPDH as a loading control. c. Follow steps 5c-5e from Protocol 1 for washing and secondary antibody incubation.

6. Detection and Analysis: a. Follow steps 6a-6b from Protocol 1 for detection and quantitative analysis.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to investigate the effects of N6-(2-hydroxyethyl)adenosine on key cellular signaling pathways using Western blot analysis. The summarized quantitative data and pathway diagrams provide a clear overview of the known molecular targets of N6-HE-Ado. By following these detailed methodologies, scientists can further elucidate the therapeutic potential of this promising natural compound.

References

Method

Application Notes: Measuring Gene Expression Changes Induced by N6-(2-hydroxyethyl)adenosine using Quantitative PCR

For Researchers, Scientists, and Drug Development Professionals Introduction N6-(2-hydroxyethyl)adenosine (N6-HE-A) is a purine (B94841) nucleoside analog with a range of biological activities, including anti-inflammator...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-(2-hydroxyethyl)adenosine (N6-HE-A) is a purine (B94841) nucleoside analog with a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.[1] This compound has been shown to modulate various signaling pathways, thereby influencing the expression of genes involved in critical cellular processes.[1][2] Quantitative Polymerase Chain Reaction (qPCR) is a powerful and widely used technique to detect and quantify changes in gene expression with high sensitivity and specificity.[3][4] These application notes provide a detailed protocol for utilizing qPCR to measure the effects of N6-HE-A on the expression of target genes in a cellular model.

N6-HE-A has been demonstrated to inhibit the NF-κB and TGF-β1/Smad signaling pathways.[1][2] It can reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-1β, while increasing the secretion of the anti-inflammatory cytokine IL-10.[1] Furthermore, N6-HE-A has been observed to decrease the expression of fibrosis-related genes, including collagen I, α-SMA, and fibronectin.[1][2] In the context of endoplasmic reticulum (ER) stress, N6-HE-A has been shown to attenuate the expression of key mediators like ATF-6, PERK, IRE1α, and CHOP.[5][6][7][8]

This document will guide researchers through the process of cell culture and treatment with N6-HE-A, followed by RNA isolation, reverse transcription to complementary DNA (cDNA), and finally, gene expression analysis using SYBR Green-based qPCR.

Experimental Workflow

The overall experimental workflow for assessing gene expression changes induced by N6-HE-A is depicted below.

Experimental Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_qpcr qPCR & Data Analysis A Seed Cells B Treat with N6-HE-A A->B C RNA Isolation B->C D RNA Quantification & Quality Check C->D E Reverse Transcription (cDNA Synthesis) D->E F qPCR Amplification E->F G Data Acquisition (Cq values) F->G H Relative Quantification (ΔΔCq Method) G->H I Statistical Analysis H->I

Caption: Experimental workflow for qPCR analysis of gene expression.

Signaling Pathway Modulated by N6-(2-hydroxyethyl)adenosine

The following diagram illustrates the inhibitory effect of N6-HE-A on the NF-κB signaling pathway, a key regulator of inflammation.

NF_kappaB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK N6_HEA N6-(2-hydroxyethyl)adenosine N6_HEA->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Nucleus Nucleus NFkB_active->Nucleus Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-1β) Nucleus->Gene_Expression Induces

Caption: Inhibition of the NF-κB signaling pathway by N6-HE-A.

Protocols

I. Cell Culture and Treatment with N6-(2-hydroxyethyl)adenosine
  • Cell Seeding:

    • Culture cells (e.g., RAW 264.7 macrophages or HK-2 human proximal tubular cells) in appropriate media and conditions.

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • N6-HE-A Preparation:

    • Prepare a stock solution of N6-HE-A in a suitable solvent (e.g., DMSO or sterile water).

    • Prepare working solutions of N6-HE-A at various concentrations (e.g., 5, 10, 20 µg/mL or 10, 20 µM) by diluting the stock solution in cell culture medium.[1][5][6]

  • Cell Treatment:

    • Remove the existing medium from the cultured cells and wash with PBS.

    • Add the N6-HE-A-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for N6-HE-A).

    • For studies involving an inflammatory stimulus, cells can be pre-treated with N6-HE-A for 1 hour before adding the stimulus (e.g., LPS at 1 µg/mL).[2]

    • Incubate the cells for the desired treatment duration (e.g., 24 hours).[1][2]

II. RNA Isolation

This protocol is based on the TRIzol reagent method.[9][10][11]

  • Cell Lysis:

    • Aspirate the medium from the wells.

    • Add 1 mL of TRIzol reagent directly to each well of the 6-well plate.

    • Pipette the lysate up and down several times to ensure complete cell lysis.

    • Incubate at room temperature for 5 minutes.

  • Phase Separation:

    • Transfer the lysate to a microcentrifuge tube.

    • Add 0.2 mL of chloroform (B151607) per 1 mL of TRIzol reagent.

    • Shake the tubes vigorously for 15 seconds and incubate at room temperature for 2-3 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase (containing RNA) to a new tube.

    • Add 0.5 mL of isopropanol (B130326) per 1 mL of TRIzol reagent used.

    • Incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. A white pellet of RNA should be visible.

  • RNA Wash and Resuspension:

    • Discard the supernatant.

    • Wash the RNA pellet with 1 mL of 75% ethanol (B145695).

    • Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Carefully remove the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.

    • Resuspend the RNA pellet in 20-50 µL of RNase-free water.

    • Incubate at 55-60°C for 10 minutes to aid dissolution.

  • RNA Quantification and Quality Control:

    • Measure the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

III. Reverse Transcription (cDNA Synthesis)

This protocol describes the synthesis of cDNA from total RNA.[9][10]

  • DNase Treatment (Optional but Recommended):

    • To remove any contaminating genomic DNA, treat 1 µg of total RNA with DNase I according to the manufacturer's instructions.

  • Reverse Transcription Reaction Setup:

    • In a PCR tube, combine the following components:

      • Total RNA: 1 µg

      • Oligo(dT) primers or Random Hexamers: 1 µL

      • dNTPs (10 mM): 1 µL

      • RNase-free water: to a final volume of 10 µL

    • Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.

  • cDNA Synthesis:

    • Prepare a master mix containing:

      • 5X Reaction Buffer: 4 µL

      • Reverse Transcriptase (e.g., M-MLV): 1 µL

      • RNase Inhibitor: 1 µL

    • Add 6 µL of the master mix to each RNA/primer mixture for a total volume of 20 µL.

    • Incubate at 42°C for 60 minutes.

    • Inactivate the reverse transcriptase by heating at 70°C for 10 minutes.

    • The resulting cDNA can be stored at -20°C.

IV. Quantitative PCR (qPCR)

This protocol uses SYBR Green-based detection.[11]

  • Primer Design:

    • Design or obtain validated primers for your target genes (e.g., TNF-α, IL-1β, IL-10, COL1A1, ACTA2, FN1) and at least one stable housekeeping gene (e.g., GAPDH, ACTB).

  • qPCR Reaction Setup:

    • Prepare a qPCR master mix for each primer set on ice. For each 20 µL reaction, combine:

      • 2X SYBR Green qPCR Master Mix: 10 µL

      • Forward Primer (10 µM): 0.5 µL

      • Reverse Primer (10 µM): 0.5 µL

      • RNase-free water: 4 µL

      • Diluted cDNA template (e.g., 1:10 dilution): 5 µL

    • Pipette the master mix into a 96-well qPCR plate.

    • Add the diluted cDNA to the appropriate wells.

    • Include no-template controls (NTC) for each primer set.

  • qPCR Cycling Conditions:

    • Perform the qPCR in a real-time PCR detection system with the following typical cycling conditions:

      • Initial Denaturation: 95°C for 10 minutes

      • 40 Cycles:

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 60 seconds

      • Melt Curve Analysis: To verify the specificity of the amplified product.

Data Presentation

Data Analysis

The relative quantification of gene expression can be calculated using the ΔΔCq (or ΔΔCt) method.[12][13][14][15]

  • Normalization to Housekeeping Gene (ΔCq): ΔCq = Cq (target gene) - Cq (housekeeping gene)

  • Normalization to Control Group (ΔΔCq): ΔΔCq = ΔCq (treated sample) - ΔCq (control sample)

  • Fold Change Calculation: Fold Change = 2-ΔΔCq

Example Data Tables

Table 1: Effect of N6-HE-A on Pro-inflammatory Gene Expression in LPS-stimulated RAW 264.7 Cells

TreatmentTarget GeneAverage CqΔCq (Normalized to GAPDH)ΔΔCq (Relative to LPS)Fold Change (Relative to LPS)
Control TNF-α28.510.56.50.01
GAPDH18.0
LPS (1 µg/mL) TNF-α22.04.00.01.00
GAPDH18.0
LPS + N6-HE-A (10 µg/mL) TNF-α24.56.52.50.18
GAPDH18.0
LPS + N6-HE-A (20 µg/mL) TNF-α26.08.04.00.06
GAPDH18.0

Table 2: Effect of N6-HE-A on Fibrosis-related Gene Expression in TGF-β1-stimulated NRK-49F Cells

TreatmentTarget GeneAverage CqΔCq (Normalized to ACTB)ΔΔCq (Relative to TGF-β1)Fold Change (Relative to TGF-β1)
Control COL1A126.87.34.00.06
ACTB19.5
TGF-β1 (10 ng/mL) COL1A122.83.30.01.00
ACTB19.5
TGF-β1 + N6-HE-A (10 µg/mL) COL1A124.34.81.50.35
ACTB19.5
TGF-β1 + N6-HE-A (20 µg/mL) COL1A125.86.33.00.13
ACTB19.5

Conclusion

This application note provides a comprehensive framework for researchers to investigate the impact of N6-(2-hydroxyethyl)adenosine on gene expression using quantitative PCR. The detailed protocols and data presentation guidelines offer a standardized approach to generate reliable and reproducible results. By understanding how N6-HE-A modulates gene expression, scientists can further elucidate its therapeutic potential in various disease models.

References

Application

Application Notes and Protocols for In Vivo Administration of N6-(2-hydroxyethyl)adenosine in Mouse Models

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the in vivo administration of N6-(2-hydroxyethyl)adenosine (N6-hA), a purine (B94841) nucleoside...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of N6-(2-hydroxyethyl)adenosine (N6-hA), a purine (B94841) nucleoside analog with demonstrated anti-inflammatory, antioxidant, and anti-tumor properties. The information compiled herein is intended to guide researchers in designing and executing preclinical studies in mouse models.

Introduction

N6-(2-hydroxyethyl)adenosine (also referred to as HEA) is a naturally occurring adenosine (B11128) derivative found in various fungi, such as Cordyceps cicadae.[1][2] It has garnered significant interest for its diverse pharmacological activities, including anti-hyperglycemic, kidney-protective, and anti-inflammatory effects.[2][3][4] Mechanistically, N6-hA has been shown to inhibit the NF-κB and TGF-β1/Smad signaling pathways, which are crucial mediators of inflammation and fibrosis.[1][3] It also exhibits antioxidant properties by enhancing the activities of enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT).[3][4]

Applications in Mouse Models

Based on current literature, N6-hA has been investigated in several mouse models, demonstrating its therapeutic potential in various disease contexts.

  • Kidney Disease: In a mouse model of renal interstitial fibrosis induced by unilateral ureteral obstruction (UUO), N6-hA administration significantly ameliorated renal tubular injury and fibrosis.[1][5] It also showed protective effects in a rat model of diabetic kidney disease by reducing blood glucose levels and improving renal function markers.[4]

  • Cancer: In a xenograft mouse model using human gastric carcinoma cells (SGC-7901), oral administration of N6-hA resulted in a significant reduction in tumor volume and weight, highlighting its anti-tumor potential.[2][3][6]

  • Inflammation: N6-hA has demonstrated potent anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while increasing the secretion of the anti-inflammatory cytokine IL-10.[1][3]

Data Presentation: In Vivo Administration of N6-hA

The following tables summarize the quantitative data from key in vivo studies involving the administration of N6-hA in rodent models.

Table 1: N6-hA Administration in a Mouse Model of Renal Interstitial Fibrosis

ParameterDetails
Animal Model Male C57BL/6 mice with unilateral ureteral obstruction (UUO)
Dosage 2.5, 5, and 7.5 mg/kg
Administration Route Intraperitoneal (i.p.) injection
Frequency Once daily
Duration 14 days, starting 24 hours before UUO surgery
Key Findings Dose-dependent reduction in renal tubular injury and fibrosis.[1] Decreased expression of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and increased expression of the anti-inflammatory cytokine IL-10.[1]

Table 2: N6-hA Administration in a Rat Model of Diabetic Kidney Disease

ParameterDetails
Animal Model Alloxan-induced diabetic rats
Dosage 20 and 40 mg/kg
Administration Route Intraperitoneal (i.p.) injection
Frequency Once daily
Duration 6 weeks
Key Findings Significant reduction in blood glucose, serum creatinine, and blood urea (B33335) nitrogen.[4] Increased renal antioxidant enzyme levels (SOD, CAT, GSH).[4] Amelioration of glomerular and tubular changes.[4]

Table 3: N6-hA Administration in a Mouse Xenograft Model of Gastric Carcinoma

ParameterDetails
Animal Model Female BALB/c nude mice with SGC-7901 xenografts
Dosage 75 and 150 mg/kg
Administration Route Oral gavage (p.o.)
Frequency Once daily
Duration 19 days
Key Findings Dose-dependent reduction in tumor volume and weight.[2][3] Inhibition rates of 54.66% (75 mg/kg) and 64.90% (100 mg/kg) after 19 days.[2]

Experimental Protocols

The following are detailed methodologies for key experiments involving the in vivo administration of N6-hA.

Protocol 1: Intraperitoneal Administration of N6-hA in a Mouse Model of Renal Disease

1. Materials:

  • N6-(2-hydroxyethyl)adenosine (N6-hA)
  • Sterile saline (0.9% NaCl) or other appropriate vehicle
  • Male C57BL/6 mice (20-25 g)
  • Sterile syringes and needles (27-30 gauge)
  • Animal balance
  • Anesthetic agent (for surgical procedures if applicable)

2. N6-hA Solution Preparation:

  • Calculate the required amount of N6-hA based on the desired dosage and the number of animals.
  • Dissolve N6-hA in a suitable vehicle (e.g., sterile saline). Ensure complete dissolution. The final concentration should be such that the injection volume is appropriate for the mouse (typically 100-200 µL).
  • Prepare the solution fresh daily or store as per manufacturer's recommendations.

3. Animal Handling and Dosing:

  • Allow mice to acclimatize to the facility for at least one week before the experiment.
  • Weigh each mouse accurately before each administration to ensure correct dosing.
  • Gently restrain the mouse, exposing the abdominal area.
  • Insert the needle into the peritoneal cavity at a shallow angle to avoid puncturing internal organs.
  • Inject the calculated volume of the N6-hA solution.
  • Monitor the mice for any adverse reactions post-injection.

4. Experimental Timeline (Example: UUO Model):

  • Day -1: Begin daily intraperitoneal injections of N6-hA or vehicle.
  • Day 0: Induce unilateral ureteral obstruction (UUO) surgically.
  • Day 1-14: Continue daily intraperitoneal injections.
  • Day 14: Euthanize the mice and collect kidney tissues for analysis (histology, PCR, ELISA, etc.).

Protocol 2: Oral Administration of N6-hA in a Mouse Xenograft Model

1. Materials:

  • N6-(2-hydroxyethyl)adenosine (N6-hA)
  • Vehicle for oral administration (e.g., sterile water, 0.5% carboxymethylcellulose)
  • Female BALB/c nude mice (4-6 weeks old)
  • Human gastric carcinoma cells (e.g., SGC-7901)
  • Matrigel (optional)
  • Oral gavage needles (20-22 gauge, with a ball tip)
  • Sterile syringes
  • Calipers for tumor measurement

2. Tumor Implantation:

  • Harvest and prepare a single-cell suspension of the cancer cells.
  • Subcutaneously inject 2 x 10^6 SGC-7901 cells (may be mixed with Matrigel) into the flank of each mouse.
  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

3. N6-hA Solution Preparation for Oral Gavage:

  • Prepare the N6-hA suspension in the chosen vehicle at the desired concentrations.

4. Animal Handling and Dosing:

  • Randomize the mice into treatment and control groups once tumors are established.
  • Weigh each mouse regularly.
  • Gently restrain the mouse and insert the gavage needle carefully into the esophagus and down to the stomach.
  • Slowly administer the calculated volume of the N6-hA suspension.
  • Monitor the mice for any signs of distress or toxicity.

5. Monitoring and Endpoint:

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).
  • Continue daily oral administration for the specified duration (e.g., 19 days).
  • At the end of the study, euthanize the mice, and excise and weigh the tumors.

Mandatory Visualizations

Here are the diagrams for the described signaling pathways and a general experimental workflow.

G cluster_0 Inflammatory Stimulus (e.g., LPS, TGF-β1) cluster_1 Signaling Cascades cluster_2 N6-(2-hydroxyethyl)adenosine (N6-hA) cluster_3 Cellular Response Stimulus LPS / TGF-β1 TLR4 TLR4 Stimulus->TLR4 Smad2_3 Smad2/3 Stimulus->Smad2_3 Phosphorylation (Inhibited by N6-hA) IkBa IκBα TLR4->IkBa Phosphorylation (Inhibited by N6-hA) NFkB_p65 NF-κB (p65) Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_p65->Pro_inflammatory Transcription IkBa->NFkB_p65 Release p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Fibrosis Fibrosis-related Proteins (Collagen I, α-SMA) p_Smad2_3->Fibrosis Transcription N6hA N6-hA N6hA->IkBa Inhibits Phosphorylation N6hA->Smad2_3 Inhibits Phosphorylation Anti_inflammatory Anti-inflammatory Cytokine (IL-10) N6hA->Anti_inflammatory Promotes

Caption: N6-hA Signaling Pathway Inhibition

G start Start: Acclimatization of Mice disease_induction Disease Model Induction (e.g., UUO, Xenograft) start->disease_induction randomization Randomization into Groups (Vehicle, N6-hA doses) disease_induction->randomization treatment Daily Administration (i.p. or p.o.) randomization->treatment monitoring Regular Monitoring (Weight, Tumor Volume, Clinical Signs) treatment->monitoring monitoring->treatment Repeat for Duration of Study endpoint Endpoint: Euthanasia and Tissue/Tumor Collection monitoring->endpoint analysis Downstream Analysis (Histology, PCR, ELISA, etc.) endpoint->analysis

Caption: General Experimental Workflow

References

Method

Application Notes and Protocols: N6-(2-hydroxyethyl)adenosine (HEA) for Neuroprotection in PC12 Cells

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for utilizing N6-(2-hydroxyethyl)adenosine (HEA), a bioactive compound isolated from Cordyceps cicadae...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing N6-(2-hydroxyethyl)adenosine (HEA), a bioactive compound isolated from Cordyceps cicadae, to study neuroprotection in a PC12 cell model of oxidative stress. Detailed protocols for key experiments are included to facilitate the investigation of HEA's therapeutic potential.

Introduction

N6-(2-hydroxyethyl)adenosine (HEA) is a purine (B94841) nucleoside analog that has demonstrated a range of biological activities, including anti-inflammatory and antioxidant effects.[1] Recent studies have highlighted its neuroprotective potential, particularly in mitigating oxidative stress-induced neuronal damage, a key factor in the pathogenesis of neurodegenerative diseases.[2][3]

This document outlines the use of HEA in protecting PC12 cells, a well-established cell line in neurobiological research, from hydrogen peroxide (H₂O₂)-induced cytotoxicity.[2] Pre-treatment with HEA has been shown to significantly enhance cell viability, reduce cellular damage and apoptosis, and modulate key signaling pathways associated with cell survival.

Mechanism of Action

HEA confers neuroprotection against oxidative stress through a multi-faceted mechanism. In PC12 cells challenged with H₂O₂, HEA has been observed to increase cell viability, decrease the release of lactate (B86563) dehydrogenase (LDH), reduce the generation of reactive oxygen species (ROS), and lower intracellular Ca²⁺ overload.[2] Furthermore, HEA enhances the activity of crucial antioxidant enzymes.

While the precise signaling pathways of HEA in this context are under investigation, evidence from related neuroprotective compounds suggests the involvement of pro-survival signaling cascades. It is proposed that HEA may activate pathways such as the PI3K/Akt and MAPK/ERK pathways, while inhibiting stress-activated pathways like p38 MAPK, to promote cell survival and attenuate apoptosis.

Data Presentation

The following tables summarize the dose-dependent neuroprotective effects of HEA on H₂O₂-treated PC12 cells.

Table 1: Effect of HEA on the Viability of H₂O₂-Treated PC12 Cells (MTT Assay)

Treatment GroupConcentrationMean Cell Viability (% of Control)Standard Deviation
Control-100± 5.0
H₂O₂100 µM52± 4.5
HEA + H₂O₂5 µM + 100 µM65± 4.8
HEA + H₂O₂10 µM + 100 µM78± 5.2
HEA + H₂O₂20 µM + 100 µM89± 6.1
HEA + H₂O₂40 µM + 100 µM95± 5.8

Data are hypothetical and based on trends reported in the literature. Actual results may vary.

Table 2: Effect of HEA on Lactate Dehydrogenase (LDH) Release in H₂O₂-Treated PC12 Cells

Treatment GroupConcentrationMean LDH Release (% of Maximum)Standard Deviation
Control-15± 3.0
H₂O₂100 µM85± 7.2
HEA + H₂O₂5 µM + 100 µM68± 6.5
HEA + H₂O₂10 µM + 100 µM53± 5.9
HEA + H₂O₂20 µM + 100 µM38± 4.7
HEA + H₂O₂40 µM + 100 µM25± 4.1

Data are hypothetical and based on trends reported in the literature. Actual results may vary.

Experimental Workflow and Signaling Pathway Diagrams

G cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity & Viability Assays cluster_2 Apoptosis & Signaling Analysis PC12 PC12 Cell Culture Pretreat Pre-treatment with HEA (5-40 µM, 24h) PC12->Pretreat Induce Induction of Oxidative Stress (100 µM H₂O₂, 12h) Pretreat->Induce MTT MTT Assay (Cell Viability) Induce->MTT LDH LDH Assay (Cytotoxicity) Induce->LDH Caspase Caspase-3 Assay (Apoptosis) Induce->Caspase WB Western Blot (Akt, ERK, p38 MAPK) Induce->WB

Figure 1: Experimental workflow for studying HEA-mediated neuroprotection.

G cluster_0 Pro-Survival Pathways cluster_1 Stress-Activated Pathway cluster_2 Cellular Response HEA N6-(2-hydroxyethyl)adenosine (HEA) PI3K PI3K HEA->PI3K ERK ERK HEA->ERK p38 p38 MAPK HEA->p38 Inhibition H2O2 H₂O₂ (Oxidative Stress) H2O2->p38 Akt Akt PI3K->Akt Survival Cell Survival & Neuroprotection Akt->Survival ERK->Survival Apoptosis Apoptosis p38->Apoptosis

Figure 2: Proposed signaling pathways for HEA-induced neuroprotection.

Experimental Protocols

PC12 Cell Culture and Differentiation

This protocol is adapted from established methods for PC12 cell culture.

Materials:

  • PC12 cell line (ATCC CRL-1721)

  • RPMI-1640 medium

  • Horse serum (HS)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Poly-D-lysine

  • Nerve Growth Factor (NGF)

  • 6-well and 96-well cell culture plates

Procedure:

  • Plate Coating: Coat culture plates with 50 µg/mL poly-D-lysine in sterile water for at least 2 hours at 37°C. Aspirate the solution and allow the plates to dry completely.

  • Cell Seeding: Culture PC12 cells in RPMI-1640 medium supplemented with 10% HS, 5% FBS, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Differentiation (Optional): For studies requiring differentiated neuron-like cells, seed PC12 cells at a density of 1 x 10⁵ cells/mL. After 24 hours, replace the medium with a low-serum medium (e.g., 1% HS) containing 50-100 ng/mL NGF. Differentiated morphology should be observable within 3-5 days.

Induction of Oxidative Stress and HEA Treatment
  • Seed PC12 cells in poly-D-lysine coated 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treat the cells with varying concentrations of HEA (e.g., 5, 10, 20, 40 µM) for 24 hours.

  • Induce oxidative stress by adding H₂O₂ to a final concentration of 100 µM and incubate for an additional 12-24 hours.[2]

Cell Viability (MTT) Assay

This protocol is based on standard MTT assay procedures.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plate reader

Procedure:

  • After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Cytotoxicity (LDH) Assay

This protocol follows the principles of LDH release assays.

Materials:

  • LDH cytotoxicity assay kit

  • 96-well plate reader

Procedure:

  • After the treatment period, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate LDH release as a percentage of the maximum LDH release control (cells lysed with lysis buffer).

Caspase-3 Activity Assay

This protocol is a general guideline for colorimetric caspase-3 assays.

Materials:

  • Caspase-3 colorimetric assay kit (containing DEVD-pNA substrate)

  • Cell lysis buffer

  • 96-well plate reader

Procedure:

  • After treatment, lyse the cells according to the kit manufacturer's instructions.

  • Determine the protein concentration of the cell lysates.

  • Add 50-100 µg of protein from each lysate to a 96-well plate.

  • Add the caspase-3 substrate (DEVD-pNA) to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the fold-increase in caspase-3 activity relative to the untreated control.

Western Blot Analysis of Akt, ERK, and p38 MAPK

This is a generalized protocol; optimization may be required.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-phospho-p38, anti-p38, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Lyse treated cells in ice-cold RIPA buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

References

Application

Application Note and Protocol: Assessing the Anti-inflammatory Effects of N6-(2-hydroxyethyl)adenosine in RAW 264.7 Cells

Audience: Researchers, scientists, and drug development professionals. Introduction N6-(2-hydroxyethyl)adenosine (HEA), a purine (B94841) nucleoside analog, has demonstrated various biological activities, including anti-...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction N6-(2-hydroxyethyl)adenosine (HEA), a purine (B94841) nucleoside analog, has demonstrated various biological activities, including anti-inflammatory effects.[1][2] This document provides a detailed protocol for evaluating the anti-inflammatory potential of HEA in the murine macrophage cell line, RAW 264.7. Macrophages are key players in the inflammatory response. The RAW 264.7 cell line is a widely used and effective in vitro model for studying inflammation because it mimics the inflammatory response of primary macrophages when stimulated with agents like lipopolysaccharide (LPS).[3][4][5] LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4), triggering downstream signaling cascades, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2][6][7] This activation leads to the production and release of pro-inflammatory mediators, including nitric oxide (NO) and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[4][8] This protocol details methods to quantify the inhibitory effects of HEA on these inflammatory markers and to investigate its mechanism of action on the NF-κB and MAPK signaling pathways.

Data Presentation

The following tables summarize expected quantitative data from the described experiments, providing a clear format for comparing the effects of different concentrations of HEA.

Table 1: Effect of HEA on RAW 264.7 Cell Viability (MTT Assay)

HEA Concentration (µg/mL) Absorbance at 570 nm (Mean ± SD) Cell Viability (%)
Control (0) 1.25 ± 0.08 100
5 1.23 ± 0.07 98.4
10 1.21 ± 0.09 96.8
20 1.19 ± 0.06 95.2
40 1.15 ± 0.08 92.0

| 80 | 0.85 ± 0.05 | 68.0 |

Table 2: Inhibitory Effect of HEA on Nitric Oxide (NO) Production

Treatment Nitrite (B80452) Concentration (µM) (Mean ± SD) Inhibition of NO Production (%)
Control 2.5 ± 0.4 -
LPS (1 µg/mL) 45.8 ± 3.1 0
LPS + HEA (5 µg/mL) 35.2 ± 2.5 23.1
LPS + HEA (10 µg/mL) 24.1 ± 1.9 47.4

| LPS + HEA (20 µg/mL) | 15.3 ± 1.5 | 66.6 |

Table 3: Inhibitory Effect of HEA on Pro-inflammatory Cytokine Production

Treatment TNF-α (pg/mL) IL-6 (pg/mL) IL-1β (pg/mL)
Control 55 ± 8 32 ± 5 15 ± 3
LPS (1 µg/mL) 2850 ± 150 1540 ± 98 980 ± 75
LPS + HEA (5 µg/mL) 2100 ± 120 1150 ± 80 720 ± 60
LPS + HEA (10 µg/mL) 1450 ± 95 780 ± 65 450 ± 40

| LPS + HEA (20 µg/mL) | 800 ± 70 | 420 ± 45 | 210 ± 25 |

Table 4: Effect of HEA on NF-κB and MAPK Signaling Pathway Protein Phosphorylation

Treatment p-p65/p65 Ratio p-IκBα/IκBα Ratio p-p38/p38 Ratio p-ERK/ERK Ratio p-JNK/JNK Ratio
Control 1.0 1.0 1.0 1.0 1.0
LPS (1 µg/mL) 5.8 5.2 4.9 4.5 4.7

| LPS + HEA (20 µg/mL) | 2.1 | 1.8 | 2.3 | 2.0 | 2.2 |

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis Culture RAW 264.7 Cell Culture Viability Determine HEA Cytotoxicity (MTT Assay) Culture->Viability Select non-toxic doses Treatment Pre-treat with HEA (1-2 hours) Viability->Treatment Stimulation Stimulate with LPS (30 min for WB, 24h for NO/Cytokines) Treatment->Stimulation Collect_S Collect Supernatant Stimulation->Collect_S Collect_C Collect Cell Lysate Stimulation->Collect_C Griess NO Measurement (Griess Assay) Collect_S->Griess ELISA Cytokine Measurement (ELISA) Collect_S->ELISA WB Signaling Pathway Analysis (Western Blot) Collect_C->WB

Caption: Overall experimental workflow for assessing HEA.

Experimental Protocols

Protocol 1: Cell Culture and Maintenance of RAW 264.7 Cells
  • Media Preparation: Prepare complete growth medium by supplementing Dulbecco's Modified Eagle's Medium (DMEM) with 10% heat-inactivated Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.[9]

  • Cell Thawing: Thaw a cryovial of RAW 264.7 cells rapidly in a 37°C water bath.[5] Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Culturing: Centrifuge the cell suspension at 300 x g for 5 minutes.[5] Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Transfer the cells to a T-75 tissue culture flask.

  • Incubation: Incubate the cells in a humidified incubator at 37°C with 5% CO2.[8][10]

  • Subculturing: When cells reach 70-80% confluency, detach them using a cell scraper.[5] Split the cells at a ratio of 1:3 to 1:6 into new flasks with fresh medium. Refresh the medium every 2-3 days.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay determines the non-toxic concentration range of HEA.

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium and incubate overnight.[11]

  • Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of HEA (e.g., 0, 5, 10, 20, 40, 80 µg/mL). Include a vehicle control (e.g., DMSO) if applicable, ensuring the final concentration does not exceed 0.1%.[8]

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.[4][8] Living cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.[3][12]

  • Solubilization: Carefully remove the supernatant. Add 150 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[4]

  • Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[4]

  • Calculation: Express cell viability as a percentage relative to the control (untreated) cells.

Protocol 3: LPS Stimulation and HEA Treatment
  • Cell Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 24-well plates for NO and cytokine assays, 6-well plates for Western blotting) at a density of 2 x 10^5 cells/well and allow them to adhere overnight.[13]

  • Pre-treatment: Remove the culture medium and replace it with fresh medium containing non-toxic concentrations of HEA (determined from the MTT assay). Incubate for 1-2 hours.[4]

  • Stimulation: After pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.[3][9]

  • Incubation: Incubate the cells for the desired period:

    • For NO and cytokine analysis, incubate for 24 hours.[1][3]

    • For NF-κB and MAPK pathway analysis, a shorter incubation of 30 minutes is typically sufficient.[8]

Protocol 4: Measurement of Nitric Oxide (NO) Production (Griess Assay)

This assay indirectly measures NO by quantifying its stable metabolite, nitrite, in the culture supernatant.[9][14]

  • Sample Collection: After the 24-hour incubation, collect 100 µL of the culture supernatant from each well and transfer to a new 96-well plate.[3][9]

  • Standard Curve: Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in fresh culture medium.

  • Griess Reagent: Prepare the Griess reagent by mixing equal volumes of Reagent A (1% sulfanilamide (B372717) in 2.5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[3]

  • Reaction: Add 100 µL of the Griess reagent to each well containing the standards and samples.[3][14]

  • Incubation and Measurement: Incubate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540-550 nm.[3][14]

  • Calculation: Determine the nitrite concentration in the samples by interpolating from the standard curve.

Protocol 5: Measurement of Pro-inflammatory Cytokines (ELISA)

This protocol quantifies the concentration of TNF-α, IL-6, and IL-1β in the culture supernatant using sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Sample Collection: After the 24-hour incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris. Store at -80°C if not used immediately.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits (e.g., from BD Biosciences, R&D Systems, or Peprotech).[13][15] The general steps are:

    • Coat a 96-well plate with a capture antibody specific for the target cytokine.[16]

    • Block the plate to prevent non-specific binding.

    • Add standards and samples (supernatants) to the wells.

    • Add a biotinylated detection antibody.[16]

    • Add an enzyme conjugate (e.g., Streptavidin-HRP).

    • Add a substrate (e.g., TMB) to develop a colorimetric signal.

    • Stop the reaction and measure the absorbance at 450 nm.[15]

  • Calculation: Calculate the cytokine concentrations in the samples based on the standard curve generated.

Protocol 6: Western Blot Analysis for NF-κB and MAPK Signaling

This method assesses the effect of HEA on the phosphorylation of key proteins in inflammatory signaling pathways.

  • Cell Lysis: After treatment (e.g., 30 minutes with LPS), wash the cells in 6-well plates twice with ice-cold PBS. Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.[8]

  • Protein Quantification: Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.[4]

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

    • Phospho-p65, p65

    • Phospho-IκBα, IκBα

    • Phospho-p38, p38

    • Phospho-ERK1/2, ERK1/2

    • Phospho-JNK, JNK

    • GAPDH or β-actin (as a loading control)

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualization: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software (e.g., ImageJ).[17][18] The activation of each pathway is assessed by the ratio of the phosphorylated protein to the total protein.

Mechanism of Action Visualization

G cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK p38, ERK, JNK TLR4->MAPK Activates IKK IKK TLR4->IKK Activates HEA HEA HEA->TLR4 Inhibits? HEA->MAPK Inhibits? HEA->IKK Inhibits? AP1 AP-1 MAPK->AP1 Phosphorylation Cytokines Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, iNOS) AP1->Cytokines IkB IκBα IKK->IkB Phosphorylates NFkB p65/p50 IkB_p p-IκBα (Degradation) IkB->IkB_p NFkB_nuc p65/p50 (Nucleus) NFkB->NFkB_nuc Translocation NFkB_nuc->Cytokines

Caption: LPS-induced inflammatory signaling pathways.

References

Method

Application of N6-(2-hydroxyethyl)adenosine in the Study of Renal Interstitial Fibrosis

Introduction N6-(2-hydroxyethyl)adenosine (HEA), a physiologically active compound derived from Cordyceps cicadae, has emerged as a promising therapeutic agent in the investigation of renal interstitial fibrosis.[1][2][3...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N6-(2-hydroxyethyl)adenosine (HEA), a physiologically active compound derived from Cordyceps cicadae, has emerged as a promising therapeutic agent in the investigation of renal interstitial fibrosis.[1][2][3] Renal interstitial fibrosis is the common pathological outcome of various chronic kidney diseases, characterized by excessive accumulation of extracellular matrix (ECM) and inflammation, ultimately leading to end-stage renal failure.[1][2] HEA has demonstrated significant potential in ameliorating this condition by targeting key signaling pathways involved in inflammation and fibrosis.[1][2] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing HEA in their studies.

Mechanism of Action

HEA exerts its protective effects against renal interstitial fibrosis primarily through the suppression of the Transforming Growth Factor-β1 (TGF-β1)/Smad and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][2] TGF-β1 is a potent profibrotic cytokine that promotes fibroblast activation and excessive ECM deposition.[1][4][5] The NF-κB pathway is a critical regulator of inflammation, controlling the expression of various pro-inflammatory cytokines.[1] By inhibiting these pathways, HEA effectively reduces inflammation and fibrosis in the kidney.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data from a key study investigating the effects of HEA on a mouse model of renal interstitial fibrosis induced by unilateral ureteral obstruction (UUO).

Table 1: Effect of HEA on Inflammatory Cytokine mRNA Expression in UUO Mice

Treatment GroupTNF-α (relative mRNA expression)IL-6 (relative mRNA expression)IL-1β (relative mRNA expression)
Sham1.00 ± 0.181.00 ± 0.211.00 ± 0.25
UUO7.89 ± 1.23 6.98 ± 1.129.87 ± 1.54
UUO + HEA (2.5 mg/kg)5.67 ± 0.984.87 ± 0.876.78 ± 1.12*
UUO + HEA (5 mg/kg)3.45 ± 0.672.98 ± 0.54 4.56 ± 0.87
UUO + HEA (7.5 mg/kg)2.13 ± 0.45 1.87 ± 0.342.34 ± 0.56**
*Data are presented as mean ± SEM. **p < 0.01 vs. UUO group; p < 0.05 vs. UUO group.
Source: Adapted from Zheng et al., 2018.[1]

Table 2: Effect of HEA on Inflammatory Cytokine Protein Levels in UUO Mice (pg/mg)

Treatment GroupTNF-α (pg/mg)IL-6 (pg/mg)IL-1β (pg/mg)
Sham35.12 ± 8.1212.54 ± 2.8118.24 ± 7.99
UUO254.32 ± 54.2357.61 ± 9.36445.66 ± 98.70
UUO + HEA (2.5 mg/kg)201.43 ± 45.3443.23 ± 7.65312.43 ± 76.54
UUO + HEA (5 mg/kg)187.54 ± 41.2332.12 ± 6.54187.65 ± 45.32
UUO + HEA (7.5 mg/kg)176.81 ± 38.0417.22 ± 3.5156.33 ± 16.18
Data are presented as mean ± SEM.
Source: Adapted from Zheng et al., 2018.[1]

Table 3: Effect of HEA on Fibrosis-Related Protein Expression in UUO Mice (relative expression)

Treatment GroupTGF-β1α-SMACollagen IFibronectin
Sham1.001.001.001.00
UUO3.504.203.804.50
UUO + HEA (2.5 mg/kg)2.803.503.103.80
UUO + HEA (5 mg/kg)2.102.602.302.90
UUO + HEA (7.5 mg/kg)1.501.801.602.10
Relative protein expression levels were determined by western blot analysis and quantified.
Source: Adapted from Zheng et al., 2018.[3]

Experimental Protocols

1. In Vivo Model: Unilateral Ureteral Obstruction (UUO) in Mice

This protocol describes the induction of renal interstitial fibrosis using the UUO model and the administration of HEA.

  • Animals: Male C57BL/6 mice (20-25 g) are used.[1]

  • Acclimatization: Mice are housed for one week under standard conditions (22 ± 1°C, 12-hour light-dark cycle) with free access to food and water.[1]

  • Grouping: Mice are randomly divided into the following groups (n=6 per group):

    • Sham + Vehicle

    • Sham + HEA (7.5 mg/kg)

    • UUO + Vehicle

    • UUO + HEA (2.5 mg/kg)

    • UUO + HEA (5 mg/kg)

    • UUO + HEA (7.5 mg/kg)[1]

  • HEA Administration: HEA is administered via intraperitoneal injection 24 hours before the UUO surgery and continued daily for 14 days post-operatively.[1][2]

  • UUO Surgery:

    • Anesthetize the mice.

    • Make a flank incision to expose the left kidney and ureter.

    • Ligate the left ureter at two points using 4-0 silk sutures.

    • Cut the ureter between the two ligatures.

    • Close the incision in layers.

    • For the sham group, the ureter is mobilized but not ligated.

  • Sample Collection: After 14 days, mice are euthanized, and the kidneys are harvested for histological and molecular analysis.[1]

2. In Vitro Model: TGF-β1-Induced Fibroblast Activation

This protocol details the use of a rat renal fibroblast cell line (NRK-49F) to study the anti-fibrotic effects of HEA in vitro.

  • Cell Line: NRK-49F cells (rat renal fibroblasts).

  • Cell Culture: Cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Experimental Procedure:

    • Seed NRK-49F cells in 6-well plates.

    • When cells reach 70-80% confluency, starve them in serum-free medium for 24 hours.

    • Pre-treat the cells with different concentrations of HEA (e.g., 5, 10, 20 µg/mL) for 1 hour.[6]

    • Stimulate the cells with TGF-β1 (e.g., 10 ng/mL) for 24 hours.

    • Harvest the cells for analysis of fibrosis-related markers (e.g., α-SMA, Collagen I, Fibronectin) by Western blot or qPCR.[1][6]

3. In Vitro Model: LPS-Induced Inflammation in Macrophages

This protocol describes the investigation of the anti-inflammatory effects of HEA using a macrophage cell line (RAW 264.7).

  • Cell Line: RAW 264.7 cells (murine macrophages).

  • Cell Culture: Cells are maintained in DMEM with 10% FBS and 1% penicillin-streptomycin.

  • Experimental Procedure:

    • Plate RAW 264.7 cells in 6-well plates.

    • Pre-treat the cells with various concentrations of HEA (e.g., 5, 10, 20 µg/mL) for 1 hour.[6]

    • Induce an inflammatory response by adding Lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours.

    • Collect the cell supernatant to measure the levels of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA.

    • Lyse the cells to analyze the expression of inflammatory mediators by Western blot or qPCR.[1]

Visualizations

HEA_Signaling_Pathway cluster_inflammation Inflammatory Pathway cluster_fibrosis Fibrotic Pathway LPS LPS NFkB NF-κB Activation LPS->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines TGFb1 TGF-β1 Smad Smad2/3 Phosphorylation TGFb1->Smad Fibroblast Fibroblast Activation Smad->Fibroblast ECM ECM Deposition (Collagen I, Fibronectin) Fibroblast->ECM HEA N6-(2-hydroxyethyl) adenosine (HEA) HEA->NFkB Inhibits HEA->Smad Inhibits

Caption: Signaling pathways inhibited by N6-(2-hydroxyethyl)adenosine.

Experimental_Workflow cluster_invivo In Vivo Study cluster_invitro In Vitro Studies animal_model C57BL/6 Mice UUO Model hea_admin_vivo HEA Administration (i.p. for 14 days) animal_model->hea_admin_vivo cell_culture Cell Lines: - NRK-49F (Fibroblasts) - RAW 264.7 (Macrophages) analysis_vivo Analysis: - Histology (H&E, Masson) - Western Blot - qPCR, ELISA hea_admin_vivo->analysis_vivo treatment HEA Pre-treatment followed by TGF-β1 or LPS Stimulation cell_culture->treatment analysis_invitro Analysis: - Western Blot - qPCR, ELISA treatment->analysis_invitro

Caption: Experimental workflow for studying HEA in renal fibrosis.

References

Technical Notes & Optimization

Troubleshooting

n6-(2-hydroxyethyl)adenosine solubility in DMSO and cell culture media

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of N6-(2-hydroxyethyl)adenosine (HEA) in experimental settings. Below ar...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of N6-(2-hydroxyethyl)adenosine (HEA) in experimental settings. Below are frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered with its solubility and use in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving N6-(2-hydroxyethyl)adenosine?

A1: The recommended solvent for creating stock solutions of N6-(2-hydroxyethyl)adenosine is Dimethyl Sulfoxide (DMSO). It is reported to be soluble in DMSO, and stock solutions of at least 10 mM can be prepared.[1] Some sources also indicate that it is slightly soluble in methanol.

Q2: How do I prepare a working solution of N6-(2-hydroxyethyl)adenosine for cell culture experiments?

A2: To prepare a working solution, first create a concentrated stock solution in DMSO (e.g., 10 mM). This stock solution can then be serially diluted into your cell culture medium to achieve the desired final concentration. It is crucial to ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q3: What are the known signaling pathways affected by N6-(2-hydroxyethyl)adenosine?

A3: N6-(2-hydroxyethyl)adenosine has been shown to inhibit the NF-κB and TGF-β1/Smad signaling pathways.[1][2][3] Additionally, it can induce apoptosis through caspase activation, and trigger cellular responses related to Endoplasmic Reticulum (ER) stress and autophagy.[1][4][5]

Q4: What is the stability of N6-(2-hydroxyethyl)adenosine in solution?

A4: Solutions of N6-(2-hydroxyethyl)adenosine are reported to be unstable.[6] It is highly recommended to prepare solutions fresh for each experiment. If storage is necessary, aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound precipitates in cell culture medium. The final concentration of the compound exceeds its solubility limit in the aqueous medium.- Ensure the final DMSO concentration is minimal (<0.1%).- Prepare a more dilute stock solution in DMSO and add a larger volume to the medium, while still keeping the final DMSO concentration low.- After dilution, gently vortex and warm the medium to 37°C to aid dissolution.
Inconsistent experimental results. Degradation of the compound due to improper storage or handling.- Always prepare fresh solutions before each experiment.[6]- If using a frozen stock, ensure it is a fresh aliquot that has not undergone multiple freeze-thaw cycles.[1]
Observed cytotoxicity in control cells (vehicle only). The concentration of DMSO in the final culture medium is too high.- Calculate the final DMSO concentration to ensure it is below the toxic threshold for your specific cell line (generally <0.1%).- Run a vehicle-only control with the same final DMSO concentration as your experimental conditions to verify solvent compatibility.
Difficulty dissolving the powdered compound. The compound may require assistance to fully dissolve.- After adding DMSO, gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate briefly to facilitate dissolution.

Quantitative Data Summary

Solubility Data

Solvent Reported Solubility Source
DMSOSoluble (10 mM solution commercially available)MedChemExpress[1]
MethanolSlightly solublePannacean[7]

Experimental Concentrations in Cell-Based Assays

Cell Line Concentration Range Observed Effects Source
SGC-7901 and AGS (Gastric Carcinoma)0-300 µMCytotoxicity, induction of ROS, apoptosis, and autophagy.[1][5]MedChemExpress, MDPI[1][5]
NRK-49F (Rat Kidney Fibroblasts)5-20 µg/mLReduced expression of fibrosis markers (collagen I, α-SMA, fibronectin).[1]MedChemExpress[1]
RAW 264.7 (Macrophage-like)5-20 µg/mLReduced expression of pro-inflammatory cytokines (TNF-α, IL-1β).[1]MedChemExpress[1]
HK-2 (Human Proximal Tubular)10-20 µMProtection against NSAID-induced ER stress.[8]MDPI[8]
PC125-40 µMAttenuation of oxidative damage.[9]PubMed[9]

Experimental Protocols & Methodologies

Protocol 1: Preparation of N6-(2-hydroxyethyl)adenosine Stock Solution

  • Weighing: Accurately weigh the desired amount of N6-(2-hydroxyethyl)adenosine powder (Molecular Weight: 311.29 g/mol ) in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 321.2 µL of DMSO to 1 mg of the compound).

  • Mixing: Vortex the solution thoroughly. If necessary, gently warm the tube in a 37°C water bath or sonicate briefly until the solid is completely dissolved.

  • Storage: For immediate use, proceed with dilution. For storage, aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1]

Protocol 2: Cell Viability Assay (Example from Gastric Carcinoma Study)

  • Cell Seeding: Plate gastric carcinoma cells (e.g., SGC-7901) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.[5]

  • Treatment: Prepare serial dilutions of N6-(2-hydroxyethyl)adenosine in the complete cell culture medium from a DMSO stock. The final DMSO concentration should be constant across all wells, including the vehicle control. Replace the existing medium with the medium containing the compound or vehicle.[5]

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[5]

  • Analysis: Assess cell viability using a standard method, such as the CCK-8 assay, following the manufacturer's instructions. Measure absorbance at 450 nm.[5]

Signaling Pathway Diagrams

HEA_NFkB_Smad_Pathway cluster_nfkb NF-κB Signaling cluster_smad TGF-β/Smad Signaling HEA N6-(2-hydroxyethyl)adenosine NFkB_pathway NF-κB Pathway HEA->NFkB_pathway Inhibits Smad_pathway Smad Pathway HEA->Smad_pathway Inhibits LPS_TGF Stimuli (e.g., LPS, TGF-β1) TLR4 TLR4 LPS_TGF->TLR4 Activates TGF_R TGF-β Receptor LPS_TGF->TGF_R Activates TLR4->NFkB_pathway TGF_R->Smad_pathway p_NFkB p-NF-κB (active) NFkB_pathway->p_NFkB p_Smad p-Smad (active) Smad_pathway->p_Smad Nucleus1 Nucleus p_NFkB->Nucleus1 Nucleus2 Nucleus p_Smad->Nucleus2 Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) Nucleus1->Inflammation Fibrosis Fibrosis-related Gene Expression (Collagen I, α-SMA) Nucleus2->Fibrosis

Caption: Inhibition of NF-κB and TGF-β/Smad pathways by HEA.

HEA_Apoptosis_ER_Stress HEA N6-(2-hydroxyethyl)adenosine ROS ↑ ROS Production HEA->ROS ER Endoplasmic Reticulum HEA->ER Autophagy Autophagy HEA->Autophagy Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 Mito->Casp9 Activates Ca_release ↑ Intracellular Ca2+ ER->Ca_release ER_Stress ER Stress UPR Unfolded Protein Response (ATF4, GRP78, CHOP) ER_Stress->UPR Activates Casp12 Caspase-12 UPR->Casp12 Activates Casp12->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Casp8 Caspase-8 Casp8->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Ca_release->ER_Stress Induces

Caption: HEA-induced apoptosis via ER stress and mitochondrial pathways.

References

Optimization

improving the stability of n6-(2-hydroxyethyl)adenosine stock solutions

Welcome to the technical support center for N6-(2-hydroxyethyl)adenosine (HEA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N6-(2-hydroxyethyl)adenosine (HEA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of HEA stock solutions and to troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing N6-(2-hydroxyethyl)adenosine (HEA) stock solutions?

A1: The recommended solvent for preparing HEA stock solutions is dimethyl sulfoxide (B87167) (DMSO). HEA is soluble in DMSO at a concentration of 100 mg/mL (321.24 mM), though ultrasonic assistance may be required. For aqueous solutions, HEA is soluble in PBS (pH 7.2) at approximately 10 mg/ml. When preparing stock solutions, it is advisable to use newly opened, anhydrous DMSO to avoid solubility issues, as DMSO is hygroscopic.[1]

Q2: What are the optimal storage conditions and expected stability for HEA stock solutions?

A2: For optimal stability, HEA stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored under light-protected conditions. Recommended storage periods are up to 6 months at -80°C and up to 1 month at -20°C.[1] It is best practice to prepare fresh aqueous solutions for in vivo experiments on the day of use.[1] While specific stability data for HEA in aqueous solutions is limited, studies on the closely related compound adenosine (B11128) have shown it to be stable in aqueous solution at 4°C and 22°C for up to 6 months.[2]

Q3: Can I store my aqueous dilutions of HEA?

A3: It is not recommended to store aqueous dilutions of HEA for more than one day. For in vivo experiments, it is strongly advised to prepare fresh solutions from a frozen DMSO stock on the day of the experiment to ensure potency and avoid degradation.[1]

Q4: My HEA solution appears to have precipitated. What should I do?

A4: Precipitation of HEA from the solution can be a common issue. Please refer to the troubleshooting guide below for a step-by-step approach to resolving this problem.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of N6-(2-hydroxyethyl)adenosine (HEA) stock solutions.

Issue 1: Precipitation of HEA in Stock Solution
  • Symptom: Visible crystals or cloudiness in the HEA stock solution, particularly after thawing.

  • Possible Causes:

    • The concentration of HEA exceeds its solubility limit in the chosen solvent.

    • The solvent has absorbed moisture (e.g., hygroscopic DMSO), reducing its solvating capacity.

    • The temperature of the solution has dropped significantly, decreasing solubility.

    • Interaction with other components in a complex buffer system.

  • Troubleshooting Workflow:

    start Precipitate Observed in HEA Solution check_concentration Is the concentration too high? start->check_concentration warm_solution Gently warm the solution (e.g., 37°C water bath) check_concentration->warm_solution sonicate_solution Sonicate the solution warm_solution->sonicate_solution check_dissolution Does the precipitate dissolve? sonicate_solution->check_dissolution use_solution Use the solution promptly check_dissolution->use_solution Yes check_solvent Was anhydrous solvent used? check_dissolution->check_solvent No prepare_fresh Prepare a fresh solution at a lower concentration filter_solution Filter-sterilize the solution to remove undissolved particles prepare_fresh->filter_solution check_solvent->prepare_fresh Yes use_new_solvent Use a fresh, unopened vial of anhydrous solvent check_solvent->use_new_solvent No use_new_solvent->prepare_fresh

    Troubleshooting workflow for HEA precipitation.

Issue 2: Inconsistent Experimental Results
  • Symptom: High variability in experimental outcomes using the same HEA stock solution.

  • Possible Causes:

    • Degradation of HEA due to improper storage or multiple freeze-thaw cycles.[1][3]

    • Inaccurate initial concentration of the stock solution.

    • Interaction of HEA with components of the experimental medium.

  • Logical Troubleshooting Steps:

    start Inconsistent Experimental Results check_storage Review storage conditions (temperature, light exposure) start->check_storage check_freeze_thaw How many freeze-thaw cycles? check_storage->check_freeze_thaw aliquot_stock Prepare new stock and aliquot into single-use volumes check_freeze_thaw->aliquot_stock >1 quantify_concentration Quantify HEA concentration (e.g., HPLC-UV) check_freeze_thaw->quantify_concentration ≤1 test_fresh_stock Repeat a key experiment with the fresh stock aliquot_stock->test_fresh_stock prepare_new_stock Prepare a fresh stock solution quantify_concentration->prepare_new_stock Concentration incorrect quantify_concentration->test_fresh_stock Concentration correct prepare_new_stock->test_fresh_stock evaluate_outcome Are the results consistent now? test_fresh_stock->evaluate_outcome investigate_interactions Investigate potential interactions with experimental medium evaluate_outcome->investigate_interactions No problem_solved Problem Resolved evaluate_outcome->problem_solved Yes

    Troubleshooting inconsistent experimental results with HEA.

Data on HEA Solution Stability

CompoundSolvent/MatrixTemperatureDurationStability
N6-(2-hydroxyethyl)adenosine DMSO-80°C6 monthsStable (protect from light)[1]
N6-(2-hydroxyethyl)adenosine DMSO-20°C1 monthStable (protect from light)[1]
AdenosineAqueous Solution4°C6 monthsNo alteration in initial concentration[2]
AdenosineAqueous Solution22°C6 monthsNo alteration in initial concentration[2]
AdenosineAqueous Solution37°C6 monthsNo alteration in initial concentration[2]
AdenosineAqueous Solution60°C6 monthsSignificant decrease in concentration[2]
AdenosineAqueous Solution72°C6 monthsSignificant decrease in concentration[2]

Experimental Protocols

Protocol 1: Preparation of a 100 mM HEA Stock Solution in DMSO
  • Materials:

    • N6-(2-hydroxyethyl)adenosine (solid)

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, conical-bottom polypropylene (B1209903) tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Equilibrate the HEA solid to room temperature before opening the vial.

    • Weigh the desired amount of HEA in a sterile tube. For example, to prepare 1 mL of a 100 mM solution, weigh 31.13 mg of HEA (MW: 311.29 g/mol ).

    • Add the appropriate volume of anhydrous DMSO. For a 100 mM solution, add 1 mL of DMSO to 31.13 mg of HEA.

    • Vortex the solution vigorously for 2-5 minutes to dissolve the solid.

    • If the solid is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.

    • Once fully dissolved, aliquot the stock solution into single-use volumes in sterile polypropylene tubes.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month), protected from light.

Protocol 2: Quantification of HEA Concentration by HPLC-UV

This protocol provides a general framework for quantifying HEA using High-Performance Liquid Chromatography with UV detection.

  • Instrumentation and Reagents:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) (pH adjusted to 6.0 with formic acid)

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • HEA standard of known concentration

    • Sample of HEA stock solution to be quantified

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 35°C

    • UV Detection Wavelength: 260 nm

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10-90% B

      • 15-18 min: 90% B

      • 18-20 min: 90-10% B

      • 20-25 min: 10% B (equilibration)

  • Procedure:

    • Prepare a series of HEA standards of known concentrations (e.g., 1, 5, 10, 25, 50 µM) by diluting a primary standard in the mobile phase.

    • Inject the standards into the HPLC system to generate a standard curve by plotting peak area against concentration.

    • Dilute an aliquot of the HEA stock solution to be tested to a concentration within the range of the standard curve.

    • Inject the diluted sample into the HPLC system.

    • Determine the concentration of HEA in the diluted sample using the standard curve.

    • Calculate the concentration of the original stock solution, accounting for the dilution factor.

Signaling Pathways Involving HEA

N6-(2-hydroxyethyl)adenosine has been shown to modulate several key signaling pathways, including the NF-κB/Smad and Endoplasmic Reticulum (ER) Stress pathways.

HEA Inhibition of the TGF-β/Smad and NF-κB Signaling Pathways

HEA has been demonstrated to exert anti-inflammatory and anti-fibrotic effects by inhibiting the TGF-β/Smad and NF-κB signaling pathways.[1][4]

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR LPS LPS TLR4 TLR4 LPS->TLR4 Smad23 Smad2/3 TGFbR->Smad23 IKK IKK TLR4->IKK pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad2/3-Smad4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex pIkBa p-IκBα IKK->pIkBa IkBa IκBα NFkB NF-κB IkBa->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc pIkBa->IkBa Gene_expression Gene Expression (Collagen, α-SMA, Fibronectin, TNF-α, IL-1β, IL-6) Smad_complex->Gene_expression NFkB_nuc->Gene_expression HEA N6-(2-hydroxyethyl)adenosine (HEA) HEA->pSmad23 HEA->pIkBa

HEA-mediated inhibition of TGF-β/Smad and NF-κB signaling.

HEA Induction of ER Stress-Mediated Apoptosis

In cancer cells, HEA has been shown to induce apoptosis by promoting endoplasmic reticulum (ER) stress.[5]

cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion HEA N6-(2-hydroxyethyl)adenosine (HEA) ER_Stress ER Stress HEA->ER_Stress ROS ROS Production HEA->ROS Ca_release Ca²⁺ Release ER_Stress->Ca_release GRP78 GRP78 ER_Stress->GRP78 Casp12 Caspase-12 Ca_release->Casp12 ATF4 ATF4 GRP78->ATF4 Casp9 Caspase-9 Casp12->Casp9 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis MMP_loss MMP Depolarization MMP_loss->Casp9 ROS->MMP_loss Casp3 Caspase-3 Casp9->Casp3 Casp3->Apoptosis

HEA induces apoptosis via ER stress and mitochondrial pathways.

References

Troubleshooting

Technical Support Center: Optimizing N6-(2-hydroxyethyl)adenosine (N6-HE-A) for In Vitro Experiments

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing N6-(2-hydroxyethyl)adenosine (N6-HE-A) in in vitro experiments. This resource of...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing N6-(2-hydroxyethyl)adenosine (N6-HE-A) in in vitro experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful and reproducible research.

Frequently Asked Questions (FAQs)

Q1: What is N6-(2-hydroxyethyl)adenosine (N6-HE-A) and what are its primary mechanisms of action?

A1: N6-(2-hydroxyethyl)adenosine (HEA) is a purine (B94841) nucleoside analog found in various fungi, such as Cordyceps cicadae.[1][2] Its primary mechanisms of action include the inhibition of the NF-κB and TGF-β1/Smad signaling pathways, leading to anti-inflammatory and anti-fibrotic effects.[3][4] Additionally, in cancer cells, it can induce apoptosis and autophagy by promoting the generation of reactive oxygen species (ROS), decreasing mitochondrial membrane potential, and causing endoplasmic reticulum (ER) stress.[1][3][5]

Q2: What is a typical effective concentration range for N6-HE-A in cell culture experiments?

A2: The effective concentration of N6-HE-A varies depending on the cell type and the biological effect being investigated. For anti-inflammatory and anti-fibrotic effects in cell lines like RAW 264.7 and NRK-49F, concentrations between 5-20 µg/mL have been shown to be effective.[3][4] For inducing cytotoxicity and apoptosis in cancer cell lines such as SGC-7901 and AGS, a broader range of 0-300 µM is often used.[3] In human proximal tubular (HK-2) cells, HEA was found to be non-toxic up to 100 µM.[6][7][8]

Q3: Is N6-HE-A cytotoxic to all cell types?

A3: Not necessarily. While N6-HE-A exhibits cytotoxic effects against cancer cells, it has been shown to be non-toxic to certain normal cell lines at effective concentrations.[5] For instance, in human proximal tubular (HK-2) cells, HEA did not show significant toxicity up to 100 µM.[6][7][8] It is crucial to determine the cytotoxicity of N6-HE-A in your specific cell line of interest using a cell viability assay.

Q4: What are the known signaling pathways affected by N6-HE-A?

A4: N6-HE-A is known to modulate several key signaling pathways:

  • NF-κB Signaling Pathway: It inhibits this pathway, leading to reduced production of pro-inflammatory cytokines like TNF-α and IL-1β.[3][4]

  • TGF-β1/Smad Signaling Pathway: Inhibition of this pathway contributes to its anti-fibrotic effects by reducing the expression of proteins like collagen I and α-SMA.[3][4]

  • ER Stress and Autophagy Pathways: In cancer cells, N6-HE-A can induce apoptosis by triggering ER stress and autophagy.[1][5]

Troubleshooting Guide

Issue 1: No observable effect of N6-HE-A at the tested concentrations.

Potential Cause Troubleshooting Strategy
Suboptimal Concentration Perform a dose-response experiment with a wider range of N6-HE-A concentrations. Start from a low concentration (e.g., 1 µM) and increase logarithmically up to 100 µM or higher, depending on the expected effect and cell type.
Insufficient Incubation Time Optimize the incubation time. Some effects may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal duration of treatment.
Compound Instability N6-HE-A solutions may be unstable. It is recommended to prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.[3]
Cell Line Insensitivity The target signaling pathways may not be active or responsive in your chosen cell line. Confirm the expression and activity of key pathway components (e.g., NF-κB, Smad proteins) in your cells. Consider using a different cell line known to be responsive to adenosine (B11128) analogs.

Issue 2: High levels of cytotoxicity observed in non-cancerous cell lines.

Potential Cause Troubleshooting Strategy
Concentration Too High Perform a cytotoxicity assay (e.g., MTT, LDH assay) to determine the IC50 value of N6-HE-A for your specific cell line. Use concentrations well below the cytotoxic range for functional assays.
Prolonged Exposure Reduce the incubation time. Continuous exposure may lead to off-target effects and cytotoxicity.
Off-Target Effects As a nucleoside analog, N6-HE-A could potentially interfere with nucleic acid metabolism at high concentrations. If off-target effects are suspected, consider using more specific inhibitors for the targeted pathways as controls.

Issue 3: Inconsistent or variable results between experiments.

Potential Cause Troubleshooting Strategy
Inconsistent Cell Culture Conditions Standardize cell culture conditions, including cell passage number, confluency at the time of treatment, and media composition.
Variability in Compound Preparation Prepare a large batch of N6-HE-A stock solution to be used across multiple experiments to minimize variability. Aliquot and store properly.
Experimental Technique Ensure consistent timing of treatments and assays. Use positive and negative controls in every experiment to monitor for variability.

Data Presentation

Table 1: Effective Concentrations of N6-(2-hydroxyethyl)adenosine in Various In Vitro Models

Cell LineBiological EffectEffective Concentration RangeIncubation TimeReference
RAW 264.7Anti-inflammatory5-20 µg/mL24 h[3][4]
NRK-49FAnti-fibrosis5-20 µg/mL24 h[3][4]
SGC-7901 (Gastric Cancer)Cytotoxicity, Apoptosis0-300 µM24-72 h[1][3][5]
AGS (Gastric Cancer)Cytotoxicity, Apoptosis0-300 µM24-72 h[1][3][5]
HK-2 (Human Kidney)Non-toxic rangeUp to 100 µM24 h[6][7][8]

Experimental Protocols

1. Cell Viability (MTT) Assay to Determine Optimal N6-HE-A Concentration

  • Objective: To determine the cytotoxic effects of N6-HE-A on a specific cell line and identify the optimal, non-toxic concentration range for further experiments.

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of N6-HE-A in complete culture medium. A suggested range is 0, 1, 5, 10, 25, 50, 100, 200, and 300 µM.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of N6-HE-A. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve N6-HE-A).

    • Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Western Blot Analysis of NF-κB and Smad Pathway Proteins

  • Objective: To investigate the effect of N6-HE-A on the activation of the NF-κB and Smad signaling pathways.

  • Methodology:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Pre-treat the cells with various concentrations of N6-HE-A for 1 hour.

    • Stimulate the cells with an appropriate agonist (e.g., LPS for NF-κB activation, TGF-β1 for Smad activation) for a predetermined time (e.g., 30-60 minutes).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-p65, p65, p-Smad2/3, Smad2/3) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation & Range Finding cluster_exp Phase 2: Functional Assays cluster_analysis Phase 3: Data Analysis A Cell Culture C Dose-Response & Time-Course (MTT Assay) A->C B N6-HE-A Stock Preparation B->C D Treat Cells with Optimal N6-HE-A Concentration C->D Determine Optimal Concentration & Time E Western Blot (Signaling Pathways) D->E F ELISA (Cytokine Levels) D->F G qRT-PCR (Gene Expression) D->G H Data Interpretation & Conclusion E->H F->H G->H

Caption: Experimental workflow for optimizing N6-HE-A concentration.

signaling_pathway cluster_nfkb NF-κB Pathway cluster_smad TGF-β1/Smad Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKB IκBα TLR4->IKB degradation NFKB p65/p50 Nucleus_NFKB Nucleus NFKB->Nucleus_NFKB Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β) Nucleus_NFKB->Inflammation TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR Smad p-Smad2/3 TGFBR->Smad Nucleus_Smad Nucleus Smad->Nucleus_Smad Fibrosis Fibrotic Genes (Collagen I, α-SMA) Nucleus_Smad->Fibrosis HEA N6-HE-A HEA->IKB inhibition HEA->Smad inhibition

Caption: N6-HE-A signaling pathway inhibition.

troubleshooting_flowchart Start Experiment Start: Treat cells with N6-HE-A Q1 Is the expected biological effect observed? Start->Q1 Success Experiment Successful Q1->Success Yes Troubleshoot Troubleshooting Steps Q1->Troubleshoot No A1 Check Concentration: Perform dose-response Troubleshoot->A1 A2 Check Incubation Time: Perform time-course Troubleshoot->A2 A3 Check Compound Stability: Prepare fresh solution Troubleshoot->A3 A4 Check Cell Sensitivity: Validate pathway activity Troubleshoot->A4

Caption: Troubleshooting logic for N6-HE-A experiments.

References

Optimization

Technical Support Center: N6-(2-hydroxyethyl)adenosine (HEA) Purification from Cordyceps Extracts

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of N6-(2-hydroxyethyl)adenosine (...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of N6-(2-hydroxyethyl)adenosine (HEA) from Cordyceps extracts.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and purification of HEA.

Problem IDQuestionPossible CausesSuggested Solutions
HEA-T01 Low Yield of HEA in the Crude Extract Inefficient initial extraction from Cordyceps material.- Optimize Extraction Solvent: While water and ethanol (B145695) are commonly used, the polarity of the solvent is critical. Consider a sequential extraction, starting with a less polar solvent to remove interfering compounds before extracting with a more polar solvent like ethanol or water. - Enhance Extraction Method: Employ ultrasonic-assisted extraction to improve cell wall disruption and solvent penetration. One study optimized HEA extraction from Cordyceps chanhua using ultrapure water with ultrasonication for 25 minutes.[1][2] - Adjust Liquid-to-Material Ratio: A higher ratio can improve extraction efficiency. A ratio of 118:1 (solvent volume to material weight) was found to be optimal in one study.[1][2] - Optimize Temperature and Time: While higher temperatures can increase solubility, they may also degrade thermolabile compounds. A study found a water bath at 24°C for 3.8 hours to be effective.[1][2]
HEA-T02 Poor Separation of HEA from Other Nucleosides (e.g., Adenosine (B11128), Cordycepin) During Column Chromatography Co-elution of structurally similar nucleosides.- Select Appropriate Stationary Phase: Macroporous resins (e.g., NKA-II, AB-8) are effective for initial cleanup and enrichment.[3][4] For finer separation, reversed-phase C18 silica (B1680970) gel or Sephadex LH-20 can be used.[5][6] - Optimize Mobile Phase: For normal phase silica gel chromatography, a gradient of chloroform (B151607) and methanol (B129727) can be effective.[7] For reversed-phase chromatography, a gradient of methanol/water or ethanol/acetic acid solution may be necessary to resolve compounds with similar polarities.[3][8] - Consider High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a powerful technique for separating compounds with similar polarities and has been successfully used to separate cordycepin (B1669437), HEA, and adenosine.[4] A two-phase solvent system of ethyl acetate, n-butanol, and 1.5% aqueous ammonium (B1175870) hydroxide (B78521) (1:4:5, v/v/v) has been reported for this purpose.[4]
HEA-T03 Presence of Impurities in the Final HEA Product After HPLC Purification Inadequate resolution in the semi-preparative HPLC step or contamination.- Optimize HPLC Method: Adjust the mobile phase composition (e.g., methanol/water ratio) and flow rate to improve the resolution between HEA and closely eluting impurities.[9] A gradient elution may be more effective than an isocratic one. - Check for Column Overloading: Injecting too much sample can lead to peak broadening and poor separation. Reduce the injection volume or sample concentration. - Ensure Sample Purity Before Injection: The crude sample should be as clean as possible before semi-preparative HPLC. Consider an additional solid-phase extraction (SPE) or column chromatography step.[1][2]
HEA-T04 Difficulty Confirming the Identity and Purity of the Purified Compound Lack of appropriate analytical methods.- Use Multiple Analytical Techniques: Purity should be confirmed by analytical HPLC.[1][2] The identity of HEA should be confirmed using spectroscopic methods such as electrospray ionization mass spectrometry (ESI-MS) and proton nuclear magnetic resonance (1H NMR) spectroscopy.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common initial steps for extracting HEA from Cordyceps?

A1: The most common initial steps involve ultrasonic-assisted extraction with a solvent. Ultrapure water is an effective and environmentally friendly solvent.[1][2] Following extraction, the mixture is typically centrifuged and filtered to remove solid debris.[5][10]

Q2: Which species of Cordyceps are known to contain HEA?

A2: N6-(2-hydroxyethyl)adenosine has been isolated from several Cordyceps species, including Cordyceps chanhua, Cordyceps cicadae, Cordyceps militaris, and Cordyceps pruinosa.[1][2][4][8][10]

Q3: What types of column chromatography are most effective for HEA purification?

A3: A multi-step chromatography approach is often necessary. This typically involves:

  • Macroporous Resin Chromatography: For initial cleanup and enrichment of nucleosides from the crude extract.[1][2][3][4]

  • Acidic Alumina or Silica Gel Chromatography: For further separation based on polarity.[1][2][7]

  • Reversed-Phase (e.g., C18) or Size-Exclusion (e.g., Sephadex) Chromatography: For finer purification before final HPLC.[5][6]

Q4: What is a typical purity of HEA that can be achieved with these methods?

A4: By employing a multi-step purification process involving column chromatography and semi-preparative HPLC, a purity of over 98% can be achieved. One study reported achieving a purity of 99.32% for HEA isolated from Cordyceps chanhua.[1][2][4]

Q5: Are there alternative purification techniques to traditional column chromatography and HPLC?

A5: Yes, high-speed counter-current chromatography (HSCCC) is a viable and efficient alternative for the preparative isolation and purification of nucleosides from Cordyceps. It has been successfully used to separate cordycepin, HEA, and adenosine in a single step with high purity and recovery.[4][9][11]

Quantitative Data Summary

ParameterValueContextReference
Optimal Extraction Conditions For HEA from Cordyceps chanhua[1][2]
SolventUltrapure Water
Liquid-to-Material Ratio118:1
Ultrasonic Time25 min
Water Bath Temperature24 °C
Water Bath Time3.8 h
HSCCC Solvent System Ethyl acetate: n-butanol: 1.5% aqueous ammonium hydroxide (1:4:5, v/v/v)For separation of cordycepin, HEA, and adenosine[4]
Analytical HPLC Conditions For purity determination of cordycepin[9]
ColumnReversed-phase C18 (4.6 mm × 250 mm, 5 µm)
Mobile PhaseMethanol/Water (15:85, v/v)
Flow Rate1.0 ml/min
Detection Wavelength260 nm
Column Temperature30 °C

Experimental Protocols

Protocol 1: General Extraction and Initial Purification using Macroporous Resin
  • Extraction:

    • Grind dried Cordyceps fruiting bodies or mycelia into a fine powder.

    • Mix the powder with ultrapure water at a liquid-to-material ratio of approximately 100-120:1.

    • Perform ultrasonic-assisted extraction for 20-30 minutes.

    • Incubate in a water bath at 20-25°C for 3-4 hours.

    • Centrifuge the mixture to pellet the solid material and collect the supernatant.

    • Filter the supernatant through a 0.22 µm filter.

  • Macroporous Resin Chromatography:

    • Equilibrate a macroporous resin column (e.g., AB-8) with deionized water.

    • Load the filtered extract onto the column.

    • Wash the column with several column volumes of deionized water to remove unbound impurities like polysaccharides.

    • Elute the nucleoside-containing fraction with an appropriate concentration of ethanol (e.g., 20-50% ethanol).[3][4]

    • Collect the fractions and monitor for the presence of HEA using analytical HPLC.

    • Pool the HEA-rich fractions and concentrate under reduced pressure.

Protocol 2: Semi-Preparative HPLC Purification
  • Sample Preparation: Dissolve the concentrated, partially purified HEA fraction from the previous step in the HPLC mobile phase.

  • HPLC System: Use a semi-preparative HPLC system equipped with a C18 column.

  • Mobile Phase: A common mobile phase is a mixture of methanol and water. The exact ratio should be optimized for the best separation, often starting with a low percentage of methanol and gradually increasing it (gradient elution).

  • Elution: Inject the sample and run the HPLC program.

  • Fraction Collection: Collect the fractions corresponding to the HEA peak based on the chromatogram.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Final Steps: Pool the pure fractions and remove the solvent by lyophilization or evaporation under reduced pressure to obtain pure HEA.

Visualizations

HEA_Purification_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Product Cordyceps Cordyceps Powder Extraction Ultrasonic Extraction (Water) Cordyceps->Extraction Filtration Centrifugation & Filtration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Macro_Resin Macroporous Resin Chromatography Crude_Extract->Macro_Resin Column_Chrom Silica/C18 Column Chromatography Macro_Resin->Column_Chrom Prep_HPLC Semi-Preparative HPLC Column_Chrom->Prep_HPLC Pure_HEA Pure HEA Prep_HPLC->Pure_HEA Analysis Purity & Identity (HPLC, MS, NMR) Pure_HEA->Analysis

Caption: Workflow for the purification of HEA from Cordyceps.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Problem Low HEA Yield Cause1 Inefficient Extraction Problem->Cause1 Cause2 Degradation of HEA Problem->Cause2 Cause3 Loss During Purification Problem->Cause3 Sol1 Optimize Solvent & Method (Ultrasonic) Cause1->Sol1 Sol2 Control Temperature (e.g., 24°C) Cause2->Sol2 Sol3 Optimize Chromatography (Resin, Mobile Phase) Cause3->Sol3

Caption: Troubleshooting logic for low HEA yield.

References

Troubleshooting

overcoming low yield in n6-(2-hydroxyethyl)adenosine synthesis or extraction

Welcome to the technical support center for the synthesis and extraction of N6-(2-hydroxyethyl)adenosine (N6-HEA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and extraction of N6-(2-hydroxyethyl)adenosine (N6-HEA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for obtaining N6-(2-hydroxyethyl)adenosine?

A1: N6-HEA can be obtained through two main routes: extraction from natural sources, primarily Cordyceps species like Cordyceps chanhua and Cordyceps cicadae, or through chemical synthesis.[1][2]

Q2: What is a typical yield for N6-HEA extraction from Cordyceps?

A2: Yields from extraction can vary based on the specific Cordyceps species and the extraction methodology. Optimized processes have reported yields around 0.836 ± 0.030 mg of N6-HEA per gram of Cordyceps chanhua.[1][2] Another study on Cordyceps cicadae mycelia reported a yield of 1.07 ± 0.04 mg/g from a crude extract.

Q3: What are the common starting materials for the chemical synthesis of N6-HEA?

A3: Common starting materials for N6-HEA synthesis include 6-chloropurine (B14466) riboside or inosine. The synthesis generally involves a nucleophilic substitution reaction.

Q4: Are there greener alternatives to traditional synthesis methods for N6-HEA?

A4: Yes, microwave-assisted synthesis in water has been developed as a rapid and environmentally friendly alternative to traditional methods that often require long reaction times and toxic solvents. This method can produce N6-HEA and its analogues in as little as 10 minutes.

Troubleshooting Guides

Low Yield in N6-HEA Synthesis

This guide addresses common issues encountered during the chemical synthesis of N6-HEA.

Issue Potential Cause(s) Troubleshooting Steps
Low Conversion of Starting Material - Inefficient reaction conditions (temperature, time).- Poor quality of reagents.- Inadequate catalyst activity.- Optimize Reaction Conditions: For traditional heating, ensure the temperature is optimal and extend the reaction time. For microwave-assisted synthesis, adjust the power and duration.- Verify Reagent Quality: Use fresh, high-purity starting materials and solvents.- Catalyst Check: If using a catalyst, ensure it is not expired or deactivated.
Formation of Side Products - Lack of regioselectivity in the substitution reaction.- Competing reactions at other functional groups.- Use of Protecting Groups: Consider protecting the hydroxyl groups on the ribose sugar to prevent side reactions.- Optimize Base: The choice and amount of base can influence regioselectivity. Titrate the base to find the optimal concentration.
Product Degradation - Harsh reaction conditions (e.g., strong acid or base, high temperature).- Milder Conditions: Employ milder bases or acids and lower reaction temperatures where possible.- Microwave Synthesis: This can often reduce degradation by significantly shortening the reaction time.
Difficult Purification - Co-elution of product with starting materials or byproducts.- Product instability during purification.- Chromatography Optimization: Adjust the solvent system for column chromatography to improve separation. Consider using semi-preparative HPLC for higher purity.[1][2]- Recrystallization: If applicable, try different solvent systems for recrystallization.
Low Yield in N6-HEA Extraction

This guide focuses on challenges during the extraction of N6-HEA from natural sources.

Issue Potential Cause(s) Troubleshooting Steps
Incomplete Extraction - Inappropriate solvent.- Insufficient extraction time or temperature.- Inadequate particle size of the source material.- Solvent Optimization: While water is a common solvent, different solvent systems can be tested.[1][2]- Optimize Extraction Parameters: Systematically vary the liquid-to-material ratio, temperature, and time. Response surface methodology can be employed for optimization.[1][2]- Material Preparation: Ensure the source material is finely powdered to maximize surface area for extraction.
Product Loss During Purification - Inefficient separation in chromatography steps.- Degradation of N6-HEA during processing.- Purification Strategy: A multi-step purification process involving macroporous resin, alumina (B75360) chromatography, and semi-preparative HPLC has been shown to be effective.[1][2]- pH and Temperature Control: Maintain optimal pH and temperature throughout the purification process to prevent degradation.
Co-extraction of Impurities - The solvent system is not selective enough.- Pre-extraction/Washing: Consider a pre-extraction step with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar impurities before the main extraction.

Quantitative Data Summary

The following table summarizes reported yields for N6-HEA from various methods.

Method Source/Starting Material Reported Yield Purity Reference
Optimized Ultrasonic/Water Bath ExtractionCordyceps chanhua(0.836 ± 0.030) mg/g99.32%[1][2]
Hot Water Extraction and ChromatographyCordyceps cicadae Mycelia1.07 ± 0.04 mg/g (of crude extract)95.40%
Submerged Fermentation (with 0.2% yeast extract)Cordyceps cicadae NTTU 868Higher than solid-state fermentationNot specified
Microwave-Assisted Synthesis6-chloropurine riboside and 2-aminoethanolHigh (specifics not quantified in abstract)Not specified

Experimental Protocols

Protocol 1: Optimized Extraction of N6-HEA from Cordyceps chanhua

This protocol is based on the optimized conditions reported by Ai Renli, et al. (2023).[1][2]

  • Material Preparation: Dry and finely powder the fruiting bodies of Cordyceps chanhua.

  • Extraction:

    • Solvent: Ultrapure water.

    • Liquid-to-Material Ratio: 118:1 (mL/g).

    • Ultrasonic Treatment: Sonicate for 25 minutes.

    • Water Bath Incubation: Incubate in a water bath at 24°C for 3.8 hours.

  • Filtration: Filter the extract to remove solid particles.

  • Purification:

    • Macroporous Resin Chromatography: Pass the crude extract through a macroporous resin column to remove pigments and some impurities.

    • Acidic Alumina Chromatography: Further purify the eluate from the previous step using an acidic alumina column.

    • Semi-Preparative HPLC: Perform a final purification step using semi-preparative HPLC to achieve high purity.

  • Analysis: Confirm the identity and purity of N6-HEA using ESI-MS, 1H NMR, and analytical HPLC.[1][2]

Protocol 2: Microwave-Assisted Synthesis of N6-HEA

This is a general protocol based on the green chemistry approach for N6-substituted adenosine (B11128) synthesis.

  • Reactant Preparation: In a microwave-safe vessel, dissolve 6-chloropurine riboside (1 equivalent) and 2-aminoethanol (excess, e.g., 3-5 equivalents) in water.

  • Microwave Irradiation:

    • Seal the vessel.

    • Place the vessel in a microwave reactor.

    • Irradiate at a set temperature (e.g., 100-120°C) for a short duration (e.g., 10 minutes).

  • Cooling and Concentration:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure.

  • Purification:

    • Purify the resulting residue by silica (B1680970) gel column chromatography or recrystallization to obtain pure N6-(2-hydroxyethyl)adenosine.

  • Analysis: Verify the structure and purity of the synthesized product using NMR and mass spectrometry.

Visualizations

Troubleshooting_Workflow start Low Yield Observed process_type Synthesis or Extraction? start->process_type synthesis_check Check Reaction Conversion process_type->synthesis_check Synthesis extraction_check Review Extraction Parameters process_type->extraction_check Extraction conversion_ok Conversion OK? synthesis_check->conversion_ok extraction_params_ok Parameters Optimized? extraction_check->extraction_params_ok optimize_synthesis Optimize Reaction: - Time - Temperature - Reagents conversion_ok->optimize_synthesis No side_products Side Products Present? conversion_ok->side_products Yes optimize_extraction Optimize Extraction: - Solvent - Time/Temp - Ratio extraction_params_ok->optimize_extraction No purification_extraction Investigate Purification Loss (Extraction) extraction_params_ok->purification_extraction Yes optimize_synthesis->synthesis_check optimize_extraction->extraction_check purification_synthesis Investigate Purification Loss (Synthesis) adjust_purification Adjust Purification Method: - Chromatography - Recrystallization purification_synthesis->adjust_purification purification_extraction->adjust_purification side_products->purification_synthesis No use_protecting_groups Use Protecting Groups side_products->use_protecting_groups Yes use_protecting_groups->synthesis_check end Yield Improved adjust_purification->end

Caption: Troubleshooting workflow for low N6-HEA yield.

Extraction_Workflow start Dried Cordyceps Powder extraction Ultrasonic/Water Bath Extraction (H2O, 24°C, 3.8h) start->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract resin Macroporous Resin Chromatography crude_extract->resin alumina Acidic Alumina Chromatography resin->alumina prep_hplc Semi-Preparative HPLC alumina->prep_hplc final_product Pure N6-HEA (>99%) prep_hplc->final_product

Caption: N6-HEA extraction and purification workflow.

Synthesis_Pathway start_materials 6-Chloropurine Riboside + 2-Aminoethanol reaction Nucleophilic Substitution (Microwave, H2O, 10 min) start_materials->reaction crude_product Crude Product reaction->crude_product purification Column Chromatography or Recrystallization crude_product->purification final_product Pure N6-HEA purification->final_product

Caption: Microwave-assisted synthesis of N6-HEA.

References

Optimization

minimizing off-target effects of n6-(2-hydroxyethyl)adenosine in cellular assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N6-(2-hydroxyethyl)adenosine (N6-heA) in cellular...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N6-(2-hydroxyethyl)adenosine (N6-heA) in cellular assays. The focus is on minimizing and identifying potential off-target effects to ensure robust and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets and biological activities of N6-heA?

A1: N6-(2-hydroxyethyl)adenosine (N6-heA) is a purine (B94841) nucleoside analog with a range of reported biological activities. It is known to inhibit the NF-κB and Smad signaling pathways.[1] Its activities include anti-inflammatory, antioxidant, and anti-tumor effects.[1] N6-heA has also been shown to induce apoptosis, ER stress, and autophagy in cancer cells.[2] As an adenosine (B11128) derivative, it may also interact with adenosine receptors.

Q2: What are the potential off-target effects of N6-heA?

  • Adenosine Receptors: Due to its structural similarity to adenosine, N6-heA may bind to one or more adenosine receptor subtypes (A1, A2A, A2B, A3), potentially triggering unintended signaling cascades.

  • Kinases: Many small molecules exhibit off-target kinase activity. Without specific screening data, it is prudent to consider that N6-heA could interact with various kinases.

  • Other Nucleoside-Binding Proteins: N6-heA may interact with other proteins that have binding sites for adenosine or other nucleosides, such as enzymes involved in nucleotide metabolism.

Q3: How can I be more confident that the observed phenotype in my experiment is due to the on-target activity of N6-heA?

A3: To increase confidence in your results, a multi-faceted approach including rigorous controls is essential. Consider the following strategies:

  • Use an Adenosine Receptor Antagonist: If you hypothesize that the observed effect is mediated by a specific adenosine receptor, co-treatment with a selective antagonist for that receptor should rescue the phenotype.[3]

  • Employ a Structurally Unrelated Compound: If another compound is known to target the same pathway as N6-heA but has a different chemical structure, it should produce a similar phenotype.

  • Genetic Knockdown or Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the putative target protein.[4] If N6-heA's effect is on-target, knocking down the target should mimic or abrogate the compound's effect.

  • Phenotypic Rescue: In a target knockdown or knockout background, express a version of the target protein that is resistant to the knockdown. This should rescue the phenotype observed with the knockdown and restore sensitivity to N6-heA.[5][6][7]

  • Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that N6-heA directly binds to its intended target in cells.[2][8][9][10]

Q4: I am observing cytotoxicity at high concentrations of N6-heA. Is this an on-target or off-target effect?

A4: Cytotoxicity at high concentrations can be a result of either on-target or off-target effects, or a combination of both.[11] Here’s how to approach this:

  • Dose-Response Analysis: A very steep dose-response curve might suggest a specific, on-target effect, while a shallow curve could indicate off-target toxicity or other confounding factors.[12]

  • Compare with Known On-Target Effects: Does the observed cytotoxicity align with the known mechanism of action? For example, if N6-heA is expected to induce apoptosis through a specific pathway, confirm the activation of that pathway at cytotoxic concentrations.

  • Use a Negative Control (if available): An ideal negative control would be a structurally similar but inactive analog of N6-heA.[12][13][14][15] If this inactive analog does not produce cytotoxicity at the same concentrations, it strengthens the case for on-target toxicity of N6-heA.

  • Time-Course Analysis: Evaluate cytotoxicity at different time points. On-target effects may manifest at earlier time points and lower concentrations than off-target toxicity.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Dose-Response Curve
Observation Potential Cause Troubleshooting Steps
Flat or shallow curve Incorrect concentration range tested; Compound insolubility at higher concentrations; Low potency in the specific cell line or assay.[16]Test a broader range of N6-heA concentrations, spanning several orders of magnitude; Visually inspect for precipitation at high concentrations; Consider using a more sensitive assay readout.
High variability between replicates Pipetting errors; Uneven cell seeding; Edge effects in the microplate.[16]Calibrate pipettes and use reverse pipetting for viscous solutions; Ensure a homogenous cell suspension and use proper seeding technique; Avoid using the outer wells of the plate for critical data points.
Non-sigmoidal curve shape Complex biological response (e.g., off-target effects at high concentrations); Assay interference.Consider if N6-heA might have biphasic effects; Run an assay control without cells to check for interference of N6-heA with the assay reagents.
Issue 2: Discrepancy Between Different Assays
Observation Potential Cause Troubleshooting Steps
Cell viability assay (e.g., MTT) shows an effect, but a specific functional assay does not. The effect on cell metabolism (measured by MTT) may be an off-target effect unrelated to the primary hypothesis; The functional assay may not be sensitive enough.Investigate markers of metabolic stress or mitochondrial dysfunction; Optimize the functional assay for sensitivity and timing.
Western blot shows target modulation, but no downstream phenotype is observed. The target modulation is not sufficient to elicit a downstream response; The cell line may have compensatory mechanisms; The chosen phenotypic assay is not appropriate.Confirm the degree of target modulation and its duration; Investigate other downstream markers; Consider a more sensitive or relevant phenotypic assay.

Experimental Protocols

Cell Viability Assay (MTT)

This protocol is a general guideline for assessing the effect of N6-heA on cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • N6-heA Treatment:

    • Prepare a 2X serial dilution of N6-heA in culture medium.

    • Remove the old medium and add 100 µL of the N6-heA dilutions to the appropriate wells.

    • Include a vehicle control (e.g., DMSO at the same final concentration as the highest N6-heA concentration).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Western Blot for Signaling Pathway Analysis

This protocol can be used to analyze the effect of N6-heA on proteins in the NF-κB, Smad, or ER stress pathways.

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of N6-heA for the appropriate time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against target proteins (e.g., phospho-NF-κB p65, Smad2/3, CHOP) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol is for measuring changes in the expression of target genes in response to N6-heA treatment.

  • RNA Extraction and cDNA Synthesis:

    • Treat cells with N6-heA as in the western blot protocol.

    • Extract total RNA using a suitable kit and assess its quality and quantity.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers for the gene of interest, and cDNA template.

    • Run the qPCR in a real-time PCR system with appropriate cycling conditions.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each sample.

    • Normalize the data to a stable housekeeping gene (e.g., GAPDH, β-actin).

    • Calculate the relative gene expression using the ΔΔCt method.

Data Presentation

Table 1: Example Data for N6-heA Effect on Cell Viability (MTT Assay)

N6-heA Conc. (µM)Absorbance (570 nm) (Mean ± SD)% Viability
0 (Vehicle)1.25 ± 0.08100
11.22 ± 0.0797.6
101.05 ± 0.0684.0
500.63 ± 0.0550.4
1000.31 ± 0.0424.8
2000.15 ± 0.0312.0

Table 2: Example Data for N6-heA Effect on Gene Expression (qPCR)

Target GeneN6-heA Conc. (µM)Fold Change (vs. Vehicle)
NF-κB Target Gene 100.6
500.3
Smad Target Gene 100.7
500.4
ER Stress Marker 101.5
503.2

Mandatory Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_assays Cellular Assays cluster_analysis Data Analysis cell_culture Cell Culture treatment N6-heA Treatment (Dose-Response) cell_culture->treatment viability Cell Viability (MTT) treatment->viability western Western Blot treatment->western qpcr qPCR treatment->qpcr controls Controls (Vehicle, Antagonist, etc.) controls->viability controls->western controls->qpcr data_acq Data Acquisition viability->data_acq western->data_acq qpcr->data_acq interpretation Interpretation (On-target vs. Off-target) data_acq->interpretation

Caption: General experimental workflow for assessing N6-heA effects.

signaling_pathways cluster_nfkb NF-κB Pathway cluster_smad Smad Pathway cluster_er ER Stress Pathway nfkb NF-κB inflammation Inflammation nfkb->inflammation Activation smad Smad fibrosis Fibrosis smad->fibrosis Activation er_stress ER Stress apoptosis Apoptosis er_stress->apoptosis Induction n6hea N6-(2-hydroxyethyl)adenosine n6hea->nfkb Inhibition n6hea->smad Inhibition n6hea->er_stress Induction

Caption: Known signaling pathways modulated by N6-heA.

troubleshooting_logic cluster_validation Validation Strategy cluster_conclusion Conclusion start Unexpected Result with N6-heA q1 Is the dose-response curve as expected? start->q1 q2 Does an antagonist rescue the phenotype? q1->q2 Yes off_target Possible Off-Target Effect q1->off_target No q3 Does target knockdown mimic the effect? q2->q3 Yes q2->off_target No q4 Is there direct target engagement? q3->q4 Yes q3->off_target No on_target Likely On-Target Effect q4->on_target Yes q4->off_target No

Caption: Decision tree for troubleshooting unexpected N6-heA results.

References

Troubleshooting

selecting appropriate negative controls for n6-(2-hydroxyethyl)adenosine experiments

This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting appropriate negative controls and troubleshooting experiments involving N6-(2-hydroxyethyl)ade...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting appropriate negative controls and troubleshooting experiments involving N6-(2-hydroxyethyl)adenosine (2-HEA).

Frequently Asked Questions (FAQs)

Q1: What is N6-(2-hydroxyethyl)adenosine (2-HEA) and what are its primary biological activities?

A1: N6-(2-hydroxyethyl)adenosine (2-HEA) is a purine (B94841) nucleoside analog naturally found in fungi like Cordyceps cicadae.[1] It is recognized for a variety of biological effects, including anti-inflammatory, antioxidant, anti-hyperglycemic, and antitumor activities.[2] Mechanistically, 2-HEA has been shown to inhibit the NF-κB/Smad signaling pathway, induce apoptosis and autophagy, and reduce the expression of pro-inflammatory cytokines.[2][3]

Q2: What are the essential negative controls for an in vitro experiment with 2-HEA?

A2: A comprehensive negative control strategy is crucial for interpreting the effects of 2-HEA accurately. The following controls are recommended:

  • Vehicle Control: This is the most fundamental control. It consists of treating cells with the same solvent used to dissolve the 2-HEA (e.g., DMSO, saline) at the identical final concentration used in the experimental wells. This accounts for any effects of the solvent on the cells.

  • Untreated Control: This group of cells receives no treatment and serves as a baseline for normal cell behavior and health.

  • Structurally Related, Inactive/Less Active Analog (if available): The ideal negative control is a molecule structurally similar to 2-HEA but lacking its specific biological activity. While a commercially available, validated inactive analog of 2-HEA is not widely documented, researchers could consider using adenosine (B11128) or another naturally occurring purine nucleoside. However, it is critical to acknowledge that these molecules may have their own biological effects that need to be considered in the experimental design and data interpretation.

  • Gene Knockout/Knockdown Cells: If the molecular target of 2-HEA in your experimental system is known or hypothesized, using cells where this target has been knocked out or knocked down (e.g., using CRISPR-Cas9) can serve as an excellent negative control. If 2-HEA's effects are on-target, they should be significantly diminished in these cells.

Q3: How should I select a negative control for in vivo animal studies with 2-HEA?

A3: For in vivo studies, the most common and appropriate negative control is a vehicle control group . This group of animals receives the same volume and formulation of the delivery vehicle (e.g., saline, PEG300/Tween-80/saline mixture) administered through the same route (e.g., intraperitoneal injection, oral gavage) and on the same schedule as the 2-HEA-treated group.[2] A sham group, which undergoes the surgical or experimental procedure without receiving the treatment, is also essential in models that involve surgical interventions.[1]

Q4: What are the potential off-target effects of 2-HEA?

A4: As a nucleoside analog, 2-HEA has the potential for off-target effects. While specific off-target interactions of 2-HEA are not extensively documented, general concerns for this class of molecules include:

  • Interaction with other adenosine receptors: 2-HEA may interact with different subtypes of adenosine receptors with varying affinities, leading to unintended signaling.

  • Metabolic effects: Nucleoside analogs can sometimes be metabolized and incorporated into nucleic acids or interfere with cellular energy metabolism, leading to cytotoxicity that is independent of the intended target.[4]

  • Binding to other purine-binding proteins: Off-target effects can arise from interactions with other proteins that bind purines.

To investigate potential off-target effects, researchers can employ a panel of selective antagonists for different adenosine receptors or use structurally unrelated compounds that target the same pathway to confirm that the observed phenotype is not specific to the chemical scaffold of 2-HEA.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with 2-HEA.

Observed Problem Potential Cause Recommended Solution
High background or inconsistent results in cell-based assays Cell health and passage number variability.Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. Regularly test for mycoplasma contamination.
Inconsistent seeding density.Use a precise method for cell counting and seeding to ensure uniform cell numbers across all wells.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
No observable effect of 2-HEA treatment Incorrect dosage.Perform a dose-response experiment to determine the optimal concentration of 2-HEA for your specific cell type and assay. Published effective concentrations for in vitro studies range from 5 µg/mL to 300 µM.[2]
Poor compound stability or solubility.Prepare fresh stock solutions of 2-HEA and avoid repeated freeze-thaw cycles. Ensure the compound is fully dissolved in the vehicle before adding it to the culture medium.[2][4]
Cell line is not responsive.Verify that the target pathway of 2-HEA is active in your chosen cell line. Consider using a different cell line known to be responsive to adenosine analogs.
High cell death in all treated wells, including vehicle control Vehicle toxicity.Reduce the final concentration of the vehicle (e.g., DMSO) in the culture medium. Most cell lines can tolerate DMSO concentrations up to 0.5%, but this should be empirically determined.
Contamination of reagents.Use sterile techniques and ensure all reagents are free from contamination.
Observed effect is not blocked by a known antagonist of the target pathway Off-target effect of 2-HEA.The effect may be mediated by a different signaling pathway. Use a panel of inhibitors for related pathways to investigate. Consider using a knockout/knockdown cell line for the intended target to confirm on-target activity.
The antagonist concentration is not optimal.Perform a dose-response experiment for the antagonist to ensure it is used at an effective concentration.

Experimental Protocols

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of 2-HEA in culture medium. Remove the old medium from the wells and add 100 µL of the 2-HEA dilutions or control solutions (vehicle, untreated).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture treatment_prep Prepare 2-HEA and Controls cell_culture->treatment_prep untreated Untreated Control treatment_prep->untreated vehicle Vehicle Control treatment_prep->vehicle hea_treatment 2-HEA Treatment treatment_prep->hea_treatment positive_control Positive Control treatment_prep->positive_control incubation Incubation untreated->incubation vehicle->incubation hea_treatment->incubation positive_control->incubation data_collection Data Collection incubation->data_collection data_analysis Statistical Analysis data_collection->data_analysis interpretation Interpretation data_analysis->interpretation

Caption: A generalized workflow for an in vitro experiment with 2-HEA.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Receptor nfkb_smad NF-κB/Smad Pathway receptor->nfkb_smad Activates inflammation_fibrosis Inflammation & Fibrosis nfkb_smad->inflammation_fibrosis Leads to hea 2-HEA hea->receptor Binds to hea->nfkb_smad Inhibits

Caption: Simplified signaling pathway showing the inhibitory effect of 2-HEA.

Caption: A logical flow for troubleshooting unexpected experimental outcomes.

References

Optimization

Technical Support Center: N6-(2-hydroxyethyl)adenosine (HE-ADO) In Vivo Applications

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on determining the optimal treatment duration for N6-(2-hydroxyethyl)adenosine (HE-ADO) in vivo. T...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on determining the optimal treatment duration for N6-(2-hydroxyethyl)adenosine (HE-ADO) in vivo. The following information, presented in a question-and-answer format, addresses common challenges and provides structured methodologies for experimental design.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for determining the treatment duration of HE-ADO in a new in vivo model?

A1: A rational starting point is to review existing literature for studies with similar animal models or therapeutic goals. Based on published data, treatment durations for HE-ADO have ranged from 14 days to 6 weeks, with daily administration being the most common frequency. For instance, in a mouse model of renal fibrosis, a 14-day treatment period was effective, while a 6-week duration was used in a rat model of diabetes to observe significant therapeutic outcomes.[1][2] A pilot study is highly recommended to tailor the duration to your specific experimental context.

Q2: How do I select an appropriate dose for my in vivo study?

A2: Dose selection should be based on previous dose-response studies in relevant models. If such data is unavailable, a dose-ranging study is crucial. Existing studies have utilized a range of doses depending on the administration route and the condition being studied. For example, intraperitoneal (i.p.) injections for renal fibrosis in mice have used doses of 2.5-7.5 mg/kg, while studies on diabetic rats used 20-40 mg/kg.[1][2] For oral administration (p.o.) in a gastric carcinoma mouse model, doses of 75-150 mg/kg have been reported.[1] It is critical to establish a dose that provides therapeutic efficacy while minimizing potential toxicity.

Q3: What are the known signaling pathways modulated by HE-ADO?

A3: HE-ADO has been shown to exert its effects by modulating key signaling pathways involved in inflammation, fibrosis, and apoptosis. Notably, it has been demonstrated to inhibit the NF-κB and TGF-β1/Smad signaling pathways.[1] By inhibiting these pathways, HE-ADO can reduce the expression of pro-inflammatory cytokines and fibrotic markers.

Q4: Are there any known pharmacokinetic parameters for HE-ADO?

Troubleshooting Guides

Issue 1: Lack of Efficacy or Suboptimal Therapeutic Effect

  • Potential Cause: Insufficient treatment duration or dose. The chosen duration may not be long enough for the desired physiological changes to manifest in your model. The dose may be too low to achieve a therapeutic concentration at the target site.

  • Troubleshooting Steps:

    • Review Literature: Re-examine studies with similar models to ensure your parameters are within a reasonable range.

    • Conduct a Time-Course Study: In a pilot experiment, stagger the endpoint analysis at different time points (e.g., 1, 2, 4, and 6 weeks) to identify when the therapeutic effect becomes apparent.

    • Perform a Dose-Response Study: Test a range of doses (e.g., low, medium, and high) to determine the optimal concentration for efficacy in your model.

    • Verify Compound Activity: Ensure the integrity and activity of your HE-ADO stock.

Issue 2: Observed Toxicity or Adverse Events

  • Potential Cause: The administered dose is too high, or the treatment duration is excessive, leading to off-target effects or cumulative toxicity.

  • Troubleshooting Steps:

    • Reduce the Dose: If adverse effects are observed, decrease the administered dose.

    • Shorten the Treatment Duration: Consider if a shorter treatment period could still achieve the desired therapeutic outcome with reduced toxicity.

    • Monitor Animal Health: Implement regular health monitoring (e.g., body weight, food and water intake, behavioral changes) to detect early signs of toxicity.

    • Consider a Different Administration Route: If local irritation or systemic toxicity is an issue, exploring an alternative route of administration might be beneficial.

Issue 3: High Variability in Experimental Results

  • Potential Cause: Inconsistent experimental procedures or biological variability within the animal cohort.

  • Troubleshooting Steps:

    • Standardize Procedures: Ensure consistent timing of injections, animal handling, and sample collection.

    • Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual biological differences.

    • Randomize Animal Allocation: Properly randomize animals into treatment and control groups to avoid selection bias.

    • Control for Environmental Factors: Maintain consistent housing conditions, diet, and light-dark cycles for all animals.

Data Presentation

Table 1: Summary of In Vivo HE-ADO Treatment Protocols

Therapeutic Area Animal Model Dose Route of Administration Treatment Duration Reference
Diabetic Kidney DiseaseAlloxan-induced diabetic rats20-40 mg/kg/dayIntraperitoneal (i.p.)6 weeks[1][2]
Gastric CarcinomaSGC-7901 xenograft mice75-150 mg/kg/dayOral (p.o.)19 days[1]
Renal Interstitial FibrosisUnilateral ureteral obstruction mice2.5-7.5 mg/kg/dayIntraperitoneal (i.p.)14 days[3]

Experimental Protocols

Protocol 1: General Procedure for In Vivo Administration of HE-ADO in a Mouse Model of Induced Disease

  • Animal Acclimatization: Acclimate animals to the facility for at least one week before the start of the experiment.

  • Disease Induction: Induce the disease model according to your established and validated protocol.

  • Group Allocation: Randomly assign animals to control and treatment groups.

  • HE-ADO Preparation:

    • On each day of treatment, prepare a fresh solution of HE-ADO.

    • Dissolve HE-ADO in a suitable vehicle (e.g., sterile saline or PBS). The final concentration should be calculated based on the average weight of the animals and the desired dose.

  • Administration:

    • Administer the prepared HE-ADO solution or vehicle control to the respective groups via the chosen route (e.g., intraperitoneal injection or oral gavage).

    • Ensure the volume of administration is appropriate for the size of the animal.

  • Monitoring:

    • Monitor the animals daily for any signs of toxicity or adverse effects.

    • Measure body weight regularly (e.g., twice a week).

  • Endpoint Analysis:

    • At the end of the predetermined treatment period, euthanize the animals according to approved protocols.

    • Collect relevant tissues and/or blood samples for downstream analysis (e.g., histology, gene expression, protein analysis).

Mandatory Visualizations

G cluster_0 HE-ADO Modulated Signaling Pathways Inflammatory_Stimuli Inflammatory Stimuli / Fibrotic Signals NF_kB_Pathway NF-κB Pathway Inflammatory_Stimuli->NF_kB_Pathway TGF_beta1 TGF-β1 Smad_Pathway Smad Pathway TGF_beta1->Smad_Pathway Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) NF_kB_Pathway->Pro_inflammatory_Cytokines Fibrotic_Markers Fibrotic Markers (e.g., Collagen I, α-SMA) Smad_Pathway->Fibrotic_Markers HE_ADO N6-(2-hydroxyethyl)adenosine (HE-ADO) HE_ADO->NF_kB_Pathway Inhibits HE_ADO->Smad_Pathway Inhibits

Caption: Signaling pathways modulated by HE-ADO.

G cluster_1 Experimental Workflow for Determining Optimal Treatment Duration start Start: New In Vivo Model lit_review Literature Review: - Similar models - Related compounds start->lit_review pilot_study Pilot Study Design: - Dose-ranging - Time-course lit_review->pilot_study execute_pilot Execute Pilot Study pilot_study->execute_pilot analyze_pilot Analyze Pilot Data: - Efficacy - Toxicity execute_pilot->analyze_pilot decision Optimal Duration & Dose Determined? analyze_pilot->decision definitive_study Proceed with Definitive Study decision->definitive_study Yes refine_params Refine Parameters & Re-pilot decision->refine_params No refine_params->pilot_study

Caption: Workflow for determining optimal treatment duration.

References

Troubleshooting

addressing batch-to-batch variability of commercial n6-(2-hydroxyethyl)adenosine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues arising from the batch-to-batch variability of commercial N6-(2-hydroxyethyl)adenosine (HEA)...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues arising from the batch-to-batch variability of commercial N6-(2-hydroxyethyl)adenosine (HEA). This resource is intended for researchers, scientists, and drug development professionals to ensure the consistency and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is N6-(2-hydroxyethyl)adenosine (HEA) and what are its common applications?

A1: N6-(2-hydroxyethyl)adenosine is a purine (B94841) nucleoside analog.[1][2][3] It is recognized for its various biological activities, including anti-inflammatory, antioxidant, and antitumor effects.[1] A key mechanism of action is the inhibition of the NF-κB and Smad signaling pathways.[1] Common research applications include studies on apoptosis, endoplasmic reticulum (ER) stress, and autophagy in cancer cells, as well as investigations into its therapeutic potential for conditions like renal fibrosis.[4][5][6]

Q2: What are the potential sources of batch-to-batch variability in commercial HEA?

A2: Batch-to-batch variability in commercial HEA can stem from several factors related to its synthesis and purification. These include the presence of impurities such as starting materials, by-products from the chemical synthesis, and degradation products. Residual solvents and endotoxins from the manufacturing process can also contribute to this variability.

Q3: What level of purity should I expect for research-grade HEA?

A3: Commercially available research-grade HEA typically has a purity of greater than 95% to over 99%, as determined by High-Performance Liquid Chromatography (HPLC).[1][7][8][9][10] Always refer to the Certificate of Analysis (CoA) provided by the supplier for the specific purity of your batch.

Q4: How should I store HEA to ensure its stability?

A4: Solid HEA should be stored at 2-8°C in a dry place.[8] Stock solutions, typically prepared in DMSO, should be stored at -20°C or -80°C.[2] It is recommended to prepare fresh solutions or use small, pre-packaged sizes to avoid repeated freeze-thaw cycles which can lead to degradation.[2]

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Assays

Users may experience significant variations in experimental outcomes such as cell viability, cytokine production, or apoptosis rates when using different batches of HEA.

Potential Cause Recommended Action
Variable Purity of HEA 1. Always record the lot number of the HEA used in your experiments. 2. Request and review the Certificate of Analysis (CoA) for each batch to compare purity levels. 3. If possible, perform an in-house purity check using HPLC.
Presence of Bioactive Impurities 1. Impurities structurally similar to adenosine (B11128) may have off-target effects. 2. Consider purifying the HEA in-house if highly consistent results are required.
Endotoxin (B1171834) Contamination 1. Endotoxins can interfere with signaling pathways, especially NF-κB.[11][12][] 2. Perform an endotoxin test (e.g., LAL assay) on your HEA stock solution, particularly if working with immune cells or inflammatory pathways.[11][12][]
Compound Instability 1. Prepare fresh stock solutions of HEA in a suitable solvent like DMSO. 2. Aliquot stock solutions to minimize freeze-thaw cycles.[1] 3. Store stock solutions at -20°C or -80°C as recommended by the supplier.[2]
Issue 2: Unexpected Biological Responses

At times, a new batch of HEA may elicit a biological response that is significantly different from previous batches, even at the same concentration.

Potential Cause Recommended Action
Difference in Active Concentration 1. The stated purity on the CoA may not always reflect the concentration of the active compound. 2. Perform a dose-response experiment with each new batch to determine the effective concentration (EC50) or inhibitory concentration (IC50).
Presence of Agonistic or Antagonistic Impurities 1. Impurities may interact with the same or different cellular targets as HEA, leading to altered responses. 2. If you suspect this, consider using a more highly purified batch of HEA or performing further analytical characterization (e.g., LC-MS) to identify potential impurities.
Cell Line Variability 1. Ensure that the cell line used has a consistent passage number and is free from contamination (e.g., mycoplasma). 2. Perform regular cell line authentication.

Data Presentation

Table 1: Typical Quality Control Specifications for Commercial N6-(2-hydroxyethyl)adenosine
Parameter Typical Specification Analytical Method
Appearance White to off-white solidVisual Inspection
Purity >95% - >99%HPLC
Identity Consistent with structure1H NMR, LC-MS
Solubility Soluble in DMSOVisual Inspection
Data compiled from publicly available supplier information.[7][8][9][10][14]

Experimental Protocols

Protocol 1: Purity Assessment of N6-(2-hydroxyethyl)adenosine by HPLC

This protocol provides a general method for assessing the purity of an HEA sample.

Materials:

  • N6-(2-hydroxyethyl)adenosine sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • C18 reverse-phase HPLC column

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of HEA in DMSO.

    • Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 260 nm

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate the peak areas of all detected peaks.

    • Calculate the purity of HEA as the percentage of the main peak area relative to the total peak area.

Protocol 2: Functional Validation of HEA Activity in an NF-κB Reporter Assay

This protocol is designed to validate the biological activity of a new batch of HEA by measuring its ability to inhibit NF-κB activation.

Materials:

  • HEK293T cells stably expressing an NF-κB-luciferase reporter

  • Complete DMEM medium (with 10% FBS)

  • N6-(2-hydroxyethyl)adenosine (new and previous, validated batch)

  • Lipopolysaccharide (LPS)

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed HEK293T-NF-κB-luc cells in a 96-well plate at a density of 5 x 104 cells/well.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the new and a previously validated batch of HEA in complete medium.

    • Pre-treat the cells with different concentrations of HEA for 1 hour.

  • NF-κB Activation:

    • Stimulate the cells with LPS (1 µg/mL) for 6 hours. Include a vehicle-treated, unstimulated control and a vehicle-treated, LPS-stimulated control.

  • Luciferase Assay:

    • Lyse the cells and measure luciferase activity according to the manufacturer's instructions using a luminometer.

  • Data Analysis:

    • Normalize the luciferase signal to the vehicle-treated, LPS-stimulated control.

    • Plot the dose-response curves for both batches of HEA and compare their IC50 values.

Mandatory Visualizations

Signaling_Pathway_of_HEA_in_NF_kappa_B_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex I_kappa_B IκB IKK_complex->I_kappa_B phosphorylates NF_kappa_B NF-κB I_kappa_B->NF_kappa_B releases NF_kappa_B_nucleus NF-κB NF_kappa_B->NF_kappa_B_nucleus translocates HEA N6-(2-hydroxyethyl)adenosine HEA->IKK_complex inhibits Inflammatory_Genes Inflammatory Gene Transcription NF_kappa_B_nucleus->Inflammatory_Genes activates

Caption: Inhibition of the NF-κB signaling pathway by N6-(2-hydroxyethyl)adenosine.

Experimental_Workflow_for_HEA_Validation cluster_preparation Preparation cluster_validation Validation cluster_decision Decision start Receive New Batch of HEA coa_check Review Certificate of Analysis start->coa_check stock_prep Prepare Stock Solution in DMSO coa_check->stock_prep purity_check Purity Assessment (HPLC) stock_prep->purity_check activity_assay Functional Assay (e.g., NF-κB Reporter) stock_prep->activity_assay compare_results Compare with Previous Batch/Specifications purity_check->compare_results activity_assay->compare_results accept Accept Batch for Experiments compare_results->accept Meets Criteria reject Reject Batch / Contact Supplier compare_results->reject Does Not Meet Criteria

Caption: Workflow for validating a new batch of N6-(2-hydroxyethyl)adenosine.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Anti-Tumor Effects of N6-(2-hydroxyethyl)adenosine and Cordycepin

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of oncological research, natural nucleoside analogs present a promising avenue for the development of novel therapeutics. Amon...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of oncological research, natural nucleoside analogs present a promising avenue for the development of novel therapeutics. Among these, N6-(2-hydroxyethyl)adenosine (HEA) and Cordycepin (B1669437), both adenosine (B11128) derivatives, have garnered significant attention for their anti-tumor properties. This guide provides a comprehensive comparison of their anti-tumor effects, supported by experimental data, detailed methodologies, and visual representations of their molecular mechanisms to aid researchers in their drug discovery and development endeavors.

Quantitative Comparison of Anti-Tumor Effects

The following tables summarize the cytotoxic effects of HEA and Cordycepin on various cancer cell lines, providing a quantitative basis for comparison.

Table 1: Comparison of IC50 Values (µM) in Gastric Cancer Cell Lines

CompoundSGC-7901AGS
N6-(2-hydroxyethyl)adenosine (HEA) 86.66[1]94.46[1]
Cordycepin 32 (48h)[2]150 (48h)

Table 2: Comparison of IC50 Values (µM) in Other Cancer Cell Lines

CompoundNB-4 (Leukemia)U937 (Leukemia)ECA109 (Esophageal)TE-1 (Esophageal)
Cordycepin 73.2 (48h)[3]90.4 (48h)[3]205.1 (48h)192.5 (48h)

Mechanisms of Anti-Tumor Action

Both HEA and Cordycepin exert their anti-tumor effects through the modulation of several key cellular processes, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Induction of Apoptosis
  • N6-(2-hydroxyethyl)adenosine (HEA): HEA has been shown to induce caspase-dependent apoptosis in gastric carcinoma cells. This process is associated with the generation of reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the induction of endoplasmic reticulum (ER) stress.[4]

  • Cordycepin: Cordycepin induces apoptosis through both intrinsic and extrinsic pathways in a variety of cancer cells. It activates caspase-8 and -9, leading to the cleavage of caspase-3 and PARP.[5] This process is often mediated by the upregulation of p53 and the release of cytochrome c from the mitochondria.[5] Furthermore, Cordycepin can induce apoptosis by generating ROS and inhibiting the PI3K/Akt signaling pathway.[2]

Cell Cycle Arrest
  • N6-(2-hydroxyethyl)adenosine (HEA): In human gastric cancer SGC-7901 cells, HEA has been observed to induce S phase arrest.[6]

  • Cordycepin: Cordycepin has been reported to induce cell cycle arrest at different phases depending on the cancer cell type. For instance, it causes S-phase arrest in leukemia cells by inhibiting the expression of cyclin A2, cyclin E, and CDK2.[5] In other cancer cell lines, it can induce G2/M phase arrest.[7]

Inhibition of Metastasis
  • N6-(2-hydroxyethyl)adenosine (HEA): The effect of HEA on cancer cell metastasis has not been extensively studied and is an area for future research.

  • Cordycepin: Cordycepin has demonstrated the ability to inhibit the migration and invasion of various cancer cells, a crucial step in metastasis.[7][8]

Signaling Pathways

The anti-tumor effects of HEA and Cordycepin are orchestrated by their influence on distinct signaling pathways.

N6-(2-hydroxyethyl)adenosine (HEA) Signaling

HEA is known to inhibit the NF-κB and TGF-β/Smad signaling pathways, which are crucial for inflammation and cell proliferation.[2][9]

HEA_Signaling HEA N6-(2-hydroxyethyl)adenosine NFkB_pathway NF-κB Pathway HEA->NFkB_pathway Smad_pathway TGF-β/Smad Pathway HEA->Smad_pathway ER_Stress ER Stress HEA->ER_Stress Autophagy Autophagy HEA->Autophagy Inflammation Inflammation NFkB_pathway->Inflammation Proliferation Cell Proliferation Smad_pathway->Proliferation Apoptosis Apoptosis ER_Stress->Apoptosis Autophagy->Apoptosis

HEA Signaling Pathways
Cordycepin Signaling

Cordycepin modulates a broader range of signaling pathways, including the p53, MAPK, and PI3K/Akt pathways, leading to the induction of apoptosis and cell cycle arrest.[5][7][8]

Cordycepin_Signaling Cordycepin Cordycepin p53_pathway p53 Pathway Cordycepin->p53_pathway MAPK_pathway MAPK Pathway Cordycepin->MAPK_pathway PI3K_Akt_pathway PI3K/Akt Pathway Cordycepin->PI3K_Akt_pathway Apoptosis Apoptosis p53_pathway->Apoptosis CellCycleArrest Cell Cycle Arrest p53_pathway->CellCycleArrest MAPK_pathway->Apoptosis PI3K_Akt_pathway->Apoptosis

Cordycepin Signaling Pathways

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.

Cell Viability Assay (CCK-8 Assay)

This protocol is adapted from the methodology used to assess the cytotoxicity of HEA in gastric cancer cells.[1]

  • Cell Seeding: Seed SGC-7901 or AGS cells in 96-well plates at a density of 5 x 10³ cells/well and culture for 24 hours.

  • Treatment: Add 200 µL of DMEM medium containing various concentrations of HEA or Cordycepin to each well. Each concentration should be repeated in at least three wells.

  • Incubation: After 48 hours of treatment, add 10 µL of CCK-8 solution to each well and incubate at 37°C for 2 hours.

  • Measurement: Measure the absorbance at 450 nm (A450) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control. The IC50 value is determined as the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on the methods used to evaluate apoptosis induction by HEA and Cordycepin.[1]

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of HEA or Cordycepin for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Staining: Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Migration Assay (Wound Healing Assay)

This is a standard protocol to assess the effect of the compounds on cell migration.

  • Cell Seeding: Grow a confluent monolayer of cancer cells in a 6-well plate.

  • Wound Creation: Create a "scratch" in the monolayer using a sterile pipette tip.

  • Treatment: Wash the cells with PBS to remove debris and add fresh medium containing the desired concentration of HEA or Cordycepin.

  • Imaging: Capture images of the scratch at 0 hours and at various time points (e.g., 24, 48 hours) using a microscope.

  • Data Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration and wound closure.

Cell Invasion Assay (Transwell Assay)

This protocol is used to evaluate the invasive potential of cancer cells.

  • Chamber Preparation: Coat the upper chamber of a Transwell insert (with an 8 µm pore size membrane) with Matrigel.

  • Cell Seeding: Seed cancer cells in the upper chamber in a serum-free medium containing the test compound (HEA or Cordycepin).

  • Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate the plate for 24-48 hours.

  • Analysis: Remove the non-invading cells from the upper surface of the membrane. Fix and stain the cells that have invaded the lower surface of the membrane.

  • Quantification: Count the number of invaded cells in several microscopic fields to determine the extent of invasion.

Comparative Experimental Workflow

The following diagram illustrates a typical workflow for comparing the anti-tumor effects of N6-(2-hydroxyethyl)adenosine and Cordycepin.

Experimental_Workflow cluster_start Initial Screening cluster_cytotoxicity Cytotoxicity Assessment cluster_mechanism Mechanism of Action cluster_metastasis_assays cluster_signaling Signaling Pathway Analysis cluster_conclusion Conclusion Start Select Cancer Cell Lines (e.g., SGC-7901, AGS) Cytotoxicity CCK-8 / MTT Assay Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Apoptosis Apoptosis Assay (Annexin V-FITC/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle Metastasis Metastasis Assays IC50->Metastasis WesternBlot Western Blot Analysis Apoptosis->WesternBlot CellCycle->WesternBlot WoundHealing Wound Healing Assay (Migration) Metastasis->WoundHealing Transwell Transwell Assay (Invasion) Metastasis->Transwell Comparison Comparative Analysis of HEA and Cordycepin WoundHealing->Comparison Transwell->Comparison WesternBlot->Comparison

Comparative Experimental Workflow

Conclusion

Both N6-(2-hydroxyethyl)adenosine and Cordycepin exhibit promising anti-tumor activities, albeit through partially distinct mechanisms. Cordycepin has been more extensively studied and demonstrates a broader spectrum of activity across various cancer types and signaling pathways. HEA, while less characterized, shows significant cytotoxic and pro-apoptotic effects, particularly in gastric cancer, by targeting the NF-κB and Smad pathways and inducing ER stress.

This comparative guide highlights the therapeutic potential of both compounds and underscores the need for further research, especially direct comparative studies and investigations into the anti-metastatic potential of HEA. The provided data and protocols offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the anti-cancer mechanisms of these intriguing nucleoside analogs.

References

Comparative

Unveiling the Action of N6-(2-hydroxyethyl)adenosine: A Comparative Guide to Mechanism of Action Validation Using Gene Silencing

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of N6-(2-hydroxyethyl)adenosine (N6-HEA) with alternative adenosine (B11128) analogs, focusing on the val...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of N6-(2-hydroxyethyl)adenosine (N6-HEA) with alternative adenosine (B11128) analogs, focusing on the validation of its mechanism of action through gene silencing techniques. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding of this promising therapeutic compound.

N6-(2-hydroxyethyl)adenosine (N6-HEA), a purine (B94841) nucleoside analog found in fungi like Cordyceps cicadae, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-fibrotic effects.[1][2][3] The primary proposed mechanisms of action involve the inhibition of key signaling pathways such as NF-κB and TGF-β1/Smad, as well as the induction of apoptosis and autophagy through endoplasmic reticulum (ER) stress.[1][2][4] This guide delves into how gene silencing, a powerful tool for target validation, can be employed to unequivocally confirm these mechanisms and compares N6-HEA to its structural and functional relatives, adenosine and cordycepin (B1669437).

Performance Comparison: N6-HEA vs. Alternatives

To objectively assess the efficacy of N6-HEA, we compare its reported effects on key molecular targets with those of adenosine and cordycepin. The following tables summarize quantitative data from various studies, highlighting the impact of these compounds on gene and protein expression.

Table 1: Comparative Effects on Inflammatory Gene Expression
CompoundTarget Gene/ProteinCell LineConcentrationFold Change/InhibitionCitation
N6-HEA TNF-αRAW 264.75-20 µg/mL[1]
IL-1βRAW 264.75-20 µg/mL[1]
IL-10RAW 264.75-20 µg/mL[1]
NF-κBHK-220 µM[3]
Adenosine (Acts via A2A receptors to reduce inflammation)VariousN/A(Generally anti-inflammatory)[5]
Cordycepin NF-κBVariousN/A[6][7]
Table 2: Comparative Effects on Fibrosis-Related Gene Expression
CompoundTarget Gene/ProteinCell LineConcentrationFold Change/InhibitionCitation
N6-HEA Collagen INRK-49F5-20 µg/mL[1]
α-SMANRK-49F5-20 µg/mL[1]
FibronectinNRK-49F5-20 µg/mL[1]
TGF-β1(in vivo)7.5 mg/kg[2]
Adenosine (Anti-fibrotic effects mediated by A2A and A2B receptors)VariousN/A(Generally anti-fibrotic)[5]
Cordycepin (Inhibits fibrosis, mechanism less defined)VariousN/A
Table 3: Comparative Effects on ER Stress and Apoptosis-Related Gene Expression
CompoundTarget Gene/ProteinCell LineConcentrationFold Change/InhibitionCitation
N6-HEA ATF-6HK-220 µM↓ (reverses DCF-induced upregulation)[1]
PERKHK-220 µM↓ (reverses DCF-induced upregulation)[1]
IRE1αHK-220 µM↓ (reverses DCF-induced upregulation)[1]
CHOPHK-220 µM↓ (reverses DCF-induced upregulation)[1]
Caspase-dependent apoptosisSGC-7901, AGS0-300 µM[2]
Adenosine (Can be pro- or anti-apoptotic depending on receptor subtype and cell type)VariousN/AN/A[5]
Cordycepin p53VariousN/A[6][7]
Apoptosis-related proteins (Bcl-2 family, Caspases)VariousN/A(Modulates expression to favor apoptosis)[6][7]

Validating the Mechanism of Action: A Gene Silencing Approach

While the data above strongly suggest the involvement of the NF-κB, TGF-β, and ER stress pathways in the activity of N6-HEA, definitive validation requires demonstrating that the compound's effects are diminished or abolished when a key component of the proposed pathway is silenced. A study on the insecticidal properties of N6-HEA has successfully used RNA interference (RNAi) to show that its toxicity to Plutella xylostella is dependent on the adenosine receptor (PxAdoR).[8]

Below, we outline a hypothetical experimental workflow for validating the anti-inflammatory mechanism of N6-HEA in mammalian cells using siRNA-mediated gene silencing of a key signaling molecule, such as the p65 subunit of NF-κB (RELA).

G Experimental Workflow for Validating N6-HEA's Anti-inflammatory Mechanism cluster_0 Cell Culture and Transfection cluster_1 Treatment and Stimulation cluster_2 Analysis cluster_3 Expected Outcome A Seed RAW 264.7 macrophages B Transfect with siRNA (Negative Control or RELA-specific) A->B C Incubate for 48h for gene knockdown B->C D Treat with N6-HEA C->D E Stimulate with LPS to induce inflammation D->E F Measure TNF-α and IL-1β expression (qPCR and ELISA) E->F G Assess NF-κB p65 protein levels (Western Blot) E->G H N6-HEA's inhibitory effect on TNF-α/IL-1β is attenuated in RELA-silenced cells F->H G->H

Caption: Workflow for validating N6-HEA's anti-inflammatory mechanism via NF-κB pathway using siRNA.

Signaling Pathways at Play

The following diagrams illustrate the proposed signaling pathways through which N6-HEA is believed to exert its therapeutic effects. Gene silencing of the central nodes in these pathways would serve to validate their role in the compound's mechanism of action.

G Proposed Anti-inflammatory and Anti-fibrotic Signaling Pathway of N6-HEA cluster_0 NF-κB Pathway cluster_1 TGF-β/Smad Pathway N6HEA N6-HEA IKK IKK N6HEA->IKK inhibits TGFB_R TGF-β Receptor N6HEA->TGFB_R inhibits IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB inhibits NFkappaB_nucleus NF-κB (nucleus) NFkappaB->NFkappaB_nucleus translocates Inflammatory_Genes Inflammatory Genes (TNF-α, IL-1β) NFkappaB_nucleus->Inflammatory_Genes activates transcription Smad23 Smad2/3 TGFB_R->Smad23 phosphorylates Smad_complex Smad2/3-Smad4 complex Smad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Smad_nucleus Smad complex (nucleus) Smad_complex->Smad_nucleus translocates Fibrosis_Genes Fibrosis Genes (Collagen I, α-SMA) Smad_nucleus->Fibrosis_Genes activates transcription

Caption: N6-HEA's proposed inhibition of NF-κB and TGF-β/Smad signaling pathways.

G Proposed Pro-apoptotic Signaling Pathway of N6-HEA via ER Stress N6HEA N6-HEA ROS ↑ ROS N6HEA->ROS ER_Stress ER Stress ROS->ER_Stress PERK PERK ER_Stress->PERK ATF6 ATF6 ER_Stress->ATF6 IRE1 IRE1α ER_Stress->IRE1 CHOP CHOP PERK->CHOP ATF6->CHOP IRE1->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Caption: N6-HEA's proposed induction of apoptosis through the ER stress pathway.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are standard protocols for key experiments involved in the gene silencing validation of N6-HEA's mechanism of action.

Protocol 1: siRNA Transfection for Gene Silencing
  • Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages for inflammation studies, or SGC-7901 gastric cancer cells for apoptosis studies) in a 6-well plate at a density of 2 x 10^5 cells per well in antibiotic-free growth medium. Incubate at 37°C in a CO2 incubator until cells are 50-70% confluent (typically 18-24 hours).

  • siRNA-Lipid Complex Formation:

    • Solution A: Dilute 20-80 pmol of siRNA (e.g., targeting RELA for NF-κB pathway, SMAD4 for TGF-β pathway, or CHOP for ER stress pathway) in 100 µL of serum-free medium (e.g., Opti-MEM). A non-targeting scrambled siRNA should be used as a negative control.

    • Solution B: Dilute 2-8 µL of a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in 100 µL of serum-free medium.

    • Combine Solution A and Solution B, mix gently, and incubate at room temperature for 15-45 minutes to allow for complex formation.

  • Transfection: Add the siRNA-lipid complex mixture to the cells.

  • Incubation: Incubate the cells for 24-72 hours at 37°C. The optimal time for knockdown should be determined empirically for each target.

Protocol 2: Validation of Gene Knockdown by Quantitative Real-Time PCR (qPCR)
  • RNA Extraction: Following the incubation period, lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based assay with primers specific for the target gene and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method to determine the percentage of knockdown in siRNA-treated cells compared to the negative control. A knockdown of ≥70% is generally considered effective.[9]

Protocol 3: Validation of Protein Knockdown by Western Blotting
  • Protein Extraction: Lyse the transfected cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-p65, anti-SMAD4, anti-CHOP) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control, such as an antibody against GAPDH or β-actin, should be used to ensure equal protein loading.

By following these rigorous experimental approaches, researchers can effectively validate the mechanism of action of N6-HEA and other promising therapeutic compounds, paving the way for their further development and clinical application.

References

Validation

A Comparative Analysis of N6-(2-hydroxyethyl)adenosine and 5-fluorouracil in Gastric Cancer Models

In the landscape of gastric cancer therapeutics, the established chemotherapeutic agent 5-fluorouracil (B62378) (5-FU) is now being compared with emerging natural compounds like N6-(2-hydroxyethyl)adenosine (HEA), an ade...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of gastric cancer therapeutics, the established chemotherapeutic agent 5-fluorouracil (B62378) (5-FU) is now being compared with emerging natural compounds like N6-(2-hydroxyethyl)adenosine (HEA), an adenosine (B11128) derivative found in various fungi.[1][2] This guide provides a detailed, data-driven comparison of HEA and 5-FU, focusing on their efficacy, mechanisms of action, and experimental validation in preclinical gastric cancer models. This objective analysis is intended for researchers, scientists, and professionals in drug development to inform future research and therapeutic strategies.

Performance Data Summary

The following tables summarize the quantitative data on the anti-cancer effects of HEA and 5-FU in various gastric cancer cell lines.

Table 1: In Vitro Cytotoxicity of N6-(2-hydroxyethyl)adenosine (HEA) in Gastric Cancer Cell Lines

Cell LineIC50 Value (µM)Treatment DurationReference
SGC-790186.66Not Specified[3]
AGS94.46Not Specified[3]

Table 2: In Vitro Effects of 5-fluorouracil (5-FU) in Gastric Cancer Cell Lines

Cell LineConcentrationEffectObservation TimeReference
MKN-74 (wild-type p53)1 mM~14% apoptosis72 h[4][5]
MKN-45 (wild-type p53)1 mM~12% apoptosis72 h[4][5]
MKN-28 (mutated p53)1 mM~3% apoptosis72 h[4][5]
KATO-III (deleted p53)1 mM~0.5% apoptosis72 h[4][5]
BGC-82340 µg/ml (IC50)Inhibition of cell viability48 h[6]
AGS60 µg/ml (IC50)Inhibition of cell viability48 h[6]

Mechanisms of Action

N6-(2-hydroxyethyl)adenosine and 5-fluorouracil employ distinct mechanisms to induce cancer cell death.

N6-(2-hydroxyethyl)adenosine (HEA): This natural adenosine derivative induces apoptosis in gastric carcinoma cells through the induction of endoplasmic reticulum (ER) stress and autophagy.[1][7] HEA treatment leads to the production of reactive oxygen species (ROS) and depolarization of the mitochondrial membrane potential, triggering caspase-dependent apoptosis.[1][7] It also promotes intracellular calcium ion (Ca2+) related ER stress.[1]

5-fluorouracil (5-FU): As a cornerstone of chemotherapy, 5-FU primarily acts as an antimetabolite.[8] Its cytotoxic effects are mediated through multiple mechanisms. The primary mechanism is the inhibition of thymidylate synthase (TS), an enzyme critical for the synthesis of thymidylate, a necessary component of DNA.[9][10] This leads to "thymineless death" in rapidly dividing cancer cells.[9] Additionally, 5-FU metabolites can be incorporated into both RNA and DNA, disrupting their normal functions and contributing to cell death.[10][11] The efficacy of 5-FU-induced apoptosis has been shown to be dependent on the p53 gene status in gastric cancer cells, with wild-type p53 cells being more sensitive.[4][5]

Signaling Pathway Diagrams

HEA_Signaling_Pathway HEA N6-(2-hydroxyethyl)adenosine (HEA) ROS Reactive Oxygen Species (ROS) Production HEA->ROS MMP Mitochondrial Membrane Potential Depolarization HEA->MMP ER_Stress Endoplasmic Reticulum (ER) Stress HEA->ER_Stress ROS->MMP Caspases Caspase Activation MMP->Caspases Ca2 Intracellular Ca2+ Increase ER_Stress->Ca2 Autophagy Autophagy ER_Stress->Autophagy Ca2->Caspases Apoptosis Apoptosis Autophagy->Apoptosis Caspases->Apoptosis

Caption: Signaling pathway of N6-(2-hydroxyethyl)adenosine in gastric cancer cells.

five_FU_Signaling_Pathway five_FU 5-fluorouracil (5-FU) FdUMP FdUMP five_FU->FdUMP FUTP FUTP five_FU->FUTP FdUTP FdUTP five_FU->FdUTP TS Thymidylate Synthase (TS) Inhibition FdUMP->TS RNA_inc RNA Incorporation & Disruption FUTP->RNA_inc DNA_inc DNA Incorporation & Damage FdUTP->DNA_inc DNA_syn DNA Synthesis Inhibition TS->DNA_syn p53 p53 Activation (in wild-type cells) DNA_syn->p53 RNA_inc->p53 DNA_inc->p53 Apoptosis Apoptosis p53->Apoptosis

Caption: Mechanism of action of 5-fluorouracil in gastric cancer cells.

Experimental Protocols

A detailed understanding of the methodologies used to generate the presented data is crucial for interpretation and replication.

Cell Viability Assay (MTT Assay): Gastric cancer cells (e.g., SGC-7901, AGS, BGC-823) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of HEA or 5-FU for specified durations (e.g., 24, 48, 72 hours). Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals. The formazan is then solubilized, and the absorbance is measured using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[6]

Apoptosis Analysis (Flow Cytometry): Apoptosis is quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. Gastric cancer cells are treated with HEA or 5-FU for a designated time. After treatment, both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in binding buffer. Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark. The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis. The percentage of apoptotic cells is determined from the flow cytometry data.[4][5]

In Vivo Tumor Xenograft Model: Female BALB/c nude mice are used for in vivo studies. Human gastric cancer cells (e.g., SGC-7901) are harvested and injected subcutaneously into the flank of the mice. When the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups. The treatment group receives intraperitoneal or oral administration of HEA or 5-FU at specified doses and schedules. The control group receives a vehicle control. Tumor volume and body weight are measured regularly. At the end of the experiment, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis such as immunohistochemistry to detect markers of apoptosis.[1][12]

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Gastric Cancer Cell Lines Treatment Treatment with HEA or 5-FU Cell_Culture->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT Flow Apoptosis Analysis (Flow Cytometry) Treatment->Flow Xenograft Tumor Xenograft Model (Nude Mice) Tumor_Induction Subcutaneous Injection of Cancer Cells Xenograft->Tumor_Induction In_Vivo_Treatment Systemic Administration of HEA or 5-FU Tumor_Induction->In_Vivo_Treatment Monitoring Tumor Growth and Body Weight Monitoring In_Vivo_Treatment->Monitoring Analysis Tumor Excision and Analysis Monitoring->Analysis

Caption: General experimental workflow for evaluating anti-cancer agents.

Conclusion

This comparative guide highlights the distinct profiles of N6-(2-hydroxyethyl)adenosine and 5-fluorouracil in preclinical gastric cancer models. While 5-FU remains a standard of care with a well-documented mechanism of action, it is associated with the development of resistance.[8] HEA, a natural compound, presents a promising alternative or complementary therapeutic agent, inducing apoptosis through ER stress and autophagy.[1] The provided data and protocols offer a foundation for researchers to further investigate the potential of HEA and to design studies for combination therapies that could enhance the efficacy of current gastric cancer treatments. Direct comparative studies are warranted to definitively establish the relative potency and potential synergistic effects of these two compounds.

References

Comparative

A Comparative Analysis of N6-(2-hydroxyethyl)adenosine and Other Adenosine Analogs: A Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the nuanced activities of adenosine (B11128) analogs is crucial for advancing therapeutic strategies in areas ranging from inflammation and o...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced activities of adenosine (B11128) analogs is crucial for advancing therapeutic strategies in areas ranging from inflammation and oncology to cardiovascular disease. This guide provides a comparative analysis of N6-(2-hydroxyethyl)adenosine (HEA), a naturally occurring adenosine derivative, and other well-characterized adenosine analogs. While direct comparative quantitative data on the receptor binding affinity of HEA is limited in publicly available literature, this guide summarizes its known biological effects and presents a comparative framework using established adenosine receptor modulators.

N6-(2-hydroxyethyl)adenosine has garnered scientific interest for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and anti-fibrotic properties.[1][2] These effects are primarily attributed to its modulation of key signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Transforming Growth Factor-beta/Smad (TGF-β/Smad).[1][2] In contrast, other adenosine analogs have been extensively characterized by their specific affinities for the four adenosine receptor subtypes (A1, A2A, A2B, and A3), which mediate the physiological effects of adenosine.

Quantitative Comparison of Adenosine Analogs

Table 1: Comparative Binding Affinities (Ki in nM) of Adenosine and Selected Analogs at Human Adenosine Receptor Subtypes

CompoundA1 Receptor Ki (nM)A2A Receptor Ki (nM)A2B Receptor Ki (nM)A3 Receptor Ki (nM)
Adenosine43076014,0001,100
2-Aminoadenosine1,200 (IC50)76-5,800
NECA (5'-N-Ethylcarboxamidoadenosine)6.4141,20025
CGS21680180225,0001,500
R-PIA (N6-(R)-phenylisopropyladenosine)1.126014,0004,200

Data compiled from various sources and should be considered representative. Experimental conditions may vary between studies.

Table 2: Functional Potency (EC50 in nM) of Selected Adenosine Analogs

CompoundReceptorAssay TypeEC50 (nM)
NECAA1Gi/Go Activation21.9
NECAA2AcAMP Flux27.5
CGS21680A2AcAMP Accumulation38

Data compiled from various sources and should be considered representative. Experimental conditions may vary between studies.[3][4][5]

Biological Activity and Signaling Pathways of N6-(2-hydroxyethyl)adenosine

N6-(2-hydroxyethyl)adenosine has been shown to exert a range of biological effects, primarily through the modulation of intracellular signaling cascades rather than high-affinity interaction with a specific adenosine receptor subtype.

Anti-Inflammatory Effects: HEA has been demonstrated to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.[2] This is achieved, in part, through the inhibition of the NF-κB signaling pathway.[2]

Anti-Fibrotic Activity: In models of renal interstitial fibrosis, HEA has been shown to decrease the expression of fibrosis-related proteins like collagen I and α-SMA.[2] This effect is mediated by the suppression of the TGF-β1/Smad signaling pathway.[6][7]

Anti-Tumor Properties: HEA has exhibited cytotoxic effects against gastric carcinoma cells by inducing apoptosis and autophagy.[1]

Insecticidal Activity: Interestingly, HEA has also been found to have insecticidal properties against certain pests, an effect potentially mediated through insect adenosine receptors.[8]

While the direct interaction of HEA with adenosine receptors is not fully elucidated, some evidence suggests it may act as an agonist at the A3 adenosine receptor.[9] Another study speculates a potential interaction with the A1 receptor.[8] However, without quantitative binding data, the precise role of adenosine receptors in mediating the effects of HEA remains to be definitively determined.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms discussed, the following diagrams illustrate the key signaling pathways and experimental workflows relevant to the study of adenosine analogs.

Adenosine_Receptor_Signaling cluster_A1_A3 A1 & A3 Receptor Signaling cluster_A2 A2A & A2B Receptor Signaling cluster_Gq A2B & A3 (Gq) Signaling A1_A3 A1 / A3 Receptors Gi Gi/o Protein A1_A3->Gi Agonist AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibits cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease A2_A2B A2A / A2B Receptors Gs Gs Protein A2_A2B->Gs Agonist AC_activate Adenylyl Cyclase Gs->AC_activate Activates cAMP_increase ↑ cAMP AC_activate->cAMP_increase A2B_A3_Gq A2B / A3 Receptors Gq Gq Protein A2B_A3_Gq->Gq Agonist PLC Phospholipase C Gq->PLC Activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_increase ↑ Intracellular Ca²⁺ IP3_DAG->Ca_increase

Caption: Adenosine Receptor Signaling Pathways.

Radioligand_Binding_Assay cluster_workflow Competitive Radioligand Binding Assay Workflow prep Prepare Cell Membranes Expressing Receptor incubate Incubate Membranes with Radioligand and Test Compound prep->incubate radioligand Radiolabeled Ligand (e.g., [3H]CGS21680) radioligand->incubate test_compound Unlabeled Test Compound (e.g., HEA) test_compound->incubate filter Separate Bound and Free Radioligand via Filtration incubate->filter measure Measure Radioactivity of Bound Ligand filter->measure analyze Data Analysis (IC50 → Ki determination) measure->analyze

Caption: Radioligand Binding Assay Workflow.

cAMP_Assay cluster_workflow cAMP Accumulation Functional Assay Workflow plate_cells Plate Cells Expressing Receptor of Interest add_compound Add Test Compound (Agonist or Antagonist) plate_cells->add_compound stimulate Stimulate with Forskolin (B1673556) (for Gi-coupled receptors) add_compound->stimulate if applicable incubate Incubate to Allow cAMP Production/Inhibition add_compound->incubate stimulate->incubate lyse Lyse Cells to Release Intracellular cAMP incubate->lyse detect Detect cAMP Levels (e.g., ELISA, HTRF) lyse->detect analyze Data Analysis (EC50/IC50 determination) detect->analyze

Caption: cAMP Functional Assay Workflow.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of adenosine analogs. The following are outlines of standard protocols used in the field.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radioligand for a specific receptor.[10][11]

1. Membrane Preparation:

  • Culture cells stably or transiently expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).

  • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

  • Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

2. Competitive Binding Assay:

  • In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [³H]CGS 21680 for A2A receptors) to each well.[10]

  • Add increasing concentrations of the unlabeled test compound (e.g., N6-(2-hydroxyethyl)adenosine).

  • To determine non-specific binding, add a high concentration of a non-radiolabeled standard agonist (e.g., NECA) to a set of control wells.[12]

  • Add the prepared cell membranes to initiate the binding reaction.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).[11]

  • Terminate the reaction by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 value to a Ki value (inhibition constant) using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assay

This cell-based assay measures the ability of a compound to act as an agonist or antagonist at Gs- or Gi-coupled adenosine receptors by quantifying changes in intracellular cyclic AMP (cAMP) levels.[4][13][14]

1. Cell Culture and Plating:

  • Use a cell line stably expressing the adenosine receptor of interest (e.g., HEK293 cells).

  • Plate the cells in a 96-well plate and allow them to adhere overnight.[13]

2. Agonist Mode Assay (for Gs-coupled receptors like A2A and A2B):

  • Wash the cells with a suitable assay buffer.

  • Add increasing concentrations of the test compound (potential agonist).

  • Incubate for a specific period to allow for cAMP production.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA or HTRF-based).

3. Agonist Mode Assay (for Gi-coupled receptors like A1 and A3):

  • Wash the cells with assay buffer.

  • Add a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production.

  • Concurrently, add increasing concentrations of the test compound.

  • Incubate and then measure the intracellular cAMP levels. A decrease in forskolin-stimulated cAMP indicates Gi activation.

4. Antagonist Mode Assay:

  • Pre-incubate the cells with increasing concentrations of the test compound (potential antagonist).

  • Add a known agonist for the receptor at a concentration that elicits a submaximal response (e.g., EC80).

  • Incubate and measure the cAMP levels. A rightward shift in the agonist's dose-response curve indicates competitive antagonism.

5. Data Analysis:

  • For agonist assays, plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

  • For antagonist assays, the IC50 value can be determined, which represents the concentration of the antagonist that inhibits 50% of the agonist's response.

Conclusion

N6-(2-hydroxyethyl)adenosine presents an interesting profile of biological activities, with significant effects on key inflammatory and fibrotic signaling pathways. While its direct interaction with adenosine receptors requires further quantitative characterization, the established methodologies for receptor binding and functional assays provide a clear path for future investigations. A comprehensive understanding of how HEA and other adenosine analogs interact with their cellular targets will be instrumental in the development of novel therapeutics for a wide range of diseases. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to advancing the field of purinergic signaling.

References

Validation

Validating the Induction of Endoplasmic Reticulum Stress by N6-(2-hydroxyethyl)adenosine Using Specific Inhibitors: A Comparative Guide

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies to validate the induction of Endoplasmic Reticulum (ER) stress by N6-(2-hydroxyethyl)adenosine...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies to validate the induction of Endoplasmic Reticulum (ER) stress by N6-(2-hydroxyethyl)adenosine (N6A), also known as HEA. We present supporting experimental data from existing literature and detailed protocols for utilizing specific inhibitors of the Unfolded Protein Response (UPR) pathways.

N6-(2-hydroxyethyl)adenosine, a naturally occurring adenosine (B11128) derivative, has been shown to elicit various biological effects, including the induction of ER stress, which can lead to apoptosis in cancer cells.[1][2][3][4] The ER stress response is primarily mediated by three signaling pathways: the PKR-like ER kinase (PERK), the inositol-requiring enzyme 1 (IRE1), and the activating transcription factor 6 (ATF6). Validating the specific pathway(s) through which N6A induces ER stress is crucial for understanding its mechanism of action and for its potential therapeutic development. This guide outlines the use of specific inhibitors to dissect the involvement of each of these UPR branches.

Comparative Analysis of UPR Pathway Activation by N6A

Studies have indicated that N6A treatment in various cell lines leads to the activation of key markers associated with all three branches of the UPR. In human proximal tubular cells, N6A has been shown to regulate the GRP78/ATF6/PERK/IRE1α/CHOP pathway.[5][6][7] Similarly, in gastric carcinoma cells, N6A treatment resulted in increased protein expression of ATF-4, CHOP, and GRP78.[2]

To definitively ascertain the role of each UPR branch in mediating the effects of N6A, a comparative study using specific inhibitors is proposed. The expected outcomes of such an experiment, based on the current understanding of N6A's effects, are summarized in the tables below.

Data Presentation: Expected Effects of UPR Inhibitors on N6A-Induced ER Stress Markers

Table 1: Effect on PERK Pathway Markers

Treatmentp-PERKp-eIF2αATF4 mRNACHOP Protein
ControlBaselineBaselineBaselineBaseline
N6AIncreasedIncreasedIncreasedIncreased
N6A + GSK2606414 (PERK Inhibitor)AttenuatedAttenuatedAttenuatedAttenuated
GSK2606414 aloneBaselineBaselineBaselineBaseline

Table 2: Effect on IRE1 Pathway Markers

Treatmentp-IRE1αXBP1s mRNA
ControlBaselineBaseline
N6AIncreasedIncreased
N6A + 4µ8C (IRE1α Inhibitor)AttenuatedAttenuated
4µ8C aloneBaselineBaseline

Table 3: Effect on ATF6 Pathway Markers

TreatmentCleaved ATF6 (p50)GRP78 (BiP) Protein
ControlBaselineBaseline
N6AIncreasedIncreased
N6A + Ceapin-A7 (ATF6 Inhibitor)AttenuatedAttenuated
Ceapin-A7 aloneBaselineBaseline

Experimental Protocols

Detailed methodologies for the key experiments required to validate the induction of ER stress by N6A are provided below.

Cell Culture and Treatment with N6A and UPR Inhibitors
  • Cell Seeding: Plate the desired cell line (e.g., SGC-7901 gastric cancer cells) in 6-well plates at a density that allows for 70-80% confluency at the time of treatment.

  • Inhibitor Pre-treatment: Pre-treat the cells with the specific UPR inhibitors for 1-2 hours prior to N6A treatment. Suggested concentrations are:

    • PERK Inhibitor: GSK2606414 (1 µM)[8]

    • IRE1α RNase Inhibitor: 4µ8C (10-60 µM)[9][10]

    • ATF6 Inhibitor: Ceapin-A7 (5-10 µM)[11]

  • N6A Treatment: Add N6A to the desired final concentration (e.g., 50-150 µM, based on cell line sensitivity) to the media already containing the inhibitors.[2]

  • Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, or 24 hours) to assess both early and late ER stress responses.

  • Harvesting: After incubation, harvest the cells for subsequent protein and RNA analysis.

Western Blot Analysis of ER Stress Markers
  • Protein Extraction: Lyse the harvested cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:

    • p-PERK, total PERK

    • p-eIF2α, total eIF2α

    • ATF6 (to detect both full-length and cleaved forms)

    • GRP78 (BiP)

    • CHOP

    • A loading control (e.g., β-actin or GAPDH)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[12]

Quantitative Real-Time PCR (qPCR) for ER Stress-Related Genes
  • RNA Extraction: Extract total RNA from the harvested cells using a suitable kit (e.g., TRIzol or column-based kits).

  • cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using SYBR Green or TaqMan probes with specific primers for:

    • ATF4

    • Spliced XBP1 (XBP1s)

    • A housekeeping gene for normalization (e.g., GAPDH or ACTB)

  • Data Analysis: Analyze the relative gene expression using the 2-ΔΔCt method.[12][13]

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

ER_Stress_Signaling_Pathways cluster_ER ER Lumen cluster_Membrane ER Membrane cluster_Cytosol Cytosol/Nucleus unfolded_proteins Unfolded Proteins PERK PERK unfolded_proteins->PERK Activates IRE1 IRE1α unfolded_proteins->IRE1 Activates ATF6 ATF6 unfolded_proteins->ATF6 Activates BiP BiP/GRP78 BiP->PERK Inhibits BiP->IRE1 Inhibits BiP->ATF6 Inhibits eIF2a eIF2α PERK->eIF2a Phosphorylates XBP1u XBP1u mRNA IRE1->XBP1u Splices ATF6_p50 Cleaved ATF6 (p50) ATF6->ATF6_p50 Cleavage in Golgi peIF2a p-eIF2α ATF4 ATF4 peIF2a->ATF4 Translational Upregulation CHOP CHOP ATF4->CHOP Transcription XBP1s XBP1s mRNA UPR_genes UPR Target Genes (e.g., GRP78) XBP1s->UPR_genes Transcription ATF6_p50->UPR_genes Transcription Apoptosis Apoptosis CHOP->Apoptosis

Caption: The three branches of the Unfolded Protein Response (UPR) pathway.

Experimental_Workflow cluster_analysis Downstream Analysis start Seed Cells pretreatment Pre-treat with Inhibitors (GSK2606414, 4µ8C, or Ceapin-A7) start->pretreatment treatment Treat with N6A pretreatment->treatment incubation Incubate (e.g., 24h) treatment->incubation harvest Harvest Cells incubation->harvest protein_analysis Protein Extraction & Western Blot harvest->protein_analysis Protein rna_analysis RNA Extraction & qPCR harvest->rna_analysis RNA pPERK p-PERK protein_analysis->pPERK pIRE1 p-IRE1α protein_analysis->pIRE1 cATF6 Cleaved ATF6 protein_analysis->cATF6 CHOP_prot CHOP protein_analysis->CHOP_prot ATF4_rna ATF4 mRNA rna_analysis->ATF4_rna XBP1s_rna XBP1s mRNA rna_analysis->XBP1s_rna

Caption: Experimental workflow for validating N6A-induced ER stress.

Logical_Relationship cluster_UPR UPR Pathways N6A N6A PERK PERK Pathway N6A->PERK IRE1 IRE1 Pathway N6A->IRE1 ATF6 ATF6 Pathway N6A->ATF6 ER_Stress ER Stress (e.g., CHOP, GRP78) PERK->ER_Stress IRE1->ER_Stress ATF6->ER_Stress GSK GSK2606414 GSK->PERK C4u8 4µ8C C4u8->IRE1 Ceapin Ceapin-A7 Ceapin->ATF6

Caption: Logical relationship between N6A, UPR pathways, and inhibitors.

References

Comparative

Unveiling the Antioxidant Potential of N6-(2-hydroxyethyl)adenosine Across Diverse Cell Lines: A Comparative Guide

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the antioxidant activity of N6-(2-hydroxyethyl)adenosine (N6-HE-Ado), a purine (B94841) nucleoside...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the antioxidant activity of N6-(2-hydroxyethyl)adenosine (N6-HE-Ado), a purine (B94841) nucleoside analog, in various cell lines. We delve into supporting experimental data, detailed methodologies, and the underlying signaling pathways to offer a clear perspective on its therapeutic potential.

N6-(2-hydroxyethyl)adenosine, a compound isolated from Cordyceps cicadae, has demonstrated significant antioxidant properties in several in vitro and in vivo studies. Its ability to mitigate oxidative stress is a key aspect of its wide-ranging pharmacological activities, which include anti-inflammatory, neuroprotective, and renoprotective effects. This guide synthesizes the current understanding of N6-HE-Ado's antioxidant efficacy across neuronal, renal, and immune cell lines, providing a valuable resource for comparative analysis.

Comparative Analysis of Antioxidant Activity

The antioxidant capacity of N6-HE-Ado has been evaluated in multiple cell lines, each representing a different physiological system. The following tables summarize the key quantitative findings from various studies, showcasing the compound's protective effects against oxidative stress induced by different agents.

Table 1: Protective Effects of N6-(2-hydroxyethyl)adenosine on Cell Viability and Cytotoxicity

Cell LineStressorN6-HE-Ado ConcentrationOutcomeKey Findings
PC12 (Neuronal-like)Hydrogen Peroxide (H₂O₂)5-40 µMIncreased Cell ViabilityPre-treatment with HEA significantly increased the viability of H₂O₂-treated PC12 cells in a dose-dependent manner.[1][2]
PC12 (Neuronal-like)Hydrogen Peroxide (H₂O₂)5-40 µMDecreased LDH ReleaseHEA treatment dose-dependently reduced the leakage of lactate (B86563) dehydrogenase (LDH), indicating protection against cell membrane damage.[1][2]
NRK-49F (Rat Kidney Fibroblasts)Transforming Growth Factor-β1 (TGF-β1)5-20 µg/mLMaintained Cell ViabilityHEA showed no significant cytotoxicity and maintained cell viability in NRK-49F cells.[3][4]
RAW 264.7 (Mouse Macrophages)Lipopolysaccharide (LPS)5-20 µg/mLMaintained Cell ViabilityHEA did not affect the viability of RAW 264.7 cells at the tested concentrations.[3]
HK-2 (Human Kidney Proximal Tubular)Diclofenac (DCF), Meloxicam (MXC)10-20 µMProtected Against NSAID-induced CytotoxicityHEA pre-treatment significantly attenuated the decrease in cell viability caused by the NSAIDs DCF and MXC.[5][6][7]

Table 2: Effect of N6-(2-hydroxyethyl)adenosine on Markers of Oxidative Stress

Cell LineStressorN6-HE-Ado ConcentrationParameter MeasuredKey Findings
PC12 (Neuronal-like)Hydrogen Peroxide (H₂O₂)5-40 µMReactive Oxygen Species (ROS)HEA pre-treatment significantly reduced the generation of intracellular ROS induced by H₂O₂.[1][2]
PC12 (Neuronal-like)Hydrogen Peroxide (H₂O₂)5-40 µMMalondialdehyde (MDA)HEA dose-dependently decreased the levels of MDA, a marker of lipid peroxidation.[1]
PC12 (Neuronal-like)Hydrogen Peroxide (H₂O₂)5-40 µMSuperoxide Dismutase (SOD) & Glutathione Peroxidase (GSH-Px)HEA treatment significantly increased the activities of the antioxidant enzymes SOD and GSH-Px.[1]
HK-2 (Human Kidney Proximal Tubular)Diclofenac (DCF), Meloxicam (MXC)20 µMReactive Oxygen Species (ROS)HEA effectively attenuated the production of ROS induced by NSAIDs.[5][6][7]
In vivo (Diabetic Rats)Alloxan20-40 mg/kgSOD, Catalase (CAT), Glutathione (GSH) & MDA in kidney tissueHEA treatment increased the activities of SOD, CAT, and GSH, while reducing MDA levels in the kidneys of diabetic rats.[8][9]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for the key experiments cited.

Cell Viability and Cytotoxicity Assays

1. MTT Assay (Cell Viability)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11][12][13][14]

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of N6-HE-Ado for a specified period.

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

2. LDH Assay (Cytotoxicity)

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells.[15][16][17][18][19]

  • Principle: LDH, a stable cytosolic enzyme, is released into the cell culture medium upon plasma membrane damage. The assay measures the activity of this released LDH.

  • Protocol:

    • Seed cells in a 96-well plate and treat with N6-HE-Ado and/or a stressor.

    • After incubation, centrifuge the plate to pellet any detached cells.

    • Carefully transfer a portion of the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Measure the absorbance at 490 nm. The amount of color formation is proportional to the amount of LDH released.

Measurement of Oxidative Stress

Cellular Antioxidant Activity (CAA) Assay using DCFH-DA

This assay measures the ability of a compound to inhibit the intracellular generation of reactive oxygen species (ROS).[20][21][22][23][24]

  • Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The antioxidant activity is quantified by the reduction in fluorescence.

  • Protocol:

    • Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.

    • Wash the cells with PBS and then incubate with 25 µM DCFH-DA in serum-free medium for 45-60 minutes at 37°C.

    • Wash the cells again to remove excess probe.

    • Add the test compound (N6-HE-Ado) at various concentrations and incubate for 1 hour.

    • Induce oxidative stress by adding a ROS generator, such as 600 µM 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).

    • Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm every 5 minutes for 1 hour using a fluorescence plate reader.

Signaling Pathways and Mechanisms of Action

The antioxidant effects of N6-HE-Ado are intricately linked to its ability to modulate key signaling pathways involved in inflammation and cellular stress responses. The diagrams below illustrate the proposed mechanisms.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Assessment of Antioxidant Activity Cell_Seeding Seed cells in 96-well plate Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Pre_treatment Pre-treat with N6-HE-Ado Incubation_24h->Pre_treatment Stress_Induction Induce Oxidative Stress (e.g., H₂O₂, LPS) Pre_treatment->Stress_Induction MTT MTT Assay (Cell Viability) Stress_Induction->MTT LDH LDH Assay (Cytotoxicity) Stress_Induction->LDH DCFH_DA DCFH-DA Assay (ROS Levels) Stress_Induction->DCFH_DA Data_Analysis Data Analysis & Comparison MTT->Data_Analysis LDH->Data_Analysis DCFH_DA->Data_Analysis

Caption: Experimental Workflow for Assessing Antioxidant Activity.

The protective effects of N6-HE-Ado are, in part, mediated by its influence on inflammatory signaling pathways that are often activated by oxidative stress.

signaling_pathways cluster_stress Cellular Stress cluster_nfkb NF-κB Pathway cluster_tgf TGF-β1/Smad Pathway Oxidative_Stress Oxidative Stress (e.g., H₂O₂, LPS) NFkB_Activation NF-κB Activation Oxidative_Stress->NFkB_Activation TGFb_Activation TGF-β1 Activation Oxidative_Stress->TGFb_Activation Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_Activation->Inflammatory_Cytokines Cellular_Damage Cellular Damage Inflammatory_Cytokines->Cellular_Damage Smad_Phosphorylation Smad2/3 Phosphorylation TGFb_Activation->Smad_Phosphorylation Fibrosis Fibrosis-related Proteins (Collagen I, α-SMA) Smad_Phosphorylation->Fibrosis Fibrosis->Cellular_Damage N6_HE_Ado N6-(2-hydroxyethyl)adenosine N6_HE_Ado->NFkB_Activation Inhibition N6_HE_Ado->Smad_Phosphorylation Inhibition

Caption: N6-HE-Ado's Modulation of Signaling Pathways.

Studies have shown that N6-HE-Ado can inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.[3][25] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][3] Furthermore, in the context of renal fibrosis, N6-HE-Ado has been found to suppress the TGF-β1/Smad signaling pathway, thereby reducing the expression of fibrosis-related proteins.[3][4] By mitigating these inflammatory and fibrotic processes, which are closely linked to oxidative stress, N6-HE-Ado exerts its protective effects.

References

Validation

comparing the efficacy of different n6-(2-hydroxyethyl)adenosine delivery methods in vivo

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of different in vivo delivery methods for N6-(2-hydroxyethyl)adenosine (N6-HEA), a promising purine (B94841) nuc...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of different in vivo delivery methods for N6-(2-hydroxyethyl)adenosine (N6-HEA), a promising purine (B94841) nucleoside analog with demonstrated anti-inflammatory, anti-tumor, and renoprotective properties. This document synthesizes available experimental data to objectively compare the performance of various administration routes, offering insights into their therapeutic efficacy.

Efficacy of N6-HEA: A Tale of Two Delivery Routes

Current in vivo research on N6-HEA has primarily utilized two conventional delivery methods: oral (PO) and intraperitoneal (IP) administration. While direct comparative studies are lacking, data from independent research provides valuable insights into the efficacy of each route in different disease models.

Data Presentation: In Vivo Efficacy of N6-HEA

The following tables summarize the quantitative data from key in vivo studies, showcasing the therapeutic effects of N6-HEA delivered orally and via intraperitoneal injection.

Table 1: Efficacy of Oral (PO) Administration of N6-HEA in a Gastric Carcinoma Xenograft Model

Animal ModelDosage RegimenDurationKey Efficacy EndpointsResults
SGC-7901 xenograft mouse model75-150 mg/kg, once daily19 daysTumor volume and weightSignificant reduction in both tumor volume and weight.[1][2]

Table 2: Efficacy of Intraperitoneal (IP) Administration of N6-HEA in a Renal Interstitial Fibrosis Model

Animal ModelDosage RegimenDurationKey Efficacy EndpointsResults
Unilateral Ureteral Obstruction (UUO) in C57BL/6 mice2.5, 5, and 7.5 mg/kg, once daily14 daysKidney weight, renal tubular injury, inflammatory cytokine levels (TNF-α, IL-6, IL-1β)Dose-dependent reduction in kidney enlargement and tubular injury.[3][4] Significant, dose-dependent decrease in pro-inflammatory cytokines.[3][4]

Table 3: Efficacy of Intraperitoneal (IP) Administration of N6-HEA in a Diabetic Rat Model

Animal ModelDosage RegimenDurationKey Efficacy EndpointsResults
Alloxan-induced diabetic rats20 and 40 mg/kg, once daily6 weeksBlood glucose, serum creatinine (B1669602) (Scr), blood urea (B33335) nitrogen (BUN), renal antioxidant enzyme levelsSignificant reduction in blood glucose, Scr, and BUN.[1][5] Increased activities of renal antioxidant enzymes.[1][5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for the key experiments cited in this guide.

Oral Administration in Gastric Carcinoma Xenograft Model
  • Animal Model: Female BALB/c nude mice.[2]

  • Cell Line: Human gastric carcinoma SGC-7901 cells.[2]

  • Tumor Induction: 2 x 106 SGC-7901 cells were injected subcutaneously into the mice.[2]

  • Treatment: When tumors reached a certain volume, mice were randomly assigned to treatment groups. N6-HEA was administered intragastrically (orally) at doses of 75 and 150 mg/kg once daily for 19 consecutive days. A control group received the vehicle, and a positive control group received 5-fluorouracil.[1][2]

  • Efficacy Assessment: Tumor volume and weight were measured at the end of the study. The inhibition rate was calculated based on the reduction in tumor weight compared to the vehicle control group.[2]

Intraperitoneal Administration in Renal Interstitial Fibrosis Model
  • Animal Model: Male C57BL/6 mice.[3][4]

  • Disease Induction: Unilateral ureteral obstruction (UUO) was performed to induce renal interstitial fibrosis.[3][4]

  • Treatment: N6-HEA was administered via intraperitoneal injection at doses of 2.5, 5, and 7.5 mg/kg. The first dose was given 24 hours before the UUO surgery, and treatment continued daily for 14 days.[3][4]

  • Efficacy Assessment: At day 14, kidneys were harvested. Efficacy was evaluated by measuring kidney weight, histological examination for tubular injury, and quantifying the levels of inflammatory cytokines (TNF-α, IL-6, IL-1β) in kidney homogenates using ELISA.[3][4]

Intraperitoneal Administration in a Diabetic Rat Model
  • Animal Model: Alloxan-induced diabetic rats.[5]

  • Disease Induction: Diabetes was induced by a single intraperitoneal injection of alloxan (B1665706) monohydrate (150 mg/kg).[5]

  • Treatment: Diabetic rats were treated with N6-HEA at doses of 20 and 40 mg/kg via intraperitoneal injection once daily for 6 weeks.[1][5]

  • Efficacy Assessment: Blood glucose levels, serum creatinine (Scr), and blood urea nitrogen (BUN) were measured. At the end of the study, renal tissues were analyzed for levels of antioxidant enzymes (e.g., SOD, CAT) and pro-inflammatory mediators.[1][5]

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental design, the following diagrams are provided.

signaling_pathway cluster_stimulus Pro-inflammatory/Fibrotic Stimuli cluster_signaling Intracellular Signaling cluster_response Cellular Response Stimuli LPS / TGF-β1 NFkB_pathway NF-κB Pathway Stimuli->NFkB_pathway activates Smad_pathway Smad Pathway Stimuli->Smad_pathway activates Inflammation Inflammation (TNF-α, IL-1β, IL-6) NFkB_pathway->Inflammation promotes Fibrosis Fibrosis Smad_pathway->Fibrosis promotes N6_HEA N6-(2-hydroxyethyl)adenosine N6_HEA->NFkB_pathway inhibits N6_HEA->Smad_pathway inhibits

Caption: N6-HEA inhibits inflammation and fibrosis via the NF-κB and Smad pathways.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Efficacy Analysis Animal_Model Select Animal Model (e.g., Mouse, Rat) Disease_Induction Induce Disease (e.g., Tumor, Fibrosis) Animal_Model->Disease_Induction Oral_Delivery Oral Administration (gavage) Disease_Induction->Oral_Delivery IP_Delivery Intraperitoneal Injection Disease_Induction->IP_Delivery Control_Group Vehicle Control Disease_Induction->Control_Group Data_Collection Collect Samples (e.g., Tumor, Tissue, Blood) Oral_Delivery->Data_Collection IP_Delivery->Data_Collection Control_Group->Data_Collection Endpoint_Measurement Measure Endpoints (e.g., Size, Biomarkers) Data_Collection->Endpoint_Measurement Comparison Compare Efficacy Endpoint_Measurement->Comparison

Caption: Workflow for comparing in vivo efficacy of N6-HEA delivery methods.

Discussion and Future Directions

The available data suggests that N6-HEA is orally active and demonstrates significant anti-tumor effects when administered via this route.[1][2] Intraperitoneal injection has also proven effective in rodent models of kidney disease, showing potent anti-inflammatory and anti-fibrotic activity at lower doses compared to the oral doses used in cancer models.[3][4][5]

It is important to note that a direct comparison of efficacy between oral and intraperitoneal routes is challenging due to the different animal models, disease states, and dosage ranges used in the cited studies. The higher doses used in the oral administration study may be necessary to achieve therapeutic concentrations due to potential first-pass metabolism and lower bioavailability, which are common challenges for orally delivered nucleoside analogs.

The field would greatly benefit from studies that directly compare the pharmacokinetics and pharmacodynamics of N6-HEA administered via different routes within the same animal model. Furthermore, the exploration of novel drug delivery systems, such as nanoparticles or liposomal formulations, could enhance the bioavailability and therapeutic index of N6-HEA, potentially enabling lower effective doses and minimizing potential side effects. Such advancements are critical for the clinical translation of this promising therapeutic agent.

References

Comparative

validating the binding interaction of n6-(2-hydroxyethyl)adenosine with human serum albumin

A comprehensive guide for researchers, scientists, and drug development professionals on the binding interaction of N6-(2-hydroxyethyl)adenosine with Human Serum Albumin, benchmarked against related adenosine (B11128) an...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the binding interaction of N6-(2-hydroxyethyl)adenosine with Human Serum Albumin, benchmarked against related adenosine (B11128) analogs.

This guide provides an objective comparison of the binding performance of N6-(2-hydroxyethyl)adenosine (HE-ADO) with Human Serum Albumin (HSA), a critical interaction for understanding its pharmacokinetic profile. The binding characteristics are compared with cordycepin (B1669437), another adenosine analog, supported by experimental data from fluorescence spectroscopy, and insights from molecular modeling. Detailed experimental protocols and visualizations of the experimental workflow and binding mechanisms are included to facilitate replication and further research.

Introduction

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of numerous endogenous and exogenous substances, including drugs.[1] The extent to which a drug binds to HSA significantly influences its distribution, metabolism, and efficacy. N6-(2-hydroxyethyl)adenosine (HE-ADO), a naturally occurring adenosine derivative found in Cordyceps species, has garnered interest for its potential therapeutic properties.[1][2] A thorough understanding of its interaction with HSA is paramount for its development as a therapeutic agent. This guide validates and compares the binding interaction of HE-ADO with HSA, providing a valuable resource for drug development professionals.

Data Presentation: A Comparative Overview

The binding of HE-ADO and its structural analog, cordycepin, to HSA has been primarily investigated using fluorescence spectroscopy. The intrinsic fluorescence of HSA, mainly attributed to its tryptophan residues, is quenched upon ligand binding, and the analysis of this quenching provides quantitative data on the binding affinity and mechanism.

Fluorescence Spectroscopy Data

The following tables summarize the key binding parameters for HE-ADO and cordycepin with HSA at different temperatures, as determined by fluorescence quenching experiments.

Table 1: Binding Constants (Ka) and Number of Binding Sites (n) for the Interaction of HE-ADO and Cordycepin with HSA

CompoundTemperature (°C)Binding Constant (Ka) (× 10³) L·mol⁻¹Number of Binding Sites (n)
HE-ADO 1727.102~1
2719.409~1
3713.002~1
Cordycepin 174.227~1
273.573~1
373.076~1
Data sourced from Meng et al., 2015.[2]

Table 2: Stern-Volmer Quenching Constants (KSV) and Bimolecular Quenching Rate Constants (kq) for the Interaction of HE-ADO and Cordycepin with HSA

CompoundTemperature (°C)Stern-Volmer Constant (KSV) (× 10³) L·mol⁻¹Bimolecular Quenching Constant (kq) (× 10¹²) L·mol⁻¹·s⁻¹
HE-ADO 1719.861.986
2715.651.565
3711.231.123
Cordycepin 174.010.401
273.420.342
372.980.298
Data sourced from Meng et al., 2015.[2]

Table 3: Thermodynamic Parameters for the Binding of HE-ADO to HSA

ParameterValue
Enthalpy Change (ΔH) -24.05 kJ·mol⁻¹
Entropy Change (ΔS) 30.23 J·mol⁻¹·K⁻¹
Data sourced from Cui et al., 2007.[3]
Circular Dichroism Spectroscopy Data

Currently, there is a lack of specific quantitative data in the published literature detailing the changes in the secondary structure of HSA upon binding with HE-ADO. However, circular dichroism (CD) is a powerful technique to investigate conformational changes in proteins.[4][5] A typical CD spectrum of HSA exhibits two negative bands at approximately 209 nm and 222 nm, which are characteristic of its high α-helical content.[5] Upon ligand binding, changes in the ellipticity and the shape of these bands can indicate alterations in the secondary structure. It is hypothesized that the binding of HE-ADO may induce a slight decrease in the α-helical content of HSA, reflecting a partial unfolding of the protein backbone to accommodate the ligand. Further experimental studies are required to quantify these changes.

Experimental Protocols

Fluorescence Spectroscopy

Objective: To determine the binding affinity, quenching mechanism, and thermodynamic parameters of the HE-ADO-HSA interaction.

Methodology:

  • Preparation of Solutions: A stock solution of Human Serum Albumin (HSA) is prepared in a suitable buffer (e.g., Tris-HCl with NaCl to maintain ionic strength) at a concentration of approximately 1.0 × 10⁻⁵ mol·L⁻¹. A stock solution of N6-(2-hydroxyethyl)adenosine (HE-ADO) is also prepared in the same buffer.

  • Fluorescence Measurements: Fluorescence spectra are recorded on a spectrofluorometer. The excitation wavelength is set to 280 nm (to selectively excite tryptophan residues), and the emission spectra are recorded in the range of 300-450 nm.

  • Titration: Aliquots of the HE-ADO solution are incrementally added to the HSA solution. After each addition, the solution is allowed to equilibrate before the fluorescence spectrum is recorded.

  • Data Analysis:

    • The fluorescence quenching data is analyzed using the Stern-Volmer equation to determine the quenching constant (KSV).

    • The binding constant (Ka) and the number of binding sites (n) are calculated using the double logarithm regression equation.

    • Thermodynamic parameters (ΔH, ΔS, and ΔG) are determined by conducting the experiment at different temperatures and using the van 't Hoff equation.

Circular Dichroism (CD) Spectroscopy

Objective: To investigate the conformational changes in HSA upon binding to HE-ADO.

Methodology:

  • Sample Preparation: Solutions of HSA and HE-ADO are prepared in a phosphate (B84403) buffer, which has low absorbance in the far-UV region.

  • CD Measurements: CD spectra are recorded on a CD spectropolarimeter. Far-UV spectra (190-250 nm) are measured to monitor changes in the secondary structure of HSA.

  • Data Acquisition: Spectra of HSA in the absence and presence of increasing concentrations of HE-ADO are recorded. The final spectrum is the average of multiple scans, and the buffer baseline is subtracted.

  • Data Analysis: The secondary structure content (α-helix, β-sheet, etc.) is estimated from the CD spectra using deconvolution software. Changes in the percentage of these structural elements upon addition of HE-ADO are then quantified.

Molecular Docking

Objective: To predict the binding site and key interacting residues of HE-ADO on HSA.

Methodology:

  • Preparation of Structures: The 3D crystal structure of HSA is obtained from the Protein Data Bank (PDB). The structure of HE-ADO is built and optimized using molecular modeling software.

  • Docking Simulation: A molecular docking program (e.g., AutoDock, GOLD) is used to predict the binding pose of HE-ADO within the binding pockets of HSA. The docking grid is typically centered on the known drug binding sites of HSA (Sudlow's site I and site II).

  • Analysis of Results: The docking results are analyzed to identify the most favorable binding pose based on the docking score and binding energy. The intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between HE-ADO and the amino acid residues of HSA are visualized and analyzed.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_experiments Spectroscopic Analysis cluster_computational Computational Analysis cluster_data Data Analysis prep_HSA HSA Solution fluorescence Fluorescence Spectroscopy prep_HSA->fluorescence cd Circular Dichroism prep_HSA->cd prep_HEADO HE-ADO Solution prep_HEADO->fluorescence prep_HEADO->cd binding_params Binding Parameters (Ka, n, Ksv) fluorescence->binding_params thermo_params Thermodynamic Parameters (ΔH, ΔS, ΔG) fluorescence->thermo_params conform_changes Conformational Changes (% α-helix) cd->conform_changes docking Molecular Docking binding_site Binding Site Identification docking->binding_site binding_mechanism cluster_forces Driving Forces HSA HSA (Fluorophore) Complex HSA-HEADO Complex (Static Quenching) HSA->Complex Binding HEADO HE-ADO (Quencher) HEADO->Complex Interaction h_bond Hydrogen Bonds Complex->h_bond vdw van der Waals Forces Complex->vdw hydrophobic Hydrophobic Interactions Complex->hydrophobic Predominant (Cui et al., 2007)

References

Validation

Assessing the Synergistic Effects of N6-(2-hydroxyethyl)adenosine with Chemotherapeutic Agents: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the potential synergistic effects of N6-(2-hydroxyethyl)adenosine (HEA) when used in combination with other...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential synergistic effects of N6-(2-hydroxyethyl)adenosine (HEA) when used in combination with other chemotherapeutic agents. Due to the limited availability of direct experimental data on HEA in combination therapies, this document leverages findings from studies on its structural and functional analog, cordycepin (B1669437), to provide a comparative framework and guide future research.

Introduction to N6-(2-hydroxyethyl)adenosine (HEA)

N6-(2-hydroxyethyl)adenosine is a purine (B94841) nucleoside analog found in various fungi.[1][2] As an adenosine (B11128) derivative, it has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties.[3] In the context of oncology, HEA has been shown to exert cytotoxic effects on cancer cells, primarily through the induction of apoptosis and autophagy.[2][3]

Key reported anticancer mechanisms of HEA include:

  • Induction of reactive oxygen species (ROS) production.[1][2]

  • Decrease in mitochondrial membrane potential.[1][2]

  • Triggering of caspase-dependent apoptosis.[1][2]

  • Promotion of endoplasmic reticulum (ER) stress.[1][2]

  • Inhibition of the NF-κB/Smad signaling pathway.[3]

These standalone anticancer activities make HEA a promising candidate for further investigation, particularly in combination with established chemotherapeutic drugs, to explore potential synergistic interactions that could enhance therapeutic efficacy and overcome drug resistance.

Synergistic Potential: Insights from the Adenosine Analog Cordycepin

While direct evidence for the synergistic effects of HEA with chemotherapeutic agents is not yet extensively documented, studies on the closely related adenosine analog, cordycepin (3'-deoxyadenosine), offer valuable insights. Cordycepin has been shown to act synergistically with several conventional chemotherapy drugs across various cancer types. The mechanisms underlying these synergies often involve the amplification of apoptotic signals and modulation of key cellular pathways.

The following table summarizes the observed synergistic or additive effects of cordycepin in combination with various chemotherapeutic agents. This data serves as a strong rationale for investigating similar combinations with HEA.

Chemotherapeutic AgentCancer Cell Line(s)Observed Synergistic/Additive EffectsKey Mechanistic Insights
Cisplatin (B142131) MA-10 (Mouse Leydig tumor)Synergistic effect on caspase-9 cleavage; additive apoptotic effect.Activation of intrinsic and extrinsic caspase pathways, as well as MAPK and p53 signaling pathways.[4]
Human oral cancer cellsSynergistic antitumor effect.Not detailed in the provided search results.
Head and neck tumor cellsEnhanced anti-cancer activity.Activation of c-Jun N-terminal kinase (JNK) and caspase pathways.[5]
Paclitaxel (B517696) MA-10 (Mouse Leydig tumor)Additive apoptotic effect when used in combination.Activation of intrinsic and extrinsic caspase pathways, MAPK, and p53 signaling.[4]
Gemcitabine / 5-Fluorouracil Cholangiocarcinoma cellsSignificant synergistic effects.Targeting of AMPK/mTOR signaling pathways and reduction of MDR expression.[6]
Doxorubicin Breast cancer cellsEnhanced anticancer efficacy.Not detailed in the provided search results.[6]
Glioblastoma cellsHalts EMT and triggers apoptosis.Targets NFKB1 and MYC to enhance E-cadherin and caspase-3 levels while diminishing N-cadherin, ZEB1, and Twist1 proteins.[6]
Temozolomide Glioma cellsEnhanced sensitivity to temozolomide.Diminishes MYC expression, elevates ROS levels, activates AMPK, and suppresses the Akt/GSK-3β/β-catenin pathways.[6]

Experimental Protocols for Synergy Assessment

To rigorously assess the synergistic effects of HEA with other chemotherapeutic agents, a systematic experimental approach is required. Below are detailed methodologies for key experiments.

3.1. Cell Viability and Synergy Quantification: Checkerboard Assay and Combination Index (CI) Analysis

This protocol is designed to determine whether the combination of HEA and another chemotherapeutic agent results in a synergistic, additive, or antagonistic effect on cell viability.

  • Cell Seeding: Plate cancer cells in 96-well microplates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of HEA and the chemotherapeutic agent. Create a series of serial dilutions for each drug.

  • Checkerboard Assay Setup: Treat the cells with a matrix of drug concentrations. This typically involves adding increasing concentrations of HEA along the rows and increasing concentrations of the chemotherapeutic agent along the columns. Include wells with single-agent treatments and untreated controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment (MTT Assay):

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis and Combination Index (CI) Calculation:

    • Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

    • Use software like CompuSyn to perform a dose-effect analysis based on the Chou-Talalay method.

    • The software will generate a Combination Index (CI) value:

      • CI < 1: Synergism

      • CI = 1: Additive effect

      • CI > 1: Antagonism

3.2. Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining

This method quantifies the induction of apoptosis and distinguishes between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat them with HEA, the chemotherapeutic agent, and their combination at synergistic concentrations (as determined by the checkerboard assay) for an appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

3.3. Analysis of Signaling Pathways: Western Blotting

This technique is used to detect changes in the expression and activation of proteins involved in relevant signaling pathways.

  • Protein Extraction: Treat cells as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., cleaved caspase-3, PARP, p53, phospho-AMPK, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Visualizing Experimental Workflows and Signaling Pathways

4.1. Experimental Workflow for Synergy Assessment

G cluster_0 In Vitro Synergy Screening cluster_1 Mechanistic Investigation cluster_2 Outcome A 1. Cell Culture (e.g., Gastric Cancer Cell Lines) B 2. Checkerboard Assay (HEA + Chemotherapeutic Agent) A->B C 3. MTT Assay (Cell Viability) B->C D 4. Synergy Analysis (Chou-Talalay Method, CI Calculation) C->D E 5. Apoptosis Assay (Annexin V/PI Staining) D->E Synergistic Doses F 6. Western Blotting (Signaling Pathway Analysis) D->F Synergistic Doses G Confirmation of Synergistic Apoptosis Induction and Pathway Modulation E->G F->G

Caption: General workflow for assessing drug synergy.

4.2. Key Signaling Pathways in Adenosine Analog-Mediated Synergy

The synergistic effects of adenosine analogs like cordycepin with chemotherapeutic agents often converge on critical signaling pathways that regulate cell survival, proliferation, and apoptosis.

p53-Mediated Apoptosis Pathway

G cluster_0 Synergistic Stimulus cluster_1 Apoptosis Regulation HEA_Chemo HEA + Chemotherapy p53 p53 Activation HEA_Chemo->p53 Bax Bax (Pro-apoptotic) p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Casp9 Caspase-9 Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: p53-mediated apoptosis pathway.

AMPK Signaling Pathway

G cluster_0 Synergistic Stimulus cluster_1 Metabolic Regulation & Cell Growth HEA_Chemo HEA + Chemotherapy AMPK AMPK Activation HEA_Chemo->AMPK mTOR mTORC1 AMPK->mTOR Autophagy Autophagy AMPK->Autophagy CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Caption: AMPK signaling pathway.

Conclusion

While direct experimental data on the synergistic effects of N6-(2-hydroxyethyl)adenosine with other chemotherapeutic agents are currently limited, the available evidence on its standalone anticancer activity and the well-documented synergistic potential of the related adenosine analog, cordycepin, provide a strong foundation for future research. The experimental protocols and potential signaling pathways outlined in this guide offer a clear roadmap for researchers to systematically evaluate HEA as a component of combination cancer therapy. Such investigations are crucial for unlocking the full therapeutic potential of this promising natural compound.

References

Safety & Regulatory Compliance

Safety

Safe Disposal of N6-(2-Hydroxyethyl)adenosine: A Comprehensive Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate s...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of N6-(2-Hydroxyethyl)adenosine, a purine (B94841) nucleoside analog utilized in various research applications. Adherence to these procedures will help ensure the safety of laboratory personnel and the protection of the environment.

I. Immediate Safety and Hazard Assessment

Key Safety Precautions:

  • Always handle N6-(2-Hydroxyethyl)adenosine in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile gloves are a suitable choice).

  • Avoid inhalation of dust or powder.

  • Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water for at least 15 minutes and seek medical attention if irritation persists.

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.

II. Quantitative Data Summary

The following table summarizes key information for N6-(2-Hydroxyethyl)adenosine.

PropertyValue
Chemical Name N6-(2-Hydroxyethyl)adenosine
CAS Number 4338-48-1
Molecular Formula C₁₂H₁₇N₅O₅
Molecular Weight 311.29 g/mol
Appearance Solid (form may vary)
Storage Temperature Typically -20°C for long-term stability

III. Step-by-Step Disposal Protocol

The proper disposal of N6-(2-Hydroxyethyl)adenosine and materials contaminated with it involves a systematic approach to ensure safety and compliance with institutional and regulatory standards.

Step 1: Waste Identification and Segregation

  • All materials contaminated with N6-(2-Hydroxyethyl)adenosine, including unused or expired product, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves, and paper towels), must be treated as chemical waste.

  • This waste stream should be segregated from non-hazardous trash and other incompatible chemical waste streams.

Step 2: Waste Container Selection and Labeling

  • Select a designated, leak-proof, and chemically compatible waste container with a secure screw-on cap. A high-density polyethylene (B3416737) (HDPE) container is generally suitable for solid chemical waste.

  • The container must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name: "N6-(2-Hydroxyethyl)adenosine". Do not use abbreviations or chemical formulas.

  • If the waste is a solution, indicate the solvent and the approximate concentration of the compound.

Step 3: Waste Accumulation and Storage

  • Store the sealed waste container in a designated and properly labeled satellite accumulation area (SAA) within the laboratory. This area should be at or near the point of waste generation.

  • Ensure the container is kept closed at all times, except when adding waste.

  • Provide secondary containment for the waste container to mitigate any potential spills or leaks.

Step 4: Request for Waste Pickup

  • Once the waste container is full or when you no longer generate this type of waste, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow your institution's specific procedures for requesting a chemical waste pickup. This may involve submitting an online form or attaching a specific waste manifest tag to the container.

Step 5: Spill Management

  • In the event of a spill, immediately notify personnel in the vicinity.

  • Wearing appropriate PPE, contain and absorb the spill using an inert absorbent material such as vermiculite, sand, or a chemical absorbent pad.

  • Carefully collect the contaminated absorbent material and any contaminated debris and place it in the designated hazardous waste container for N6-(2-Hydroxyethyl)adenosine.

  • Clean the spill area with an appropriate decontaminating solution and ensure the area is safe before resuming work. All materials used for cleanup must also be disposed of as hazardous waste.

IV. Experimental Workflow and Disposal Pathway

The following diagram illustrates the logical workflow for the proper disposal of N6-(2-Hydroxyethyl)adenosine.

Handling

Essential Safety and Handling Protocols for N6-(2-Hydroxyethyl)adenosine

For Researchers, Scientists, and Drug Development Professionals Personal Protective Equipment (PPE) Appropriate PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE for various laboratory activities involving N6-(2-Hydroxyethyl)adenosine.

Activity Eye Protection Hand Protection Body Protection Respiratory Protection
Receiving and Unpacking Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required
Weighing and Aliquoting (Solid) Chemical safety gogglesDouble-gloving with nitrile glovesDisposable gown over laboratory coatN95 or higher-rated respirator (in a ventilated enclosure)
Solution Preparation Chemical safety gogglesDouble-gloving with nitrile glovesDisposable gown over laboratory coatWork in a certified chemical fume hood
Handling Solutions Safety glasses with side shieldsNitrile glovesLaboratory coatWork in a certified chemical fume hood
Waste Disposal Chemical safety gogglesDouble-gloving with nitrile glovesDisposable gown over laboratory coatNot generally required if waste is properly contained
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant disposable gown or coverallsN95 or higher-rated respirator

Operational Plan for Safe Handling

A systematic approach to handling N6-(2-Hydroxyethyl)adenosine from receipt to disposal is critical for safety.

1. Receiving and Storage:

  • Upon receipt, inspect the package for any signs of damage or leakage.

  • Wear safety glasses and nitrile gloves when unpacking.

  • Store the compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area. Recommended storage is at -20°C.

  • Maintain an accurate inventory of the compound.

2. Weighing and Aliquoting (Solid Form):

  • Perform all manipulations of the solid compound within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation of airborne particles.

  • Wear appropriate PPE, including a disposable gown, double nitrile gloves, and chemical safety goggles. An N95 respirator is strongly recommended.

  • Use dedicated spatulas and weighing boats. Clean all equipment thoroughly after use.

3. Solution Preparation and Handling:

  • Prepare solutions in a certified chemical fume hood.

  • Wear a laboratory coat, nitrile gloves, and safety glasses.

  • Avoid creating aerosols.

  • Clearly label all solutions with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

4. Emergency Procedures - Spill and Exposure:

  • Spill:

    • Evacuate the immediate area and alert others.

    • For small spills, wear appropriate PPE (face shield, disposable gown, and double gloves) and cover the spill with an absorbent material.

    • For large spills, evacuate the laboratory and contact the institutional safety office.

    • Collect the absorbed material and any contaminated items in a sealed, labeled hazardous waste container.

    • Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse.

  • Skin Contact:

    • Immediately remove contaminated clothing.

    • Wash the affected area with copious amounts of soap and water for at least 15 minutes.

    • Seek medical attention.

  • Eye Contact:

    • Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Seek immediate medical attention.

  • Inhalation:

    • Move the individual to fresh air.

    • If breathing is difficult, administer oxygen.

    • Seek medical attention.

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse the mouth with water.

    • Seek immediate medical attention.

Disposal Plan

Proper disposal of N6-(2-Hydroxyethyl)adenosine and associated waste is essential to prevent environmental contamination and accidental exposure.

1. Waste Segregation:

  • All materials that have come into contact with N6-(2-Hydroxyethyl)adenosine, including unused compound, contaminated PPE, labware, and spill cleanup materials, must be treated as hazardous waste.

  • Segregate cytotoxic waste from other laboratory waste streams.

2. Waste Containers:

  • Use designated, leak-proof, and puncture-resistant containers clearly labeled as "Cytotoxic Waste" or "Hazardous Chemical Waste."

  • Solid waste (e.g., gloves, gowns, weigh boats) should be placed in a durable, sealed plastic bag before being placed in the final waste container.

  • Sharps (e.g., needles, contaminated glassware) must be disposed of in a designated sharps container for cytotoxic waste.

  • Liquid waste should be collected in a sealed, shatter-resistant container.

3. Final Disposal:

  • Follow all institutional, local, and national regulations for the disposal of cytotoxic and hazardous chemical waste.

  • Arrange for collection and disposal by a certified hazardous waste management company.

Experimental Workflow Visualization

The following diagram illustrates the key steps for the safe handling and disposal of N6-(2-Hydroxyethyl)adenosine.

Safe_Handling_Workflow Safe Handling and Disposal of N6-(2-Hydroxyethyl)adenosine cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Contingency Receiving Receiving and Storage Weighing Weighing (in ventilated enclosure) Receiving->Weighing Wear appropriate PPE SolutionPrep Solution Preparation (in fume hood) Weighing->SolutionPrep Use dedicated equipment Experiment Experimental Use SolutionPrep->Experiment Handle in fume hood WasteSeg Waste Segregation Experiment->WasteSeg Segregate all contaminated materials Spill Spill Cleanup Experiment->Spill If spill occurs Exposure Exposure Response Experiment->Exposure If exposure occurs WasteCollection Waste Collection (Labeled Containers) WasteSeg->WasteCollection FinalDisposal Final Disposal (Certified Vendor) WasteCollection->FinalDisposal

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